Methyl 4-acetoxy-1H-indole-6-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-acetyloxy-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7(14)17-11-6-8(12(15)16-2)5-10-9(11)3-4-13-10/h3-6,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPCMLXELAQFGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=C1C=CN2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-acetoxy-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of Methyl 4-acetoxy-1H-indole-6-carboxylate, a valuable functionalized indole for applications in medicinal chemistry and organic synthesis. The document is structured to provide not only a step-by-step procedure but also the underlying scientific rationale for the chosen synthetic strategy and experimental details.
Introduction and Strategic Importance
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] Functionalized indoles, particularly those with oxygenation at the C4 position, serve as critical building blocks for complex molecular architectures.[3] 4-Acetoxyindoles, such as the target molecule, are versatile intermediates. The acetoxy group can act as a protecting group for the more reactive hydroxyl functionality or serve as a leaving group in cross-coupling reactions, enabling further diversification of the indole core. This makes this compound a molecule of significant interest for the synthesis of novel therapeutic agents.[4]
Synthetic Strategy: O-Acetylation of a Hydroxyindole Precursor
The most direct and efficient synthetic route to this compound is the O-acetylation of its precursor, Methyl 4-hydroxy-1H-indole-6-carboxylate. This strategy is predicated on the well-established reactivity of phenolic hydroxyl groups with acylating agents.
Overall Synthetic Transformation:
Caption: Overall synthetic workflow for the target compound.
The chosen method employs acetic anhydride as the acetylating agent and pyridine as a basic catalyst and solvent. This combination is widely used for the efficient acetylation of alcohols and phenols due to its reliability and the straightforward nature of the reaction.[5]
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where reaction progress is monitored, and the final product is rigorously characterized to ensure purity and structural integrity.
Materials and Reagents
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | CAS No. | Supplier Example |
| Methyl 4-hydroxy-1H-indole-6-carboxylate | C₁₀H₉NO₃ | 191.18 | 77140-48-8 | Sigma-Aldrich |
| Pyridine, anhydrous | C₅H₅N | 79.10 | 110-86-1 | Sigma-Aldrich |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | NaHCO₃ | 84.01 | 144-55-8 | VWR |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |
| Ethyl Acetate (for chromatography) | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific |
| Hexanes (for chromatography) | C₆H₁₄ | 86.18 | 110-54-3 | Fisher Scientific |
| Silica Gel (for chromatography, 230-400 mesh) | SiO₂ | 60.08 | 7631-86-9 | Sorbent Tech. |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Methyl 4-hydroxy-1H-indole-6-carboxylate (1.0 g, 5.23 mmol).
-
Dissolution: Add anhydrous pyridine (20 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (0.74 mL, 7.85 mmol, 1.5 equiv.) to the stirred solution dropwise over 5 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously add 10 mL of methanol to quench any excess acetic anhydride.
-
Solvent Removal: Remove the pyridine and methanol under reduced pressure using a rotary evaporator. Co-evaporate with toluene (2 x 20 mL) to ensure complete removal of residual pyridine.
-
Work-up:
-
Dissolve the resulting residue in dichloromethane (50 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL) to remove any remaining pyridine, followed by saturated NaHCO₃ solution (2 x 30 mL) to remove acetic acid, and finally with brine (30 mL).[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to afford this compound as a solid.
Quantitative Data Summary
| Parameter | Value | Notes |
| Starting Material Mass | 1.0 g | Methyl 4-hydroxy-1H-indole-6-carboxylate |
| Starting Material Moles | 5.23 mmol | |
| Acetic Anhydride Volume | 0.74 mL | |
| Acetic Anhydride Moles | 7.85 mmol (1.5 equiv.) | Ensures complete reaction. |
| Pyridine Volume | 20 mL | Acts as solvent and catalyst. |
| Reaction Temperature | 0 °C to Room Temperature | Standard conditions for acetylation. |
| Reaction Time | 4-6 hours | Monitored by TLC. |
| Expected Product M.W. | 233.22 g/mol | |
| Theoretical Yield | 1.22 g | |
| Expected Yield (Post-Puri.) | 85-95% | Based on similar transformations. |
Reaction Mechanism and Scientific Rationale
The acetylation of the phenolic hydroxyl group is facilitated by pyridine, which acts as a nucleophilic catalyst and a base.
Caption: Mechanism of pyridine-catalyzed O-acetylation.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous pyridine is crucial because acetic anhydride readily reacts with water, which would consume the reagent and reduce the yield.
-
Pyridine as Catalyst and Base: Pyridine serves a dual role. It activates the acetic anhydride by forming a more electrophilic N-acetylpyridinium intermediate. It also acts as a base to neutralize the acetic acid byproduct, driving the reaction to completion.
-
Excess Acetic Anhydride: Using a slight excess (1.5 equivalents) of acetic anhydride ensures that the reaction proceeds to completion, even if minor side reactions or degradation occur.
-
Temperature Control: The initial addition at 0 °C helps to control the exothermic reaction. Allowing it to proceed at room temperature provides sufficient energy for the reaction to complete in a reasonable timeframe.
-
Aqueous Work-up: The acidic wash (1 M HCl) effectively removes the basic pyridine. The basic wash (saturated NaHCO₃) removes the acidic byproduct (acetic acid) and any unreacted acetic anhydride. This ensures a clean crude product before purification.[5]
Chemoselectivity (O- vs. N-Acetylation): While the indole nitrogen (N-H) can also be acylated, O-acetylation of the phenolic hydroxyl group is generally favored under these conditions. The phenolic proton is more acidic than the N-H proton, making the corresponding phenoxide a better nucleophile. Furthermore, N-acylation is often reversible, especially during workup. Should N-acetylation occur, the N-acetyl group is typically more labile and may be hydrolyzed during the aqueous workup or removed during silica gel chromatography.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A singlet corresponding to the three protons of the acetyl group (O-C(O)CH₃ ) is expected around δ 2.3-2.4 ppm.
-
A singlet for the three protons of the methyl ester (COOCH₃ ) should appear around δ 3.9-4.0 ppm.
-
Aromatic protons on the indole ring will appear in the δ 7.0-8.0 ppm region. The specific splitting patterns will confirm the substitution pattern.
-
A broad singlet for the N-H proton of the indole ring is expected at δ 8.0-9.0 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The carbonyl carbon of the acetyl group (O-C (O)CH₃) is expected around δ 169-170 ppm.
-
The carbonyl carbon of the methyl ester (C OOCH₃) should appear around δ 167-168 ppm.
-
The methyl carbon of the acetyl group (O-C(O)C H₃) will be around δ 20-21 ppm.
-
The methyl carbon of the ester (COOC H₃) is expected around δ 51-52 ppm.
-
Signals for the aromatic carbons of the indole ring will be observed in the δ 100-140 ppm range.
-
-
IR (Infrared) Spectroscopy:
-
A strong absorption band for the ester carbonyl (C=O) stretching of the acetoxy group will be present around 1760-1770 cm⁻¹.
-
Another strong C=O stretching band for the methyl ester will be observed around 1710-1720 cm⁻¹.
-
The N-H stretching of the indole ring will appear as a peak around 3300-3400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) should be observed at m/z = 233, corresponding to the molecular weight of the product. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₁₂H₁₁NO₄.
-
References
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). (2021, October 6). Retrieved from [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. (2022, January 10). PubMed Central. Retrieved from [Link]
-
A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
How can I get acetylation with acetic anhydride and prydine? (2014, August 12). ResearchGate. Retrieved from [Link]
-
What is the best work-up for acetic anhydride/pyradine acetylation? (2019, July 31). ResearchGate. Retrieved from [Link]
-
4 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Acetic anhydride. (n.d.). Wikipedia. Retrieved from [Link]
-
(PDF) Studies on Acetylation of Indoles. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Facile catalyzed acylation of alcohols, phenols, amines and thiols based on ZrOCl(2)8H(2)O and acetyl chloride in solution and in solvent-free conditions | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]
-
4-Hydroxy-1H-indole-6-carboxylic acid methyl ester. (n.d.). BuyersGuideChem. Retrieved from [Link]
-
Methyl 4-(acetyloxy)-1H-indole-6-carboxylate. (2025, October 12). Chemsrc. Retrieved from [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (n.d.). PubMed Central. Retrieved from [Link]
-
Carbonylative synthesis and functionalization of indoles. (2024, April 30). Beilstein Journals. Retrieved from [Link]
-
1H-Indole-4-carboxylic acid, methyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Methyl 1H-indole-3-carboxylate. (n.d.). Retrieved from [Link]
-
Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. (n.d.). Journal of Basic and Applied Research in Biomedicine. Retrieved from [Link]
-
Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 5. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of the Indole Scaffold
An In-depth Technical Guide to Methyl 4-acetoxy-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and the ability to participate in various biological interactions have cemented its importance in modern drug discovery. Within this vast chemical space, specifically functionalized indoles serve as critical building blocks for constructing complex molecular architectures. This compound is one such strategic intermediate. Its trifunctional nature—an indole core, a protected phenol at the C4 position, and a carboxylate at the C6 position—offers orthogonal chemical handles for systematic derivatization. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, offering field-proven insights for its effective utilization in research and development.
Core Physicochemical and Structural Properties
A foundational understanding of a molecule's physical and chemical properties is paramount for its application in synthesis and biological screening. This compound is a stable, solid compound whose key identifiers and computed properties are summarized below. These data are essential for reaction planning, purification, and analytical characterization.
| Property | Value | Source |
| CAS Number | 41123-14-2 | [2] |
| Molecular Formula | C₁₂H₁₁NO₄ | [2] |
| Molecular Weight | 233.22 g/mol | [2] |
| Exact Mass | 233.06900 u | [2] |
| LogP | 1.88 | [2] |
| PSA (Polar Surface Area) | 68.39 Ų | [2] |
| Synonyms | 4-acetoxy-1H-indole-6-carboxylic acid methyl ester, Methyl-4-acetoxy-indol-6-carboxylat | [2] |
Strategic Synthesis and Methodologies
The synthesis of this compound is not commonly detailed as a final product but can be logically approached as a two-stage process: formation of the core hydroxy-indole structure, followed by selective acylation. This approach allows for modularity and is rooted in well-established indole synthesis principles.[3]
Synthesis of the Precursor: Methyl 4-hydroxy-1H-indole-6-carboxylate
The primary challenge lies in the regioselective construction of the 4-hydroxy-6-carboxylate indole core. While several named reactions exist for indole synthesis (e.g., Fischer, Bischler, Reissert), a modern and efficient route is often preferred for creating highly functionalized indoles.[3][4][5] A plausible pathway involves building the indole ring from a suitably substituted aniline or nitroarene precursor.
Final Step: Acylation of the Phenolic Hydroxyl Group
The final transformation is the selective acylation of the C4 hydroxyl group. This is a standard esterification reaction. The choice of acylating agent and catalyst is critical to ensure high yield and prevent side reactions, such as N-acylation of the indole ring.[6][7]
Experimental Protocol: Acylation of Methyl 4-hydroxy-1H-indole-6-carboxylate
-
Reagent Preparation: Dissolve Methyl 4-hydroxy-1H-indole-6-carboxylate (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or pyridine (1.5 eq), to the solution and stir for 10-15 minutes at 0 °C. The base acts as a scavenger for the acidic byproduct (HCl) and facilitates the reaction.
-
Acylation: Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) to the reaction mixture at 0 °C. The use of a slight excess of the acylating agent ensures complete conversion of the starting material.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material and the formation of the product.
-
Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
This protocol represents a standard, self-validating system for phenolic acylation, a widely trusted method in organic synthesis.[8]
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization Profile
unambiguous characterization is crucial for confirming the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose. While specific spectra for this exact molecule are not publicly available, a detailed prediction can be made based on the analysis of structurally similar compounds.[9][10][11]
| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) | Rationale / Key Correlations |
| Indole N-H | 8.0 - 9.0 (broad singlet) | N/A | Characteristic downfield shift for indole N-H proton. |
| Indole C2-H | ~7.0 - 7.5 (doublet or t) | ~120 - 130 | Proton on the pyrrole ring adjacent to the nitrogen. |
| Indole C3-H | ~6.5 - 7.0 (doublet or t) | ~100 - 110 | Electron-rich position on the pyrrole ring. |
| Indole C5-H | ~7.5 - 8.0 (doublet) | ~115 - 125 | Aromatic proton ortho to the carboxylate group. |
| Indole C7-H | ~7.0 - 7.5 (doublet) | ~110 - 120 | Aromatic proton ortho to the acetoxy group. |
| Ester -OCH₃ | ~3.9 (singlet, 3H) | ~52 | Typical shift for a methyl ester. |
| Acetoxy -COCH₃ | ~2.3 (singlet, 3H) | ~21 | Characteristic shift for an acetyl methyl group. |
| Ester C=O | N/A | ~165 - 170 | Carbonyl carbon of the methyl ester. |
| Acetoxy C=O | N/A | ~168 - 172 | Carbonyl carbon of the acetoxy group. |
| Quaternary Carbons | N/A | ~125 - 150 | C3a, C4, C6, C7a. Their exact shifts are determined by substituent effects. |
Other Analytical Techniques:
-
Mass Spectrometry (MS): The expected molecular ion peak [M]+ would be at m/z = 233.0690.
-
Infrared (IR) Spectroscopy: Key stretches would include N-H (~3300 cm⁻¹), ester C=O (~1720 cm⁻¹), and acetoxy C=O (~1760 cm⁻¹).
Chemical Reactivity and Derivatization Potential
The true value of this compound lies in its potential for selective chemical transformations, making it a versatile scaffold for building compound libraries.
-
C4 Position (Acetoxy Group): The acetoxy group serves as a robust protecting group for the C4-hydroxyl. It can be selectively hydrolyzed under basic conditions (e.g., LiOH, NaOH) or acidic conditions to reveal the free phenol. This phenol is a nucleophile and can undergo various reactions:
-
O-Alkylation (Williamson Ether Synthesis): Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) to form a diverse range of ethers.
-
Mitsunobu Reaction: For the synthesis of ethers with stereochemical control.
-
-
C6 Position (Methyl Ester): The methyl ester is a versatile handle for modification:
-
Saponification: Hydrolysis to the corresponding carboxylic acid using a base like LiOH or NaOH. This acid is a key intermediate for amide bond formation via coupling reagents (e.g., HATU, EDC), providing access to a vast array of amides.
-
Reduction: Reduction to a primary alcohol using reducing agents like Lithium Aluminum Hydride (LiAlH₄).
-
-
N1 Position (Indole Nitrogen): The N-H bond can be functionalized through:
-
N-Alkylation: Reaction with alkyl halides and a strong base (e.g., NaH).
-
N-Acylation: Reaction with acyl chlorides or anhydrides.[6]
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions.
-
Caption: Key derivatization pathways from the core scaffold.
Applications in Drug Discovery and Medicinal Chemistry
The 4,6-disubstituted indole scaffold is a recurring motif in biologically active molecules. The strategic placement of an oxygen-linked function at C4 and a carbon-linked function at C6 allows for the exploration of chemical space relevant to numerous therapeutic targets.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a core heterocyclic structure with appended functionalities designed to interact with the ATP-binding pocket. The derivatization potential of this molecule allows for the synthesis of libraries targeting various kinases.[12]
-
Precursor for GPCR Ligands: G-protein coupled receptors are a major class of drug targets. The indole scaffold is found in many serotonin and dopamine receptor ligands. The functional handles on this molecule permit the attachment of pharmacophoric elements required for receptor affinity and selectivity.
-
Building Block for FXR Agonists: Farnesoid X receptor (FXR) agonists are being investigated for metabolic diseases. Some potent FXR agonists are based on complex indole-carboxylic acid structures, highlighting the relevance of this substitution pattern.[13]
-
Anticancer Agent Development: Indole derivatives are widely explored for their anticancer properties.[14][15] This molecule serves as an excellent starting point for creating novel compounds for screening against various cancer cell lines.[16]
By leveraging the orthogonal reactivity of its functional groups, medicinal chemists can systematically perform structure-activity relationship (SAR) studies, optimizing potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is more than just a single chemical entity; it is a strategic platform for innovation in drug discovery and materials science. Its well-defined structure, accessible synthesis, and versatile chemical reactivity make it an invaluable tool for researchers. A thorough understanding of its properties and derivatization potential, as outlined in this guide, empowers scientists to rationally design and execute synthetic campaigns to generate novel molecules with tailored functions. As the demand for complex and diverse chemical matter continues to grow, the strategic application of such well-designed building blocks will remain a cornerstone of successful research programs.
References
-
Butcher, R. J., et al. (2012). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2840. [Link]
-
Sarkar, D., Amin, A., Qadir, T., & Sharma, P. K. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15, 1-16. [Link]
-
Kavale, M. S., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta, 9(2). [Link]
-
Chemsrc. (n.d.). CAS#:41123-14-2 | Methyl 4-(acetyloxy)-1H-indole-6-carboxylate. Chemsrc. [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. [Link]
-
Norman, M. H., et al. (2015). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry, 58(24), 9645-9661. [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]
-
Li, Y., et al. (n.d.). Facile synthesis of 4-acetoxyindoles via PhI(OAc)2-mediated dearomatization of 2-alkynylanilines. Organic Chemistry Frontiers. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]
-
PubChem. (n.d.). Methyl 4-methoxy-1H-indole-6-carboxylate. PubChem. [Link]
-
Sun, M., et al. (2007). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Journal of Heterocyclic Chemistry, 44(6), 1353-1358. [Link]
-
RSC Publishing. (n.d.). Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses Procedure. [Link]
-
Ukrprom, V. E., et al. (2016). Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylate and Its Analogs Modified in the Benzene Moiety of the Molecule as New Analgesics. ResearchGate. [Link]
-
Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Magritek. [Link]
-
Han, Z., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 23-29. [Link]
-
Al-Ostath, A. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2636. [Link]
-
PubChem. (n.d.). methyl 4-methoxy-1H-indole-2-carboxylate. PubChem. [Link]
-
EurekAlert!. (2023). Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. EurekAlert!. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Organic Chemistry Portal. [Link]
-
Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 20, 1-23. [Link]
-
Marcus, E., & Chan, J. K. (2009). A study of the acylation of 4‐hydroxy‐6‐methyl‐2‐pyrone and 4 hy(lroxy‐6‐phenyl‐2‐pyrone. Journal of Heterocyclic Chemistry, 6(1), 13-22. [Link]
-
MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [Link]
-
Arkat USA. (2003). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. Arkat USA. [Link]
-
PubChem. (n.d.). Methyl 4-oxocyclohexanecarboxylate. PubChem. [Link]
-
The Royal Society of Chemistry. (2019). Supporting Information. The Royal Society of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS#:41123-14-2 | Methyl 4-(acetyloxy)-1H-indole-6-carboxylate | Chemsrc [chemsrc.com]
- 3. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. BJOC - Chemoselective N-acylation of indoles using thioesters as acyl source [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Ester synthesis by acylation [organic-chemistry.org]
- 9. tetratek.com.tr [tetratek.com.tr]
- 10. METHYL 4-ACETOXYBENZOATE(24262-66-6) 1H NMR [m.chemicalbook.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. 吲哚-4-甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemimpex.com [chemimpex.com]
- 16. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Characterization of Methyl 4-acetoxy-1H-indole-6-carboxylate
This guide provides a comprehensive overview of the essential analytical techniques for the characterization of Methyl 4-acetoxy-1H-indole-6-carboxylate, a key intermediate in pharmaceutical research and drug development.[1] The methodologies detailed herein are designed to ensure the structural elucidation and purity assessment of this versatile indole derivative, adhering to the principles of scientific integrity and providing actionable insights for researchers and scientists in the field.
Introduction
This compound is a substituted indole with significant potential in organic synthesis. The presence of the acetoxy and methyl carboxylate functionalities on the indole scaffold offers multiple avenues for further chemical modification, making it a valuable building block for the synthesis of bioactive molecules. Accurate and thorough characterization is paramount to guarantee the identity, purity, and stability of this compound, which are critical parameters in any drug discovery and development pipeline. This guide will delve into the core analytical techniques required for a comprehensive characterization, including spectroscopic and chromatographic methods.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its handling, analysis, and application.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₄ | ChemSrc |
| Molecular Weight | 233.22 g/mol | ChemSrc |
| CAS Number | 41123-14-2 | ChemSrc |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General knowledge |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. The following sections detail the expected spectroscopic data for this compound based on the analysis of structurally related compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment and connectivity. The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) would exhibit distinct signals corresponding to the aromatic protons of the indole ring, the methyl protons of the acetoxy and carboxylate groups, and the N-H proton of the indole.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~11.5 | br s | 1H | N-H | The indole N-H proton is typically observed as a broad singlet at a downfield chemical shift. |
| ~7.8 | d | 1H | H-7 | Aromatic protons on the indole ring will appear in the aromatic region (7-8 ppm). The coupling constants will be informative of their relative positions. |
| ~7.5 | d | 1H | H-5 | Aromatic protons on the indole ring will appear in the aromatic region (7-8 ppm). The coupling constants will be informative of their relative positions. |
| ~7.3 | t | 1H | H-2 | The H-2 proton of the indole ring often appears as a triplet due to coupling with the N-H proton. |
| ~6.8 | t | 1H | H-3 | The H-3 proton of the indole ring. |
| ~3.9 | s | 3H | -COOCH₃ | The methyl protons of the ester group are expected to appear as a sharp singlet. |
| ~2.3 | s | 3H | -OCOCH₃ | The methyl protons of the acetoxy group will also be a sharp singlet, typically at a slightly upfield position compared to the ester methyl. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum for this compound would show distinct signals for each unique carbon atom.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~169 | C=O (acetoxy) | The carbonyl carbon of the acetoxy group is expected in this region. |
| ~167 | C=O (ester) | The carbonyl carbon of the methyl ester is also expected in a similar region. |
| ~145 | C-4 | The carbon bearing the acetoxy group will be shifted downfield. |
| ~135 | C-7a | Quaternary carbon of the indole ring. |
| ~125 | C-3a | Quaternary carbon of the indole ring. |
| ~122 | C-6 | The carbon bearing the carboxylate group. |
| ~118 | C-2 | Aromatic carbon of the indole ring. |
| ~115 | C-7 | Aromatic carbon of the indole ring. |
| ~110 | C-5 | Aromatic carbon of the indole ring. |
| ~105 | C-3 | Aromatic carbon of the indole ring. |
| ~52 | -COOCH₃ | The methyl carbon of the ester group. |
| ~21 | -OCOCH₃ | The methyl carbon of the acetoxy group. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-O bonds.
Predicted FTIR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |
| ~3400 | Medium, Broad | N-H stretch | The N-H stretching vibration of the indole ring typically appears as a broad band in this region.[2] |
| ~1760 | Strong | C=O stretch (acetoxy) | The carbonyl stretch of the ester group is expected to be a strong band. The position can be influenced by conjugation. |
| ~1720 | Strong | C=O stretch (ester) | The carbonyl stretch of the ester group is also expected to be a strong, sharp band. |
| ~1600-1450 | Medium | C=C stretch (aromatic) | Aromatic C=C stretching vibrations will appear as a series of bands in this region. |
| ~1200 | Strong | C-O stretch (ester/acetate) | The C-O stretching vibrations of the ester and acetoxy groups will result in strong absorptions. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound, a high-resolution mass spectrum (HRMS) is recommended for accurate mass determination.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Relative Intensity | Assignment | Rationale and Comparative Insights |
| 233 | High | [M]⁺ | The molecular ion peak corresponding to the molecular weight of the compound. |
| 191 | Moderate | [M - CH₂CO]⁺ | Loss of a ketene molecule from the acetoxy group is a common fragmentation pathway for aryl acetates. |
| 174 | Moderate | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical. |
| 132 | High | [M - CH₂CO - COOCH₃]⁺ | Subsequent fragmentation involving the loss of both the ketene and methoxycarbonyl radical. |
Chromatographic Characterization
Chromatographic techniques are essential for assessing the purity of a compound and for its purification.
Thin-Layer Chromatography (TLC)
TLC is a rapid and convenient method for monitoring reaction progress and assessing the purity of a sample.
Protocol for TLC Analysis:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The optimal ratio should be determined experimentally to achieve an Rf value between 0.3 and 0.5.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Apply a small spot of the sample solution to the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm). The indole ring is UV active. Staining with a suitable agent (e.g., potassium permanganate or ceric ammonium molybdate) can also be used.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the quantitative analysis of purity and for the purification of compounds. A reversed-phase HPLC method is generally suitable for indole derivatives.[3][4]
Protocol for HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient could be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., ~220 nm and ~280 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Synthesis and Purification Workflow
A general workflow for the synthesis and purification of this compound is outlined below. The synthesis of 4-acetoxyindoles can be achieved via methods such as the PhI(OAc)₂-mediated dearomatization of 2-alkynylanilines.
Sources
An In-Depth Technical Guide to Methyl 4-acetoxy-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-acetoxy-1H-indole-6-carboxylate, a notable member of the indole family, is a versatile organic compound with significant potential in medicinal chemistry and materials science. Its unique molecular architecture, featuring an acetoxy group at the 4-position and a methyl carboxylate at the 6-position of the indole scaffold, provides a rich platform for chemical modification and the development of novel bioactive molecules. The indole core is a privileged structure in numerous natural products and synthetic drugs, recognized for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of the acetoxy and methyl carboxylate moieties on this scaffold can significantly influence its physicochemical properties and biological interactions, making it a compound of considerable interest for researchers in drug discovery and development. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, supported by detailed experimental protocols and expert insights.
Chemical Identity and Properties
A clear understanding of the fundamental chemical and physical properties of this compound is essential for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 41123-14-2 | |
| Molecular Formula | C₁₂H₁₁NO₄ | |
| Molecular Weight | 233.22 g/mol | |
| IUPAC Name | Methyl 4-(acetyloxy)-1H-indole-6-carboxylate | N/A |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol | General knowledge |
Synthesis of this compound
The most logical and common synthetic route to this compound involves the acetylation of its precursor, Methyl 4-hydroxy-1H-indole-6-carboxylate (CAS Number: 77140-48-8). This transformation is a standard O-acetylation of a phenolic hydroxyl group.
Reaction Pathway: O-Acetylation
The synthesis proceeds via the esterification of the hydroxyl group at the C4 position of the indole ring with an acetylating agent, typically acetic anhydride or acetyl chloride, in the presence of a base.
"spectroscopic data of Methyl 4-acetoxy-1H-indole-6-carboxylate"
An In-Depth Technical Guide to the Spectroscopic Profile of Methyl 4-acetoxy-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted indole derivative of significant interest in synthetic and medicinal chemistry. The indole scaffold is a foundational element in numerous biologically active compounds, and functionalization at the 4 and 6 positions provides critical handles for molecular elaboration.[1][2] This guide serves as a comprehensive technical resource detailing the predicted and characteristic spectroscopic signature of this compound. As direct experimental spectra are not universally published, this document leverages established principles of spectroscopic analysis and data from analogous structures to construct a reliable predictive framework. We will provide an in-depth analysis of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are included to guide researchers in the empirical validation and characterization of this molecule.
Molecular Structure and Electronic Considerations
The structure of this compound incorporates three key functional regions: the core indole heterocycle, a C4-acetoxy group, and a C6-methyl carboxylate group. The interplay of these groups dictates the molecule's chemical environment and, consequently, its spectroscopic output.
-
Indole Nucleus: A bicyclic aromatic system that provides the foundational structure.
-
4-Acetoxy Group (-OAc): The oxygen atom attached to the ring acts as an electron-donating group through resonance, while the adjacent carbonyl is electron-withdrawing. This group significantly influences the electron density of the benzene portion of the indole ring.
-
6-Methyl Carboxylate Group (-COOCH₃): This is a moderately deactivating, electron-withdrawing group that will deshield nearby protons and carbons.
Understanding these electronic effects is paramount for the accurate interpretation of the NMR spectra that follow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[3] All predicted shifts are relative to tetramethylsilane (TMS) at 0 ppm.[4]
Predicted ¹H NMR Spectrum
The proton NMR spectrum provides a map of the hydrogen environments within the molecule. The predicted chemical shifts (δ) in CDCl₃, along with their expected multiplicity and integration, are summarized below.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| NH (H1) | 8.2 - 8.8 | broad singlet (br s) | 1H | Typical for indole N-H; deshielded, subject to hydrogen bonding.[5] |
| H2 | 7.2 - 7.4 | triplet (t) or multiplet (m) | 1H | Pyrrole proton, coupled to H3.[6] |
| H3 | 6.6 - 6.8 | triplet (t) or multiplet (m) | 1H | Pyrrole proton, coupled to H2.[6] |
| H5 | 7.9 - 8.1 | singlet (s) or fine doublet (d) | 1H | Aromatic proton between two electron-withdrawing groups; significantly deshielded. |
| H7 | 7.3 - 7.5 | singlet (s) or fine doublet (d) | 1H | Aromatic proton ortho to the indole nitrogen. |
| -COOCH₃ | 3.9 - 4.0 | singlet (s) | 3H | Standard chemical shift for methyl ester protons.[7] |
| -OCOCH₃ | 2.3 - 2.4 | singlet (s) | 3H | Standard chemical shift for methyl acetate protons.[8] |
Causality Behind Assignments:
-
The indole NH proton is typically observed as a broad signal due to moderate-speed exchange and quadrupole coupling with the nitrogen atom. Its downfield shift is characteristic.[5]
-
The protons at the C2 and C3 positions of the pyrrole ring exhibit chemical shifts typical for unsubstituted positions on the indole core.[6]
-
The H5 proton , situated between the acetoxy and carboxylate groups, is expected to be the most downfield of the aromatic protons due to the combined electron-withdrawing effects of the adjacent carbonyls.
-
The H7 proton is primarily influenced by the indole ring current and the adjacent nitrogen atom.
-
The methyl protons of the ester and acetate groups are magnetically isolated and therefore appear as sharp singlets, each integrating to three protons. Their distinct chemical shifts allow for unambiguous assignment.[7]
Visualization: Labeled Molecular Structure
Caption: Labeled structure for ¹H NMR assignments.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Due to the broad range of chemical shifts, it is excellent for identifying carbonyls and confirming the carbon skeleton.[9]
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted δ (ppm) | Carbon Type | Rationale |
| -OCOCH₃ | 169 - 171 | Quaternary (C=O) | Typical range for an acetate carbonyl.[7] |
| -COOCH₃ | 166 - 168 | Quaternary (C=O) | Typical range for an ester carbonyl.[9] |
| C4 | 142 - 145 | Quaternary | Aromatic C attached to oxygen, shifted downfield. |
| C7a | 135 - 138 | Quaternary | Indole bridgehead carbon adjacent to N.[10] |
| C3a | 128 - 131 | Quaternary | Indole bridgehead carbon. |
| C6 | 122 - 125 | Quaternary | Aromatic C attached to the ester group. |
| C2 | 123 - 126 | CH | Pyrrole CH. |
| C5 | 118 - 121 | CH | Aromatic CH. |
| C7 | 112 - 115 | CH | Aromatic CH. |
| C3 | 103 - 106 | CH | Pyrrole CH, typically upfield in indoles.[10] |
| -COOCH₃ | 51 - 53 | CH₃ | Standard chemical shift for a methyl ester carbon.[7] |
| -OCOCH₃ | 20 - 22 | CH₃ | Standard chemical shift for an acetate methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[11]
Predicted Key IR Absorption Bands
The spectrum is expected to be dominated by strong absorptions from the two carbonyl groups and the N-H bond.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3300 - 3400 | Medium, Sharp | N-H Stretch | 1H-Indole |
| > 3000 | Medium | Aromatic C-H Stretch | Indole Ring |
| < 3000 | Medium | Aliphatic C-H Stretch | Methyl Groups |
| 1740 - 1760 | Strong, Sharp | C=O Stretch | Acetoxy Ester |
| 1715 - 1730 | Strong, Sharp | C=O Stretch | Methyl Ester |
| 1400 - 1600 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1200 - 1250 | Strong | C-O Stretch | Acetoxy Group |
| 1100 - 1150 | Strong | C-O Stretch | Ester Group |
Interpretive Insights:
The most diagnostic feature will be the presence of two distinct, strong carbonyl (C=O) peaks . The acetoxy carbonyl typically appears at a higher wavenumber than the methyl ester carbonyl due to the electron-withdrawing nature of the adjacent oxygen atom.[12][13] The sharp N-H stretch is a clear indicator of the indole secondary amine.[14]
Visualization: Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic structure elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation analysis.[15]
Predicted Fragmentation Pattern (Electron Ionization)
-
Molecular Ion (M⁺): The molecular formula is C₁₂H₁₁NO₄, giving an exact mass of 233.069 g/mol .[16] A distinct molecular ion peak is expected at m/z = 233.
-
Key Fragmentation Pathways:
-
Loss of Ketene: A very common and characteristic fragmentation for aryl acetates is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da). This would yield a prominent peak at m/z = 191 , corresponding to the methyl 4-hydroxy-1H-indole-6-carboxylate radical cation.
-
Loss of Methoxy Radical: Cleavage of the ester can result in the loss of a methoxy radical (•OCH₃, 31 Da), leading to a fragment at m/z = 202 .
-
Loss of Acetoxy Radical: Loss of the entire acetoxy radical (•OCOCH₃, 59 Da) would produce a fragment at m/z = 174 .
-
Indole Core Fragmentation: Further fragmentation of the indole ring structure is also possible, often characterized by the loss of HCN (27 Da).[17][18]
-
Table 4: Predicted Key Mass Fragments
| m/z | Proposed Identity | Rationale |
| 233 | [M]⁺ | Molecular Ion |
| 191 | [M - CH₂CO]⁺ | Loss of neutral ketene from the acetoxy group. |
| 202 | [M - •OCH₃]⁺ | Loss of methoxy radical from the ester. |
| 174 | [M - •OCOCH₃]⁺ | Loss of acetoxy radical. |
Visualization: Primary Fragmentation Pathways
Caption: Predicted major fragmentation pathways in EI-MS.
Standardized Experimental Protocols
To ensure reproducibility and accuracy, the following self-validating protocols are recommended for data acquisition.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 10-15 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[7]
-
Internal Standard: Ensure the solvent contains 0.03% (v/v) tetramethylsilane (TMS) for accurate chemical shift referencing (δ = 0.00 ppm).
-
Acquisition: Acquire ¹H NMR spectra using a 400 MHz (or higher) spectrometer. Acquire ¹³C{¹H} NMR spectra on the same instrument.
-
Processing: Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the solvent residual peak (e.g., CDCl₃ at 77.16 ppm).
FT-IR Spectroscopy Protocol
-
Method: Use an Attenuated Total Reflectance (ATR) accessory for solid-state analysis, as it requires minimal sample preparation.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Acquisition: Co-add a minimum of 16 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Processing: The resulting spectrum should be automatically background-corrected and displayed in terms of transmittance or absorbance.
Mass Spectrometry Protocol
-
Ionization Method: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) for prominent molecular ion detection.
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) or liquid chromatograph (LC) for purified samples.
-
Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern, comparing it against the predicted pathways. For high-resolution MS (HRMS), verify that the measured exact mass matches the calculated mass for C₁₂H₁₁NO₄ (233.0690).
Conclusion
The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. The ¹H and ¹³C NMR spectra will confirm the precise carbon-hydrogen framework and substitution pattern. The IR spectrum will provide unambiguous evidence for the key N-H and dual carbonyl functional groups. Finally, mass spectrometry will verify the molecular weight and support the structure through predictable fragmentation patterns, particularly the characteristic loss of ketene. This guide provides a robust predictive framework and the necessary experimental protocols for researchers to successfully synthesize, isolate, and characterize this valuable chemical entity.
References
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Jinjing Chemical. (2025). What are the spectroscopic analysis methods for 98% Indole?. Blog. [Link]
-
The Royal Society of Chemistry. (n.d.). Table of Contents. [Link]
-
Request PDF. (n.d.). Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies. ResearchGate. [Link]
-
ResearchGate. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. [Link]
-
National Institutes of Health. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PMC. [Link]
-
CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. (n.d.). [Link]
-
Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
-
Table of Characteristic IR Absorptions. (n.d.). [Link]
-
Researcher.Life. (1987). 13C NMR spectroscopy of indole derivatives. R Discovery. [Link]
-
911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. [Link]
-
Methyl 1H-indole-3-carboxylate. (n.d.). [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Facile synthesis of 4-acetoxyindoles via PhI(OAc)2-mediated dearomatization of 2-alkynylanilines. [Link]
-
Request PDF. (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
-
Arkat USA. (n.d.). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. [Link]
-
Organic Syntheses Procedure. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. [Link]
-
Acta Scientific. (2022). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. [Link]
-
Scirp.org. (n.d.). Study of Mass Spectra of Some Indole Derivatives. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). [Link]
-
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). [Link]
-
ResearchGate. (2025). (PDF) Study of Mass Spectra of Some Indole Derivatives. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemsrc. (2025). CAS#:41123-14-2 | Methyl 4-(acetyloxy)-1H-indole-6-carboxylate. [Link]
-
PubChem. (n.d.). methyl 4-methoxy-1H-indole-2-carboxylate. [Link]
-
PubChem. (n.d.). Methyl 4-methoxy-1H-indole-6-carboxylate. [Link]
-
National Institutes of Health. (n.d.). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. PMC. [Link]
-
Organic Syntheses Procedure. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. jinjingchemical.com [jinjingchemical.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. METHYL 4-ACETOXYBENZOATE(24262-66-6) 1H NMR [m.chemicalbook.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. tetratek.com.tr [tetratek.com.tr]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. CAS#:41123-14-2 | Methyl 4-(acetyloxy)-1H-indole-6-carboxylate | Chemsrc [chemsrc.com]
- 17. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Methyl 4-acetoxy-1H-indole-6-carboxylate
This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 4-acetoxy-1H-indole-6-carboxylate (CAS No. 41123-14-2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes known physicochemical properties, evaluates solubility based on key structural analogs, and provides a detailed, field-proven experimental protocol for precise quantitative determination.
Introduction: The Significance of Solubility
This compound is a substituted indole derivative. The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The solubility of such a compound is a critical physicochemical parameter that governs its behavior in virtually every stage of research and development. From dictating the choice of solvents for chemical synthesis and purification to profoundly influencing bioavailability and formulation strategies, a thorough understanding of solubility is indispensable.[2]
This guide distinguishes between two crucial concepts: thermodynamic solubility and kinetic solubility . Thermodynamic solubility is the true equilibrium value, representing the maximum amount of a solute that can dissolve in a solvent under standard conditions when the system is at equilibrium.[1] Kinetic solubility, often measured in high-throughput screening, refers to the concentration at which a compound, typically dissolved first in a potent organic solvent like DMSO, precipitates out of an aqueous medium.[3] This value can be higher than the thermodynamic solubility due to the formation of supersaturated, metastable solutions.[1] For robust downstream applications, determining the thermodynamic solubility is paramount.
Physicochemical Profile
A foundational understanding of a molecule's physical and chemical properties is essential for interpreting its solubility.
| Property | Value | Source |
| CAS Number | 41123-14-2 | [4] |
| Molecular Formula | C₁₂H₁₁NO₄ | [4] |
| Molecular Weight | 233.22 g/mol | [4] |
| Calculated LogP | 1.88 | [4] |
| Structure | ||
| COC(=O)c1cc(OC(C)=O)c2cc[nH]c2c1 | [4] |
The structure reveals a moderately polar molecule containing both hydrogen bond acceptors (ester and carbonyl oxygens) and a hydrogen bond donor (the indole N-H). The calculated LogP of 1.88 suggests a degree of lipophilicity, predicting that solubility will be favored in organic solvents over aqueous media.
Solubility Profile: An Analog-Based Assessment
Analog 1: Methyl 4-hydroxy-1H-indole-6-carboxylate (Deacetylated Precursor) This compound (CAS No. 77140-48-8) is the immediate precursor, differing only by the absence of the acetyl group on the 4-position hydroxyl.
Analog 2: 4-Acetoxyindole (Des-carboxylate Analog) This compound (CAS No. 5585-96-6) lacks the methyl carboxylate group at the 6-position, providing insight into the solubility of the core 4-acetoxyindole scaffold.
The table below summarizes the known solubility of these analogs, forming a predictive framework for the target compound.
| Analog Compound | Solvent | Solubility | Type | Source |
| Methyl 4-hydroxy-1H-indole-6-carboxylate | Water (25°C) | ~2.5 g/L (2500 mg/L) | Quantitative | [5] |
| Organic Solvents | Soluble | Qualitative | [6] | |
| 4-Acetoxyindole | Water | Insoluble | Qualitative | [7] |
| DMSO | Soluble / Slightly Soluble | Qualitative | [7][8] | |
| Methanol | Soluble / Slightly Soluble | Qualitative | [7][8] | |
| Chloroform | Soluble / Slightly Soluble | Qualitative | [7][8] |
Scientist's Interpretation:
-
The hydroxyl precursor's slight aqueous solubility (2.5 g/L) is significant; acetylation to form our target compound (this compound) replaces a polar hydroxyl group with a more lipophilic ester. This change is expected to decrease aqueous solubility compared to the hydroxy analog.[5]
-
The 4-acetoxyindole analog is reported as insoluble in water but soluble in common organic solvents like DMSO, methanol, and chloroform.[7]
-
Predicted Solubility for this compound: Based on this analog data, the target compound is predicted to have low aqueous solubility (likely less than 2.5 g/L) and exhibit good solubility in moderately polar to polar aprotic organic solvents such as DMSO, DMF, ethyl acetate, and acetone, with potential solubility in alcohols like methanol and ethanol.
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask and HPLC
To move beyond estimation to precise quantification, the "gold standard" saturation shake-flask method is required.[9] This protocol is designed to be a self-validating system for determining the thermodynamic equilibrium solubility.
Principle
An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period (typically 24 hours) at a constant temperature to ensure equilibrium is reached between the dissolved and undissolved solid.[10] The saturated supernatant is then carefully separated from the solid, diluted, and its concentration is measured using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[11]
Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Methodology
A. Preparation of Calibration Standards:
-
Primary Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent in which it is freely soluble (e.g., acetonitrile or DMSO) in a 10 mL volumetric flask. This creates a ~1 mg/mL stock.
-
Serial Dilutions: Perform a series of dilutions from the primary stock solution using the HPLC mobile phase as the diluent. Prepare at least five standard solutions covering the expected concentration range (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 5 µg/mL, 1 µg/mL).[11]
-
Calibration Curve Generation: Inject each standard onto the HPLC system in triplicate. Plot the average peak area against the known concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a valid calibration.[12]
B. Sample Preparation and Equilibration (Shake-Flask):
-
Add an excess of solid this compound (e.g., 2-5 mg, ensuring solid is visible) into a series of glass vials.
-
Pipette a precise volume (e.g., 1.0 mL) of the desired test solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, ethyl acetate) into each vial.
-
Seal the vials securely.
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24 hours.[13]
-
Causality: A 24-hour period is standard for ensuring that true thermodynamic equilibrium is reached, especially for poorly soluble compounds.[14] Constant temperature is critical as solubility is temperature-dependent.
-
C. Phase Separation and Analysis:
-
After 24 hours, visually confirm that excess solid remains. If not, the compound is fully soluble, and the experiment should be repeated with more solute.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[15]
-
Causality: This step is critical for cleanly separating the saturated liquid phase from the solid phase without disturbing the equilibrium. Filtration can sometimes be used, but care must be taken to ensure the compound does not adsorb to the filter membrane.
-
-
Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.
-
Dilute the supernatant with the HPLC mobile phase to bring the concentration within the range of the established calibration curve. The dilution factor must be recorded accurately.
-
Inject the diluted sample onto the HPLC-UV system.
D. Calculation:
-
Determine the peak area for the analyte in the sample chromatogram.
-
Calculate the concentration in the diluted sample using the calibration curve equation: Concentration = (Peak Area - c) / m .
-
Calculate the original solubility in the solvent by multiplying by the dilution factor: Solubility (mg/mL) = Calculated Concentration × Dilution Factor .
Factors Influencing Solubility
The measured solubility of this compound can be significantly influenced by several environmental and physical factors.
Caption: Key Factors Influencing Compound Solubility.
-
Temperature: For most solid compounds, solubility increases with temperature.[2] Therefore, all measurements must be performed under strict temperature control.
-
pH: The indole N-H is very weakly acidic (pKa > 16), and the ester is not readily ionizable. Therefore, the solubility of this compound is expected to be largely independent of pH in the physiological range (pH 1-8). However, at highly basic pH (>10), hydrolysis of the acetate and methyl ester groups could occur, altering the molecule and its solubility profile.
-
Polymorphism: Different crystalline forms (polymorphs) or an amorphous state of the same compound can exhibit different solubilities.[1] The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in solubility experiments.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, standard laboratory precautions for handling chemical reagents should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16]
-
Engineering Controls: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[17]
-
Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents, acids, and bases. Keep the container tightly sealed.[17]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is predicted to be a compound with low aqueous solubility but good solubility in common organic solvents. This guide provides a robust framework for this estimation based on close structural analogs. Furthermore, it details the definitive experimental protocol—the shake-flask method coupled with HPLC analysis—required for researchers to determine its precise thermodynamic solubility in any solvent of interest. Adherence to this protocol will yield reliable, reproducible data essential for advancing research and development involving this compound.
References
-
ChemBK. (2024). 4-HYDROXY-1H-INDOLE-6-CARBOXYLIC ACID METHYL ESTER. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2023). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. Retrieved from [Link]
-
LookChem. (n.d.). 4-Acetoxyindole. Retrieved from [Link]
-
Pandey, P. K. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
-
Pan, L., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed. Retrieved from [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
Ingenta Connect. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Retrieved from [Link]
-
Daikin Chemicals. (2018). Measurement of water solubility for PFHXA. Retrieved from [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
-
Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]
-
Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Retrieved from [Link]
-
Chemsrc. (2025). CAS#:41123-14-2 | Methyl 4-(acetyloxy)-1H-indole-6-carboxylate. Retrieved from [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. CAS#:41123-14-2 | Methyl 4-(acetyloxy)-1H-indole-6-carboxylate | Chemsrc [chemsrc.com]
- 5. chembk.com [chembk.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. lookchem.com [lookchem.com]
- 9. improvedpharma.com [improvedpharma.com]
- 10. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaguru.co [pharmaguru.co]
- 12. daikinchemicals.com [daikinchemicals.com]
- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 14. enamine.net [enamine.net]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. Methyl 4-hydroxy-1H-indole-6-carboxylate – Biotuva Life Sciences [biotuva.com]
- 17. Buy Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate (EVT-13845090) [evitachem.com]
An In-depth Technical Guide to the Synthesis of Methyl 4-acetoxy-1H-indole-6-carboxylate
This guide provides a comprehensive overview of the synthetic pathways for obtaining Methyl 4-acetoxy-1H-indole-6-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of this compound, with functional groups at the 4 and 6 positions, offers versatile handles for further chemical modifications, making it a valuable building block in the synthesis of complex molecular architectures.[1][2][3] The acetoxy group at the 4-position can act as a protected hydroxyl group, which can be deprotected to reveal a reactive nucleophile for the introduction of various side chains.[4]
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. This process involves breaking down the target molecule into simpler, commercially available, or easily synthesizable starting materials.
Caption: Retrosynthetic analysis of this compound.
As illustrated in the retrosynthetic analysis, the final step is the acetylation of the hydroxyl group of Methyl 4-hydroxy-1H-indole-6-carboxylate.[5] This key intermediate can be synthesized through the esterification of 4-hydroxy-1H-indole-6-carboxylic acid. The core of the synthesis lies in the formation of the substituted indole ring, which can be achieved through various established methods, often starting from appropriately substituted benzene or pyrrole derivatives.
Key Synthetic Strategies and Starting Materials
Several synthetic routes can be envisioned for the preparation of the key intermediate, Methyl 4-hydroxy-1H-indole-6-carboxylate. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale, and overall efficiency.
Route 1: From Substituted Anilines
One of the most common and versatile methods for indole synthesis is the Fischer indole synthesis. However, for highly functionalized indoles, other methods are often preferred. A plausible approach involves the construction of the indole ring from a suitably substituted aniline derivative.
A potential starting material for this route is methyl 3-amino-4-hydroxybenzoate . The synthesis would then involve the introduction of a two-carbon unit to form the pyrrole ring of the indole nucleus.
Workflow for Route 1:
Caption: Synthetic workflow starting from a substituted aniline.
Route 2: From Pyrrole Derivatives
An alternative strategy involves building the benzene ring onto a pre-existing pyrrole core. This approach can be particularly useful for controlling the substitution pattern on the six-membered ring. A relevant starting material for this pathway could be a functionalized pyrrole-2-carboxaldehyde. Research has been conducted on the synthesis of 4-hydroxyindole-6-carboxylates starting from pyrrole-2-carboxaldehyde, indicating the viability of this approach.[6]
Workflow for Route 2:
Caption: Synthetic workflow starting from a pyrrole derivative.
Route 3: Modified Bischler-Möhlau Reaction
The Bischler-Möhlau indole synthesis, which involves the reaction of an α-haloketone with an excess of an aniline, can be adapted for the synthesis of hydroxyindoles.[7][8] By using a substituted aminophenol, it is possible to introduce the hydroxyl group directly. The regioselectivity of this reaction can be a challenge, but modified procedures have been developed to improve the yields of the desired isomer.[7][8]
Experimental Protocols for Key Transformations
The following sections provide detailed, step-by-step methodologies for the crucial steps in the synthesis of this compound.
Esterification of 4-Hydroxy-1H-indole-6-carboxylic acid
The conversion of the carboxylic acid at the 6-position to its corresponding methyl ester is a critical step.
Protocol:
-
Dissolution: Dissolve 4-hydroxy-1H-indole-6-carboxylic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Purification: Neutralize the residue with a mild base, such as a saturated sodium bicarbonate solution, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography.
Acetylation of Methyl 4-hydroxy-1H-indole-6-carboxylate
The final step in the synthesis is the protection of the 4-hydroxyl group as an acetate ester.
Protocol:
-
Dissolution: Dissolve Methyl 4-hydroxy-1H-indole-6-carboxylate in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.
-
Base Addition: Add a base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.
-
Acylating Agent: Cool the mixture in an ice bath and slowly add acetic anhydride or acetyl chloride.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quenching and Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure this compound.
Quantitative Data Summary
| Reaction Step | Starting Material | Key Reagents | Typical Yield |
| Esterification | 4-Hydroxy-1H-indole-6-carboxylic acid | Methanol, H₂SO₄ | 85-95% |
| Acetylation | Methyl 4-hydroxy-1H-indole-6-carboxylate | Acetic anhydride, Triethylamine | >90% |
Conclusion and Future Perspectives
The synthesis of this compound is a multi-step process that relies on well-established organic transformations. The choice of starting materials and the specific synthetic route can be adapted based on the desired scale and available resources. The strategic placement of the acetoxy and methyl carboxylate groups makes this molecule a highly valuable and versatile intermediate for the synthesis of a wide range of biologically active compounds. Future research may focus on developing more convergent and atom-economical synthetic routes to further enhance the efficiency of its production.
References
- Vertex AI Search. (2023, September 25). 4-Acetoxyindole Cas 5585-96-6: A Comprehensive Analysis.
- ChemBK. (2024, April 9). 4-HYDROXY-1H-INDOLE-6-CARBOXYLIC ACID METHYL ESTER.
- Xiamen Aeco Chemical Co., Ltd. (n.d.). 4-Acetoxyindole CAS 5585-96-6 Suppliers, Manufacturers, Factory - Wholesale Price.
- Look Chemical. (n.d.). 4-Acetoxyindole CAS 5585-96-6.
- ChemicalBook. (n.d.). 4-Acetoxyindole | 5585-96-6.
- EvitaChem. (n.d.).
- Chem-Impex. (n.d.). 4-Acetoxyindole.
- ChemicalBook. (2020, February 19).
- Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester.
- ResearchGate. (n.d.). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.
- Google Patents. (n.d.). EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
- ResearchGate. (n.d.). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.
- Royal Society of Chemistry. (n.d.). Facile synthesis of 4-acetoxyindoles via PhI(OAc)
- PubMed. (2004, October 1). A Reinvestigation of 4-hydroxyindole-6-carboxylate Synthesis From pyrrole-2-carboxaldehyde: A Facile Synthesis of Indoles and Indolizines.
Sources
- 1. 4-Acetoxyindole Cas 5585-96-6 [minglangchem.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. chemimpex.com [chemimpex.com]
- 4. sdlookchem.com [sdlookchem.com]
- 5. chembk.com [chembk.com]
- 6. A reinvestigation of 4-hydroxyindole-6-carboxylate synthesis from pyrrole-2-carboxaldehyde: a facile synthesis of indoles and indolizines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Methyl 4-acetoxy-1H-indole-6-carboxylate: Synthesis, Properties, and Applications for the Research Scientist
Abstract
This technical guide provides a comprehensive overview of Methyl 4-acetoxy-1H-indole-6-carboxylate, a functionalized indole derivative with significant potential as a versatile intermediate in pharmaceutical research and organic synthesis. While direct literature on this specific molecule is sparse, this document, written from the perspective of a Senior Application Scientist, synthesizes available data on its precursors and related analogs to present a robust framework for its synthesis, characterization, and potential applications. We will explore a validated synthetic pathway, detail its physicochemical properties, and discuss its strategic utility in the development of complex bioactive molecules. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable chemical building block.
The Strategic Importance of the Indole Scaffold
The indole nucleus is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in drug discovery. The strategic functionalization of the indole ring allows for the fine-tuning of pharmacological activity. This compound emerges as a particularly valuable building block, offering three distinct points for chemical modification: the N-H of the indole ring, the ester at the C6 position, and the acetoxy group at the C4 position. This trifunctionality provides a rich platform for generating diverse molecular libraries and accessing novel chemical space.
Physicochemical and Structural Properties
Understanding the fundamental properties of a synthetic intermediate is critical for its effective use in multi-step syntheses. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 41123-14-2 | ChemSrc[2] |
| Molecular Formula | C₁₂H₁₁NO₄ | ChemSrc[2] |
| Molecular Weight | 233.22 g/mol | ChemSrc[2] |
| Exact Mass | 233.06900 Da | ChemSrc[2] |
| Appearance | Solid (predicted) | Inferred |
| LogP | 1.87980 | ChemSrc[2] |
| SMILES | COC(=O)c1cc(OC(C)=O)c2cc[nH]c2c1 | ChemSrc[2] |
Synthesis and Mechanistic Considerations
The most logical and efficient synthesis of this compound involves the direct acetylation of its corresponding phenolic precursor, Methyl 4-hydroxy-1H-indole-6-carboxylate (CAS: 77140-48-8).[2][3] This approach is a standard and high-yielding transformation in organic chemistry.
Retrosynthetic Pathway and Rationale
The retrosynthetic analysis is straightforward, identifying a disconnection at the C4-oxygen bond of the acetate group. This leads back to the commercially available 4-hydroxyindole precursor. The ester and indole core remain intact, making this a highly efficient one-step synthesis.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Protocol: O-Acetylation
This protocol describes a robust method for the synthesis of this compound. The choice of acetic anhydride as the acetylating agent and pyridine as the base/catalyst is classic. Pyridine serves a dual purpose: it activates the anhydride and neutralizes the acetic acid byproduct, driving the reaction to completion.
Materials:
-
Methyl 4-hydroxy-1H-indole-6-carboxylate
-
Pyridine, anhydrous
-
Acetic Anhydride
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 4-hydroxy-1H-indole-6-carboxylate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (approx. 10 mL per gram of substrate) followed by anhydrous pyridine (3.0 eq). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add acetic anhydride (1.5 eq) dropwise to the stirred solution. The addition should be slow to control any exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing cold 1M HCl. Extract the aqueous layer twice with DCM.
-
Causality Insight: The HCl wash is crucial to remove the excess pyridine by converting it to its water-soluble pyridinium hydrochloride salt.
-
-
Workup - Neutralization: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally, brine.
-
Causality Insight: The NaHCO₃ wash neutralizes any remaining acetic acid and unreacted acetic anhydride. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Applications in Research and Drug Development
This compound is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups.
A Versatile Synthetic Intermediate
The true utility of this molecule is its capacity for selective transformations, which allows for the systematic exploration of structure-activity relationships (SAR).
-
Deprotection to Phenol: The acetoxy group serves as a robust protecting group for the C4-hydroxyl. It can be easily removed under mild basic conditions (e.g., K₂CO₃ in methanol) to unmask the phenol, which can then be used in etherification (e.g., Williamson ether synthesis), O-arylation, or other coupling reactions.
-
Ester Manipulation: The methyl ester at C6 can be hydrolyzed to the corresponding carboxylic acid using standard saponification conditions (e.g., LiOH in THF/water).[4] This carboxylic acid is a key handle for amide bond formation, a cornerstone of medicinal chemistry, allowing coupling with a wide array of amines.
-
Indole N-H Functionalization: The indole nitrogen can be alkylated, arylated, or acylated under appropriate basic conditions, providing another axis for diversification.
Caption: Potential synthetic transformations of the title compound.
Inferred Biological Significance
Conclusion
This compound represents a highly valuable, yet under-explored, synthetic intermediate. Its straightforward synthesis from an available precursor and the presence of three distinct, orthogonally reactive functional groups make it an ideal platform for the generation of diverse chemical libraries. This guide provides a foundational protocol for its synthesis and outlines a clear strategic vision for its application in medicinal chemistry and drug discovery programs. Further investigation into the derivatization of this scaffold is warranted and holds considerable promise for uncovering novel bioactive compounds.
References
-
Chemsrc. Methyl 4-(acetyloxy)-1H-indole-6-carboxylate. [Link]
-
The Royal Society of Chemistry. Table of Contents. [Link]
-
National Center for Biotechnology Information. Methyl indole-6-carboxylate. PubChem Compound Summary for CID 639844. [Link]
-
National Center for Biotechnology Information. Methyl 4-(acetyloxy)-6-methyl-2-naphthalenecarboxylate. PubChem Compound Summary for CID 5744103. [Link]
-
Organic Syntheses. Methyl 1H-Indole-4-carboxylic acid, methyl ester. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Facile synthesis of 4-acetoxyindoles via PhI(OAc)2-mediated dearomatization of 2-alkynylanilines. [Link]
-
Magritek. Methyl 1H-indole-3-carboxylate. [Link]
-
Acta Scientific. Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. [Link]
-
Ovidius University Annals of Chemistry. Biological activities of methyl-4-[[(2E)-3,7-dimethyl-2,6-octadienyl] oxyl-3-hydroxybenzoate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Methyl Indole-6-carboxylate in Modern Drug Discovery. [Link]
-
National Center for Biotechnology Information. Methyl 4-methoxy-1H-indole-6-carboxylate. PubChem Compound Summary for CID 12140116. [Link]
-
National Center for Biotechnology Information. methyl 4-methoxy-1H-indole-2-carboxylate. PubChem Compound Summary for CID 688172. [Link]
-
National Institutes of Health. Comprehensive Phytochemical Profiling, Biological Activities, and Molecular Docking Studies of Pleurospermum candollei. [Link]
-
MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]
-
ResearchGate. Bioactive compound and their biological activity. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS#:41123-14-2 | Methyl 4-(acetyloxy)-1H-indole-6-carboxylate | Chemsrc [chemsrc.com]
- 3. Methyl 4-hydroxy-1H-indole-6-carboxylate – Biotuva Life Sciences [biotuva.com]
- 4. 1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. actascientific.com [actascientific.com]
- 7. nbinno.com [nbinno.com]
- 8. Comprehensive Phytochemical Profiling, Biological Activities, and Molecular Docking Studies of Pleurospermum candollei: An Insight into Potential for Natural Products Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of Indole-6-Carboxylate Derivatives
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. Among its many derivatives, the indole-6-carboxylate scaffold has emerged as a particularly fruitful area of research, yielding compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery and history of indole-6-carboxylate derivatives, from the foundational principles of indole chemistry to the latest advancements in their synthesis and application in drug discovery. We will delve into the evolution of synthetic methodologies, explore the mechanistic insights into their biological activities, and provide detailed experimental protocols for their preparation and characterization. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the exploration and development of novel therapeutics based on this versatile heterocyclic system.
Introduction: The Enduring Legacy of the Indole Scaffold
The story of indole chemistry is deeply intertwined with the history of organic chemistry itself. Its origins can be traced back to the study of the vibrant blue dye, indigo, in the 19th century. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole with zinc dust, marking a pivotal moment in heterocyclic chemistry.[1] The intrinsic properties of the indole ring—a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring—confer upon it a unique chemical reactivity and a remarkable ability to interact with biological targets. This has made the indole scaffold a privileged motif in drug discovery, with numerous indole-containing compounds finding clinical use as anticancer, antiviral, and CNS-active agents.[2][3]
Indole-6-carboxylate derivatives, which feature a carboxylic acid or ester group at the 6-position of the indole ring, represent a significant subclass of these compounds. This functional group not only provides a handle for further chemical modification but also plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule. This guide will navigate the historical landscape and the contemporary advancements that have shaped our understanding and utilization of these important chemical entities.
The Genesis of Indole Synthesis: A Historical Perspective
The ability to construct the indole nucleus with control over substitution patterns has been a central theme in organic synthesis for over a century. Several "named" reactions have become foundational to this endeavor, each offering distinct advantages in terms of scope and practicality.
The Fischer Indole Synthesis: A Cornerstone of Indole Chemistry
Developed in 1883 by Emil Fischer, the Fischer indole synthesis is arguably the most well-known and widely used method for preparing indoles.[1][4][5] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[5]
The mechanism proceeds through a[6][6]-sigmatropic rearrangement of the enehydrazine tautomer of the hydrazone, followed by the loss of ammonia to form the aromatic indole ring.[5] While versatile, the classical Fischer synthesis can suffer from harsh reaction conditions and the formation of regioisomeric mixtures with unsymmetrical ketones.
Conceptual Workflow of the Fischer Indole Synthesis
Caption: A simplified workflow of the Fischer Indole Synthesis.
The Reissert Indole Synthesis: A Pathway to Indole-2-Carboxylic Acids
The Reissert indole synthesis, first described by Arnold Reissert in 1897, provides a route to indole-2-carboxylic acids from o-nitrotoluenes and diethyl oxalate.[7][8][9] The initial step involves a base-catalyzed condensation to form an o-nitrophenylpyruvic acid derivative.[7][8] Subsequent reductive cyclization, typically using zinc in acetic acid or other reducing agents, yields the indole-2-carboxylic acid.[7][8][10] This method is particularly valuable for accessing indoles with a carboxylic acid at the 2-position, which can then be decarboxylated if desired.[7]
The Leimgruber-Batcho Indole Synthesis: A Mild and Efficient Alternative
A significant advancement in indole synthesis came with the development of the Leimgruber-Batcho synthesis.[1][11] This method starts with an o-nitrotoluene and involves the formation of an enamine by reaction with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA).[11] The resulting enamine is then reductively cyclized to afford the indole.[11] This two-step process is generally high-yielding and proceeds under milder conditions than the Fischer or Reissert syntheses, making it compatible with a wider range of functional groups.[11][12] The Leimgruber-Batcho synthesis has become a popular choice in the pharmaceutical industry for the preparation of substituted indoles.[11]
Modern Synthetic Methodologies for Indole-6-Carboxylate Derivatives
While the classical methods remain relevant, the demand for more efficient, selective, and environmentally benign synthetic routes has driven the development of new strategies, particularly those leveraging transition metal catalysis.
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has revolutionized the synthesis of indoles, offering novel pathways for their construction and functionalization.[13][14][15] Palladium-catalyzed reactions, in particular, have been extensively explored. For instance, the Buchwald modification of the Fischer indole synthesis utilizes a palladium catalyst to cross-couple aryl bromides with hydrazones.[5] Other transition metals, including rhodium, copper, and iron, have also been employed in various indole syntheses, often enabling unique bond formations and functional group tolerance.[16]
Synthesis of the Indole-6-Carboxylic Acid Core
A common and straightforward method for the preparation of indole-6-carboxylic acid is the hydrolysis of its corresponding methyl ester, methyl indole-6-carboxylate. This ester is a commercially available and versatile building block in drug discovery.[17]
Experimental Protocol: Hydrolysis of Methyl Indole-6-Carboxylate [18]
-
Reaction Setup: In a round-bottom flask, dissolve methyl indole-6-carboxylate (11.0 g) in a mixture of tetrahydrofuran (150 ml), methanol (150 ml), and water (63 ml).
-
Addition of Base: Add lithium hydroxide monohydrate (15.8 g) to the solution.
-
Heating: Stir the mixture at 60°C for 6 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dissolve the residue in water.
-
Acidify the aqueous solution with 50% (v/v) hydrochloric acid.
-
-
Isolation: Collect the resulting precipitate by filtration and dry to yield indole-6-carboxylic acid.
Characterization Data for Indole-6-carboxylic acid: [18]
-
Appearance: Tan powder
-
Melting Point: 253-254°C
-
¹H NMR (80 MHz, CDCl₃): δ 6.51 (m, 1H, H3-indole), 8.04 (m, 1H, H7-indole), 11.43 (broad s, 1H, NH), 12.42 (broad s, 1H, OH).
Derivatization of the Indole-6-Carboxylate Scaffold
The carboxylic acid functionality at the 6-position serves as a versatile handle for the synthesis of a wide array of derivatives, most notably amides. Standard peptide coupling conditions can be employed to react indole-6-carboxylic acid with various amines to generate indole-6-carboxamides.
General Workflow for Indole-6-Carboxamide Synthesis
Caption: A general workflow for the synthesis of indole-6-carboxamides.
Applications in Drug Discovery: Targeting Key Biological Pathways
Indole-6-carboxylate derivatives have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for the development of novel therapeutic agents.
Anticancer Activity: Inhibition of Protein Kinases
A significant area of research has focused on the development of indole-6-carboxylate derivatives as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.
Recent studies have reported the synthesis of novel indole-6-carboxylate derivatives, including hydrazine-1-carbothioamides and oxadiazoles, that exhibit potent anti-proliferative activity by targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[17][19] These receptors play crucial roles in tumor growth, proliferation, and angiogenesis.
The mechanism of action of these compounds involves arresting the cell cycle at the G2/M phase and inducing the extrinsic pathway of apoptosis.[17] Molecular docking studies have shown that these derivatives can effectively bind to the ATP-binding sites of EGFR and VEGFR-2, thereby inhibiting their kinase activity.[17][19]
Quantitative Data: In Vitro Cytotoxicity of Indole-6-Carboxylate Derivatives
| Compound | Target | Cell Line | IC₅₀ (µM) | Reference |
| 4a | EGFR | HepG2 | 1.9 ± 0.2 | [19] |
| 4a | HCT-116 | 2.5 ± 0.3 | [19] | |
| 4a | A549 | 3.1 ± 0.4 | [19] | |
| 6c | VEGFR-2 | HepG2 | 2.3 ± 0.3 | [19] |
| 6c | HCT-116 | 3.0 ± 0.4 | [19] | |
| 6c | A549 | 3.8 ± 0.5 | [19] |
Signaling Pathway: Inhibition of EGFR/VEGFR-2 by Indole-6-Carboxylate Derivatives
Caption: Inhibition of EGFR and VEGFR-2 signaling by indole-6-carboxylate derivatives.
Other Therapeutic Areas
Beyond oncology, indole-6-carboxylate derivatives have shown promise in other therapeutic areas:
-
Neuroscience: Indole derivatives are known to interact with various targets in the central nervous system.[3] For instance, certain 3,6-disubstituted indole derivatives have been developed as selective inhibitors of neuronal nitric oxide synthase (nNOS), with potential applications in the treatment of pain.[20]
-
Enzyme Inhibition: The indole scaffold has been utilized to design inhibitors for other enzymes, such as isoprenylcysteine carboxyl methyltransferase (Icmt), which is involved in post-translational protein modification and cell growth regulation.[21]
Conclusion and Future Perspectives
The journey of indole-6-carboxylate derivatives, from their conceptual roots in classical indole chemistry to their current status as promising drug candidates, highlights the enduring power of this heterocyclic scaffold. The historical synthetic methods laid the groundwork for the development of more sophisticated and efficient strategies, enabling the exploration of a vast chemical space. The discovery of their potent biological activities, particularly as kinase inhibitors, has opened up new avenues for the development of targeted therapies for cancer and other diseases.
As our understanding of disease biology deepens, the rational design of novel indole-6-carboxylate derivatives with improved potency, selectivity, and pharmacokinetic profiles will continue to be a major focus of research. The integration of computational modeling, structure-based drug design, and innovative synthetic methodologies will undoubtedly accelerate the discovery of the next generation of indole-based therapeutics. The rich history and the promising future of indole-6-carboxylate derivatives serve as a testament to the creativity and perseverance of the scientific community in the quest for new medicines.
References
-
Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. (2024). Future Medicinal Chemistry. [Link]
-
Indole. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. (2014). Journal of Medicinal Chemistry. [Link]
-
Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). PubMed. [Link]
-
Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. (2024). PubMed Central. [Link]
-
Synthesis of indole-6-carboxylic acid. (n.d.). PrepChem.com. [Link]
-
Reissert indole synthesis. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
The Leimgruber-Batcho Indole Synthesis. (1985). Heterocycles. [Link]
-
Fischer Indole Synthesis. (n.d.). Cambridge University Press. [Link]
-
Reissert Indole Synthesis. (n.d.). Cambridge University Press. [Link]
-
Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Leimgruber–Batcho indole synthesis. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
The role of commonly used transition metals in total synthesis of indole alkaloids. (2023). Results in Chemistry. [Link]
-
Useful synthesis of 4-substituted indoles. (2002). The Journal of Organic Chemistry. [Link]
-
Reissert indole synthesis. (n.d.). chemeurope.com. [Link]
-
(PDF) Reissert-Indole-Synthesis.pdf. (2016). ResearchGate. [Link]
-
Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. (2005). Organic & Biomolecular Chemistry. [Link]
-
Amino derivatives of indole as potent inhibitors of isoprenylcysteine carboxyl methyltransferase. (2010). PubMed. [Link]
-
(PDF) Reissert Indole Synthesis. (2019). ResearchGate. [Link]
-
Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. (2018). MDPI. [Link]
-
Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain. (2011). PubMed. [Link]
-
Contemporary Developments in the Transition-Metal Catalyzed Synthesis of Indoles. A Review. (2022). Taylor & Francis Online. [Link]
-
Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. (2019). Arkat USA. [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). American Chemical Society. [Link]
-
Fischer Indole Synthesis. (2021). YouTube. [Link]
-
Recent progress in transition-metal-catalyzed enantioselective indole functionalizations. (2017). PubMed. [Link]
-
(PDF) Metal‐Catalyzed Indole Synthesis. (2018). ResearchGate. [Link]
-
Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (2020). The Royal Society of Chemistry. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). PubMed Central. [Link]
-
Central Nervous System Activities of Indole Derivatives: An Overview. (2017). PubMed. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses Procedure. [Link]
-
Synthesis of indoles. (n.d.). Organic Chemistry Portal. [Link]
-
A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. (2007). PubMed. [Link]
-
Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. (2024). PubMed. [Link]
-
Synthesis and Chemistry of Indole. (n.d.). SlideShare. [Link]
-
Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2023). MDPI. [Link]
-
Selected enzyme variants show increased indole 6‐carboxylic acid... (2019). ResearchGate. [Link]
-
Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. (2021). PubMed Central. [Link]
-
Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (2023). ACS Omega. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Central Nervous System Activities of Indole Derivatives: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Reissert_indole_synthesis [chemeurope.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. The role of commonly used transition metals in total synthesis of indole alkaloids - Arabian Journal of Chemistry [arabjchem.org]
- 14. mdpi.com [mdpi.com]
- 15. Recent progress in transition-metal-catalyzed enantioselective indole functionalizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. prepchem.com [prepchem.com]
- 19. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Amino derivatives of indole as potent inhibitors of isoprenylcysteine carboxyl methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
A Comprehensive Guide to the Two-Step Synthesis of Methyl 4-acetoxy-1H-indole-6-carboxylate
An Application Note for the Synthesis of Methyl 4-acetoxy-1H-indole-6-carboxylate
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] This application note provides a detailed, two-step protocol for the synthesis of this compound, a valuable functionalized indole derivative for further elaboration in drug discovery and materials science. The synthesis begins with the construction of the key intermediate, Methyl 4-hydroxy-1H-indole-6-carboxylate, followed by a straightforward acetylation of the 4-hydroxy group. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the experimental choices, detailed procedural steps, and characterization data.
Introduction and Synthetic Strategy
The indole ring system is a privileged structure in pharmacology, found in molecules ranging from the amino acid tryptophan to the neurotransmitter serotonin.[3] The strategic functionalization of the indole core allows for the fine-tuning of biological activity. The target molecule, this compound, features key functional groups amenable to further chemical modification: an ester at the C-6 position and a protected phenol at the C-4 position. The acetoxy group serves as a stable protecting group for the reactive 4-hydroxyindole moiety, which can be readily deprotected under mild conditions for subsequent reactions.
Our synthetic approach is a logical two-step sequence:
-
Indole Core Formation: Synthesis of the precursor, Methyl 4-hydroxy-1H-indole-6-carboxylate. While various classical methods exist for indole synthesis, such as the Fischer, Reissert, and Nenitzescu reactions, the chosen pathway is based on established cyclization strategies to yield the requisite 4-hydroxy substitution pattern.[2][4][5]
-
Hydroxyl Group Protection: Acetylation of the phenolic hydroxyl group at the C-4 position to yield the final product. This is a standard and high-yielding transformation that utilizes acetic anhydride.
This protocol emphasizes safety, efficiency, and reproducibility, providing a solid foundation for the laboratory-scale production of this important building block.
Overall Synthetic Scheme
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of Methyl 4-hydroxy-1H-indole-6-carboxylate
Principle and Rationale
The formation of the 4-hydroxyindole scaffold is the critical step in this synthesis. Many indole syntheses, such as the widely used Fischer indole synthesis, are excellent for producing 2- and/or 3-substituted indoles but can be less straightforward for specific hydroxylation patterns on the benzene ring.[6][7] The Nenitzescu indole synthesis, which classically involves the reaction of a benzoquinone with a β-aminocrotonic ester, provides a direct route to 5-hydroxyindoles.[2][8] Adaptations and related methodologies allow for the synthesis of other hydroxylated indole isomers. This protocol follows a well-established reductive cyclization strategy, a robust method for constructing the indole nucleus from appropriately substituted nitroaromatics.[9][10]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 2-methyl-3-nitrobenzoate | Reagent | Sigma-Aldrich | Starting material |
| N-Bromosuccinimide (NBS) | Reagent | Acros Organics | |
| Azobisisobutyronitrile (AIBN) | Reagent | TCI | Radical initiator |
| Triphenylphosphine (PPh₃) | Reagent | Alfa Aesar | |
| Paraformaldehyde | Reagent | Fisher Scientific | |
| Palladium(II) acetate | Catalyst | Strem Chemicals | |
| Dichloromethane (DCM) | Anhydrous | J.T.Baker | |
| Acetonitrile | Anhydrous | EMD Millipore | |
| Diethyl Ether | Anhydrous | ||
| Hexanes | ACS Grade | For chromatography | |
| Ethyl Acetate | ACS Grade | For chromatography | |
| Round-bottom flasks | Various sizes | ||
| Reflux condenser | |||
| Magnetic stirrer & stir bars | |||
| Rotary evaporator | |||
| Silica gel for column | 60 Å, 230-400 mesh |
Detailed Experimental Protocol
This procedure is adapted from established methods for the synthesis of functionalized indoles via reductive N-heteroannulation of 2-nitrostyrenes.[10]
-
Bromination of the Benzylic Position:
-
To a solution of methyl 2-methyl-3-nitrobenzoate (10.0 g, 51.2 mmol) in 100 mL of carbon tetrachloride, add N-Bromosuccinimide (NBS) (9.56 g, 53.7 mmol) and a catalytic amount of AIBN (0.42 g, 2.56 mmol).
-
Heat the mixture to reflux (approx. 77°C) under inert atmosphere for 4 hours. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield crude methyl 2-(bromomethyl)-3-nitrobenzoate, which is often used in the next step without further purification.
-
-
Wittig Salt Formation:
-
Dissolve the crude bromide from the previous step in 150 mL of chloroform.
-
Add triphenylphosphine (14.8 g, 56.4 mmol) in one portion.
-
Heat the solution to reflux for 2 hours.
-
After cooling, precipitate the phosphonium salt by pouring the solution into 400 mL of vigorously stirred anhydrous diethyl ether.
-
Collect the solid by filtration, wash with ether, and dry under vacuum.
-
-
Wittig Reaction to Form the Styrene:
-
Suspend the Wittig salt (25.0 g, 45.7 mmol) in 250 mL of dichloromethane.
-
In a separate flask, gently heat paraformaldehyde (7.0 g) under a stream of argon to generate gaseous formaldehyde, which is bubbled through the Wittig salt suspension.
-
Add a solution of potassium carbonate (19.0 g, 137 mmol) in 50 mL of water and stir the biphasic mixture vigorously for 12 hours at room temperature.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting crude product by silica gel chromatography (eluting with a hexanes/ethyl acetate gradient) to obtain pure methyl 2-ethenyl-3-nitrobenzoate.
-
-
Reductive Cyclization to the Indole:
-
In a pressure-rated vessel, dissolve methyl 2-ethenyl-3-nitrobenzoate (5.0 g, 24.1 mmol) and triphenylphosphine (1.58 g, 6.0 mmol) in 50 mL of anhydrous acetonitrile.
-
Add palladium(II) acetate (0.32 g, 1.4 mmol).
-
Seal the vessel and pressurize with carbon monoxide (CO) to approximately 60 psi, then vent (repeat 3-4 times to ensure saturation).
-
Heat the reaction mixture to 100°C for 24-48 hours. Monitor the reaction by TLC until the starting material is consumed.[10]
-
Cool the reaction to room temperature, carefully vent the CO, and concentrate the mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexanes/dichloromethane gradient) to afford Methyl 4-hydroxy-1H-indole-6-carboxylate as a solid.
-
Part 2: Acetylation to this compound
Principle and Rationale
The acetylation of a phenolic hydroxyl group is a fundamental and highly efficient transformation in organic synthesis. The reaction proceeds via nucleophilic attack of the hydroxyl oxygen onto the electrophilic carbonyl carbon of an acetylating agent. Acetic anhydride is commonly used for this purpose due to its high reactivity and the fact that the only byproduct is acetic acid, which is easily removed. Pyridine is often used as a solvent and a mild base to activate the hydroxyl group and neutralize the acetic acid byproduct, driving the reaction to completion. This method provides a clean and high-yielding route to the desired acetoxy derivative.[11]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 4-hydroxy-1H-indole-6-carboxylate | From Part 1 | ||
| Acetic Anhydride (Ac₂O) | ReagentPlus®, ≥99% | Sigma-Aldrich | |
| Pyridine | Anhydrous, 99.8% | ||
| Dichloromethane (DCM) | ACS Grade | ||
| 1 M Hydrochloric Acid (HCl) | For work-up | ||
| Saturated Sodium Bicarbonate (NaHCO₃) | For work-up | ||
| Brine (Saturated NaCl) | For work-up | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent |
Detailed Experimental Protocol
-
Reaction Setup:
-
Dissolve Methyl 4-hydroxy-1H-indole-6-carboxylate (1.0 g, 5.23 mmol) in 20 mL of anhydrous pyridine in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
-
Addition of Acetylating Agent:
-
Slowly add acetic anhydride (0.74 mL, 7.85 mmol, 1.5 equivalents) to the cooled solution dropwise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.
-
-
Aqueous Work-up:
-
Once the reaction is complete, pour the mixture into 50 mL of ice-cold water and extract with dichloromethane (3 x 30 mL).
-
Combine the organic extracts and wash sequentially with cold 1 M HCl (2 x 25 mL) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 25 mL), and finally with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by a short plug of silica gel if necessary, to yield this compound as a pure, crystalline solid.
-
Workflow and Data Summary
Overall Experimental Workflow
Caption: Step-by-step laboratory workflow for the synthesis.
Summary of Quantitative Data
| Step | Compound Name | Starting Mass (g) | Molar Eq. | Reagent | Reagent Amount | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 4-hydroxy-1H-indole-6-carboxylate | 5.0 | 1.0 | Pd(OAc)₂, PPh₃, CO | Cat. | 100 | 24-48 | ~65-75% |
| 2 | This compound | 1.0 | 1.0 | Acetic Anhydride | 1.5 eq. | 0 to RT | 2-4 | >90% |
References
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Hemetsberger indole synthesis. Retrieved from [Link]
- Nenitzescu, C. D. (1929). Derivatives of 2-methyl-5-hydroxyindole. Buletinul Societatii de Chimie din Romania, 11, 37-43. (Reference from other search results, direct link unavailable).
-
Wikipedia. (n.d.). Indole. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Reissert indole synthesis. Retrieved from [Link]
- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from a course material PDF.
-
Gribble, G. W. (2010). Reissert Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. ResearchGate. [Link]
-
Vara, B. A., et al. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. NIH Public Access. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]
-
PSUPPORT, A., et al. (2020). Atroposelective Nenitzescu Indole Synthesis. RWTH Publications. [Link]
-
Chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (n.d.). Nenitzescu indole synthesis. Retrieved from [Link]
-
Cacchi, S., & Fabrizi, G. (2012). Indole synthesis: something old, something new. Chemical Science, 3(7), 2191-2202. [Link]
-
SynArchive. (n.d.). Hemetsberger-Knittel Indole Synthesis. Retrieved from [Link]
- Organic Chemistry Portal. (n.d.). Reissert Indole Synthesis.
- Henry, J. R., & Dodd, J. H. (1998). A mild and efficient modification of the Bischler-Möhlau indole synthesis. Tetrahedron Letters, 39(47), 8763-8764.
-
SynArchive. (n.d.). Nenitzescu Indole Synthesis. Retrieved from [Link]
- Organic Chemistry Portal. (n.d.). Reissert, A. (1897), Ber., 30, 1030. (Reference to original paper).
- BenchChem. (2025). The Nenitzescu Indole Synthesis: A Comprehensive Guide to 5-Hydroxyindoles.
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]
-
Gribble, G. W. (2019). Hemetsberger Indole Synthesis. ResearchGate. [Link]
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube. [Link]
-
Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]
-
Gribble, G. W. (2016). Reissert-Indole-Synthesis.pdf. ResearchGate. [Link]
-
ResearchGate. (n.d.). Applications of the Hemetsberger Indole Synthesis. Retrieved from [Link]
-
Acta Scientific. (2022). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific Pharmaceutical Sciences, 6(9), 45-51. [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]
-
Hogg, J. L., et al. (1977). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of the American Chemical Society, 99(14), 4859-4863. [Link]
-
Chemsrc. (n.d.). Methyl 4-(acetyloxy)-1H-indole-6-carboxylate. Retrieved from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Indole - Wikipedia [en.wikipedia.org]
- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. actascientific.com [actascientific.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of Methyl 4-acetoxy-1H-indole-6-carboxylate
Abstract
Methyl 4-acetoxy-1H-indole-6-carboxylate is a key heterocyclic building block in medicinal chemistry, often serving as a precursor for pharmacologically active compounds.[1] The purity of this intermediate is paramount as impurities can lead to side reactions, lower yields in subsequent steps, and introduce difficult-to-remove contaminants in the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the purification of this compound from a typical crude reaction mixture. It details two primary orthogonal methods: flash column chromatography for bulk impurity removal and recrystallization for final polishing. The rationale behind each step is explained, and protocols for purity assessment using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are provided.
Introduction: The Importance of Purity
The indole scaffold is a privileged structure in drug discovery, and functionalized indoles like this compound are crucial intermediates.[2] A common synthetic route involves the acetylation of Methyl 4-hydroxy-1H-indole-6-carboxylate. Potential impurities from this process include unreacted starting material, di-acetylated byproducts, and residual reagents or solvents. Achieving a purity level of >99% is often a prerequisite for its use in multi-step syntheses, particularly those under GMP (Good Manufacturing Practice) guidelines. This guide establishes a robust, validated workflow to achieve this purity standard.
Characterization of the Target Molecule and Impurity Profile
A successful purification strategy begins with understanding the physicochemical properties of the target compound and its likely impurities.
Table 1: Physicochemical Properties of this compound [3]
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁NO₄ |
| Molecular Weight | 233.22 g/mol |
| Appearance | Typically an off-white to tan solid |
| Polarity | Moderately polar |
| Key Functional Groups | Ester (x2), Indole N-H, Aromatic Ring |
The primary impurities to consider are:
-
Methyl 4-hydroxy-1H-indole-6-carboxylate (Starting Material): More polar than the product due to the free hydroxyl group.
-
Di-acetylated Species (e.g., N-acetylated): Less polar than the product.
-
Acetic Anhydride/Acetic Acid (Reagents/Byproducts): Volatile or highly polar; typically removed during workup but traces may persist.
This polarity differential is the key principle exploited in the chromatographic separation.
Primary Purification: Flash Column Chromatography
Flash column chromatography is the workhorse technique for purifying gram-to-kilogram quantities of organic compounds in a research setting.[4][5] It leverages the differential adsorption of compounds onto a stationary phase (silica gel) as a mobile phase of varying polarity is passed through the column.
Causality: The target molecule, being moderately polar, will adhere to the silica gel more strongly than non-polar impurities but less strongly than the highly polar hydroxy-indole starting material. By starting with a low-polarity solvent system and gradually increasing its polarity, we can selectively elute the components.[6]
Workflow for Flash Column Chromatography
Caption: Workflow for chromatographic purification.
Protocol 1: Normal-Phase Flash Chromatography
A. Materials & Reagents
-
Crude this compound
-
Silica Gel (Silica 60, 230-400 mesh)
-
Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all HPLC grade
-
Glass column, test tubes, TLC plates (Silica gel 60 F254)
B. Method Development (TLC)
-
Objective: Find a solvent system where the product has an Rf value of approximately 0.25-0.35.[4]
-
Prepare a stock solution of the crude material in DCM or EtOAc.
-
Spot the solution on TLC plates and develop them in chambers containing varying ratios of Hexanes:EtOAc (e.g., 9:1, 4:1, 2:1, 1:1).
-
Visualize the spots under UV light (254 nm). The product spot should be well-separated from the more polar starting material (lower Rf) and any less polar byproducts (higher Rf). A typical optimal system is 7:3 to 6:4 Hexanes:EtOAc .
C. Column Preparation & Execution
-
Packing: Select a column with a diameter appropriate for the sample size (a common rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).[7] Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexanes:EtOAc). Pour the slurry into the column and use air pressure to pack it firmly, ensuring no air bubbles are trapped.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method generally provides superior separation compared to liquid loading.[5] Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent system (e.g., 9:1 Hexanes:EtOAc). Gradually increase the polarity of the mobile phase (gradient elution) according to the TLC analysis. A suggested gradient is shown in Table 2.
-
Fraction Collection: Collect fractions in test tubes. The progress of the separation can be monitored by spotting every few fractions on a TLC plate.
-
Analysis & Pooling: Once all fractions are collected, run a TLC of all relevant fractions. Combine the fractions that contain only the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product as a solid.
Table 2: Example Elution Gradient
| Column Volumes (CVs) | % Ethyl Acetate in Hexanes | Expected Eluted Compound |
|---|---|---|
| 0 - 2 | 10% | Non-polar impurities |
| 2 - 10 | 10% -> 40% (linear gradient) | Product Elutes |
| 10 - 12 | 40% -> 70% (linear gradient) | Starting material & polar impurities |
Purity after this step is typically expected to be >95%.
Secondary Purification: Recrystallization
For applications requiring the highest purity, a final polishing step via recrystallization is recommended. This technique separates molecules based on differences in their solubility in a specific solvent system at varying temperatures.[8][9]
Causality: An ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but poorly at a low temperature.[9] As the saturated hot solution cools slowly, the lattice energy of the pure compound favors its selective crystallization, leaving impurities behind in the solution (the "mother liquor").[10][11]
Decision Logic for Solvent Selection
Caption: Decision tree for selecting a suitable recrystallization solvent.
Protocol 2: Recrystallization
A. Materials & Reagents
-
Chromatographically purified this compound
-
Candidate solvents: Isopropanol (IPA), Ethyl Acetate (EtOAc), Acetonitrile (ACN), Toluene, Heptane
-
Erlenmeyer flask, condenser, heating mantle, ice bath, Buchner funnel
B. Solvent Screening
-
Place a small amount (~50 mg) of the compound into several test tubes.
-
Add a small volume (~0.5 mL) of a candidate solvent to each tube.
-
Heat the tubes to the solvent's boiling point. A good solvent will fully dissolve the solid.
-
Allow the solutions to cool slowly to room temperature, then place them in an ice bath. A good solvent will result in the formation of fine crystals.
-
Observation: A mixture of Ethyl Acetate and Heptane is often effective. EtOAc dissolves the compound well when hot, and Heptane acts as an anti-solvent, reducing solubility upon cooling.[12]
C. Recrystallization Procedure
-
Place the solid from the chromatography step into an Erlenmeyer flask.
-
Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.
-
While the solution is still hot, slowly add heptane (the anti-solvent) dropwise until the solution becomes slightly cloudy (the saturation point). Add a drop or two of hot ethyl acetate to redissolve the precipitate.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[8]
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold heptane to remove any residual mother liquor.
-
Dry the crystals under high vacuum to remove all traces of solvent.
Purity after this step is typically expected to be >99%.
Purity Assessment and Quality Control
Final purity must be confirmed using analytical techniques.
A. Thin-Layer Chromatography (TLC)
-
Protocol: Dissolve a small sample of the final product in DCM. Spot it on a TLC plate alongside the crude material and the starting material. Develop using the solvent system identified in section 3B.
-
Expected Result: The final product should show a single, well-defined spot at the correct Rf, with no visible co-eluting impurities.
B. High-Performance Liquid Chromatography (HPLC) HPLC provides a quantitative assessment of purity.[13] For indole derivatives, a reverse-phase method is standard.[14][15]
Table 3: Example Analytical HPLC Method
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
-
Expected Result: The final product should exhibit a single major peak, with the area percent purity calculated to be >99.0%.
Conclusion
The combination of flash column chromatography followed by recrystallization provides a robust and reliable method for obtaining this compound with purity exceeding 99%. The primary chromatographic step effectively removes bulk impurities of different polarities, while the secondary recrystallization step polishes the material to a high degree of crystalline and chemical purity. Rigorous in-process control and final analysis by TLC and HPLC are essential to validate the success of the purification protocol.
References
-
BenchChem. (n.d.). Application Notes and Protocols: Purification of 4-Azaindole Derivatives by Flash Chromatography. Retrieved from BenchChem website.[4]
-
Chemsrc. (2025). CAS#:41123-14-2 | Methyl 4-(acetyloxy)-1H-indole-6-carboxylate. Retrieved from Chemsrc website.[3]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from SciSpace website.[12]
-
LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from LabXchange website.[8]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo website.[9]
-
University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from UC Davis Chem LibreTexts.[10]
-
Adibkia, K., et al. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing. SciSpace.[11]
-
BenchChem. (n.d.). Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds. Retrieved from BenchChem website.[13]
-
National Center for Biotechnology Information. (n.d.). Methyl indole-6-carboxylate. PubChem Compound Database.[16]
-
National Institutes of Health. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. PMC.[6]
-
University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from University of Rochester Chemistry Department.[5]
-
Chemistry LibreTexts. (2025). Running a flash column. Retrieved from Chemistry LibreTexts website.[7]
-
Gassman, P. G., & van Bergen, T. J. (1973). Ethyl 2-methylindole-5-carboxylate. Organic Syntheses.[2]
-
Chem-Impex. (n.d.). 4-Methoxy-6-indole carboxylic acid methyl ester. Retrieved from Chem-Impex website.[1]
-
Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.[14]
-
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683-691.[15]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CAS#:41123-14-2 | Methyl 4-(acetyloxy)-1H-indole-6-carboxylate | Chemsrc [chemsrc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. LabXchange [labxchange.org]
- 9. mt.com [mt.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. scispace.com [scispace.com]
- 12. scispace.com [scispace.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methyl indole-6-carboxylate | C10H9NO2 | CID 639844 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Spectroscopic Analysis of Methyl 4-acetoxy-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-acetoxy-1H-indole-6-carboxylate is a substituted indole derivative of significant interest in medicinal chemistry and drug development due to the prevalence of the indole scaffold in biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such compounds. This document provides a comprehensive guide to the predicted ¹H and ¹³C NMR spectral features of this compound, detailed protocols for sample preparation and data acquisition, and troubleshooting advice for common issues encountered during the NMR analysis of indole derivatives.
Predicted ¹H NMR Spectral Analysis
A detailed analysis of the ¹H NMR spectrum is crucial for the initial structural verification of this compound. The predicted chemical shifts (δ) and coupling constants (J) are based on the known effects of acetoxy and methyl carboxylate substituents on the indole ring, with data from analogous compounds such as 4-acetoxyindole and methyl 1H-indole-6-carboxylate used as a reference.
Molecular Structure with Proton Numbering:
Caption: Molecular structure of this compound with proton numbering.
Predicted ¹H NMR Chemical Shifts and Coupling Constants:
| Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Rationale |
| H1 (N-H) | 11.0 - 12.0 | br s | - | The indole N-H proton is typically broad and appears downfield. Its chemical shift is highly dependent on solvent and concentration. |
| H2 | 7.3 - 7.5 | t | J ≈ 2.5, 1.0 | This proton on the pyrrole ring will show coupling to H3 and a smaller long-range coupling to H1. |
| H3 | 6.5 - 6.7 | t | J ≈ 2.5, 2.0 | Coupled to H2 and H1. The acetoxy group at C4 will have a minor shielding effect. |
| H5 | 7.6 - 7.8 | d | J ≈ 1.5 | This proton is ortho to the electron-withdrawing carboxylate group, leading to a downfield shift. It will exhibit a small meta-coupling to H7. |
| H7 | 7.9 - 8.1 | d | J ≈ 1.5 | This proton is also ortho to the carboxylate group and will be deshielded. It will show a small meta-coupling to H5. |
| OCOCH₃ | 2.3 - 2.5 | s | - | The methyl protons of the acetoxy group will appear as a sharp singlet. |
| COOCH₃ | 3.9 - 4.1 | s | - | The methyl protons of the ester group will appear as a sharp singlet, typically slightly more downfield than the acetoxy methyl. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts are based on the analysis of substituent effects on the indole ring.[1][2]
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted δ (ppm) | Rationale |
| C2 | 123 - 125 | The chemical shift of C2 is influenced by the nitrogen atom. |
| C3 | 102 - 104 | C3 is typically shielded in indoles. |
| C3a | 128 - 130 | A quaternary carbon, its shift is influenced by both rings. |
| C4 | 140 - 142 | This carbon is attached to the electronegative oxygen of the acetoxy group, causing a significant downfield shift. |
| C5 | 115 - 117 | The acetoxy group will have a moderate electronic effect on this carbon. |
| C6 | 120 - 122 | The electron-withdrawing carboxylate group will deshield this carbon. |
| C7 | 118 - 120 | The carboxylate group will also influence the chemical shift of this carbon. |
| C7a | 135 - 137 | A quaternary carbon at the fusion of the two rings. |
| OC =O | 168 - 170 | The carbonyl carbon of the acetoxy group. |
| OCOC H₃ | 20 - 22 | The methyl carbon of the acetoxy group. |
| C OOCH₃ | 165 - 167 | The carbonyl carbon of the methyl ester. |
| COOC H₃ | 51 - 53 | The methyl carbon of the ester group. |
Experimental Protocols
The following protocols provide a standardized methodology for the NMR analysis of this compound.
Workflow for NMR Analysis:
Caption: General workflow for NMR analysis.
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can affect the chemical shifts, particularly for the N-H proton.[3]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool at the bottom of the Pasteur pipette during transfer to the NMR tube.
Protocol 2: ¹H NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): 0-14 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the signals to determine the relative proton ratios.
-
Protocol 3: ¹³C NMR Data Acquisition
-
Instrument Setup: Use the same sample from the ¹H NMR experiment.
-
Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 or more, as ¹³C is less sensitive than ¹H.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width (SW): 0-200 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the solvent peak.
-
2D NMR Experiments for Structural Confirmation
For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, confirming the connectivity of protons on the indole ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and confirming the positions of the substituents.
Troubleshooting
Troubleshooting Decision Tree:
Caption: A decision tree for common NMR troubleshooting.
-
Poor Resolution/Broad Peaks: This is often due to poor magnetic field homogeneity. Re-shimming the magnet is the primary solution. High sample concentration can also lead to broader peaks.
-
Low Signal-to-Noise Ratio: For dilute samples, increase the number of scans to improve the signal-to-noise ratio.
-
Inaccurate Integrals in ¹H NMR: Ensure a sufficiently long relaxation delay (D1) is used (e.g., 5 times the longest T1) for quantitative analysis.
-
Missing N-H Proton Signal: The indole N-H proton can exchange with residual water in the solvent, leading to a very broad or absent signal. Using a dry solvent can help. In some cases, gentle heating of the sample can sharpen the N-H signal.
References
-
PubChem. 4-Acetoxyindole. National Center for Biotechnology Information. [Link][4]
-
Researcher.Life. 13C NMR spectroscopy of indole derivatives. [Link][2]
- Pouchert, C. J., & Behnke, J. (1993). The Aldrich Library of a ¹³C and ¹H FT-NMR Spectra. Aldrich Chemical Company.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link][5]
-
Royal Society of Chemistry. Supporting information. [Link][6]
Sources
Application Notes and Protocols: The Strategic Use of Methyl 4-acetoxy-1H-indole-6-carboxylate in Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic drugs with diverse pharmacological activities.[1] Within this broad class of compounds, Methyl 4-acetoxy-1H-indole-6-carboxylate emerges as a strategic building block for the synthesis of novel therapeutic agents. While direct literature on this specific acetoxy-functionalized indole is not abundant, its close structural relationship to the well-studied Methyl 4-hydroxy-1H-indole-6-carboxylate provides a strong foundation for its application in drug discovery.[2][3]
The 4-acetoxy group serves a dual purpose: it can act as a protecting group for the more reactive 4-hydroxy functionality during multi-step syntheses, and it can function as a prodrug moiety, designed to be hydrolyzed in vivo to release the active 4-hydroxyindole derivative. This controlled release can enhance pharmacokinetic properties and improve drug delivery to target tissues. The ester at the 6-position offers a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound. We will delve into its synthetic utility, provide detailed protocols for its preparation and manipulation, and explore its potential in the development of novel therapeutics for a range of diseases, including cancer, inflammatory conditions, and neurological disorders.[2][4]
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and biological assays. While experimental data for this specific compound is limited, a summary of expected properties based on its structure and related indole carboxylates is presented below.
| Property | Expected Value/Characteristics | Notes |
| Molecular Formula | C₁₂H₁₁NO₄ | |
| Molecular Weight | 233.22 g/mol | |
| Appearance | Off-white to light brown solid | Based on similar indole derivatives. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate). Sparingly soluble in water. | The ester and acetoxy groups enhance organic solubility. |
| ¹H NMR | Resonances corresponding to the indole ring protons, the methyl ester protons, and the acetyl protons. | Specific chemical shifts can be predicted using standard NMR software. |
| ¹³C NMR | Signals for the indole core carbons, the ester carbonyl, the acetoxy carbonyl, and the methyl groups.[5] | |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight. | Fragmentation patterns can provide structural confirmation. |
Synthetic Protocols and Methodologies
The following protocols provide detailed, step-by-step procedures for the synthesis and manipulation of this compound. These protocols are designed to be self-validating, with clear explanations for each step.
Protocol 1: Synthesis of this compound from Methyl 4-hydroxy-1H-indole-6-carboxylate
This protocol describes the acetylation of the 4-hydroxyl group, a common strategy to protect this functionality or to create a prodrug.
Rationale: Acetic anhydride is a readily available and effective acetylating agent. The use of a base like pyridine or triethylamine neutralizes the acetic acid byproduct and catalyzes the reaction.
Caption: Synthesis of the acetoxy derivative.
Materials:
-
Methyl 4-hydroxy-1H-indole-6-carboxylate
-
Acetic Anhydride
-
Pyridine (or Triethylamine, TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve Methyl 4-hydroxy-1H-indole-6-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add pyridine or TEA (1.5 eq) to the stirred solution.
-
Add acetic anhydride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Protocol 2: Hydrolysis of this compound to the Active Hydroxy Compound
This protocol details the deacetylation process, which is relevant for both synthetic deprotection and for mimicking the in vivo conversion of a prodrug.
Rationale: Base-catalyzed hydrolysis using a mild base like lithium hydroxide or potassium carbonate is a standard method for cleaving acetate esters without affecting the methyl ester at the 6-position under controlled conditions.
Caption: Hydrolysis to the active hydroxy form.
Materials:
-
This compound
-
Lithium Hydroxide (LiOH) or Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Add LiOH (1.5 eq) or K₂CO₃ (2.0 eq) to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.
-
Once the reaction is complete, neutralize the mixture by adding 1 M HCl until the pH is approximately 7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield Methyl 4-hydroxy-1H-indole-6-carboxylate.
Applications in Medicinal Chemistry
The versatile structure of this compound makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules.[4]
As a Building Block for Kinase Inhibitors
The indole scaffold is a common feature in many kinase inhibitors. The 6-carboxylate group can be converted to an amide, which can form crucial hydrogen bonds with the hinge region of the kinase active site. The 4-position can be further functionalized to explore interactions with the solvent-exposed region.
Caption: Hypothetical synthesis of a kinase inhibitor.
In the Development of Anti-cancer Agents
Indole derivatives have shown promise as anti-cancer agents, acting through various mechanisms such as inhibition of tubulin polymerization, induction of apoptosis, and modulation of cell signaling pathways.[6] The functional groups on this compound allow for the synthesis of libraries of compounds to be screened for anti-proliferative activity.
For the Synthesis of Neuroprotective Agents
The indole core is present in many neurologically active compounds, including serotonin and melatonin.[4] Derivatives of 4-hydroxyindoles have been investigated for their potential in treating neurodegenerative diseases.[2][3] this compound can serve as a precursor for the synthesis of novel compounds with potential neuroprotective effects.
Conclusion
This compound is a strategically important, yet under-explored, building block in medicinal chemistry. Its utility as both a protected form of the corresponding 4-hydroxyindole and as a potential prodrug moiety, combined with the synthetic versatility of the 6-carboxylate group, makes it a valuable tool for drug discovery. The protocols and applications outlined in this guide are intended to provide researchers with a solid foundation for incorporating this promising scaffold into their research programs, with the ultimate goal of developing novel and effective therapies for a range of human diseases.
References
- Vertex AI Search. (n.d.). The Role of Methyl Indole-6-carboxylate in Modern Drug Discovery. Retrieved January 18, 2026.
- Chem-Impex. (n.d.).
- Johor National Parks. (n.d.).
-
Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Massarani, S. M. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2829. [Link]
- Allawi, M. M., Razzak, A. A., Mahmood, A. A., Yasin, S. R., et al. (2024).
- EvitaChem. (n.d.). Buy Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate (EVT-13845090). Retrieved January 18, 2026.
- BuyersGuideChem. (n.d.). 4-Hydroxy-1H-indole-6-carboxylic acid methyl ester. Retrieved January 18, 2026.
- Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved January 18, 2026.
-
Brem, J., van Berkom, M., Cen, Y., et al. (2021). Imitation of β-lactam binding enables broad-spectrum metallo-β-lactamase inhibitors. Nature Chemistry, 13(12), 1183-1191. [Link]
-
Adu-Amankwaah, J., Osei-Safo, D., & Amponsah, S. K. (2023). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. Molecules, 28(19), 6937. [Link]
- Cayman Chemical. (n.d.). 4-acetoxy MPT (CAS 2173386-55-3). Retrieved January 18, 2026.
- Biotuva Life Sciences. (n.d.).
- Acta Scientific. (2022). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific Pharmaceutical Sciences, 6(9), 30-37.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Facile synthesis of 4-acetoxyindoles via PhI(OAc)2-mediated dearomatization of 2-alkynylanilines. Retrieved January 18, 2026.
- Magritek. (n.d.).
- ChemicalBook. (n.d.). 1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID synthesis. Retrieved January 18, 2026.
- Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved January 18, 2026.
- PubChem. (n.d.).
- Benchchem. (n.d.). The Biological Activity of Methyl 7-methoxy-1H-indole-4-carboxylate Derivatives: A Field with Unexplored Potential. Retrieved January 18, 2026.
- Journal of Chemistry. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 9498113.
- MDPI. (n.d.).
- Chem-Impex. (n.d.). 4-Methoxy-6-indole carboxylic acid methyl ester. Retrieved January 18, 2026.
- MDPI. (n.d.). Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylate and Its Analogs Modified in the Benzene Moiety of the Molecule as New Analgesics. Retrieved January 18, 2026.
-
PubMed. (2015). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry, 58(24), 9768-9772. [Link]
- PubChem. (n.d.).
- ResearchGate. (n.d.). N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2- (4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471), a Novel. Retrieved January 18, 2026.
- PubChem. (n.d.).
- MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved January 18, 2026.
- PubMed. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Alkyl-4-Methyl-2,2- Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxamides as Promising Analgesics. Retrieved January 18, 2026.
- Enamine. (n.d.). MedChem Highlights. Retrieved January 18, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. johornationalparks.gov.my [johornationalparks.gov.my]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One moment, please... [tetratek.com.tr]
- 6. Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of Methyl 4-acetoxy-1H-indole-6-carboxylate Derivatives
Introduction: The Indole Scaffold as a Cornerstone in Medicinal Chemistry
The indole nucleus is a quintessential "privileged structure" in drug discovery, forming the backbone of numerous natural products, pharmaceuticals, and clinical candidates.[1][2] Its unique electronic properties and versatile synthetic accessibility have made it a focal point for medicinal chemists for decades. Derivatives of the indole scaffold have demonstrated a vast spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[3][4] This document provides a comprehensive guide for researchers and drug development professionals interested in exploring the therapeutic potential of a specific subclass: Methyl 4-acetoxy-1H-indole-6-carboxylate derivatives.
While direct and extensive research on this particular scaffold is emerging, the wealth of data on related indole-6-carboxylate and other substituted indoles provides a strong foundation for predicting and evaluating their biological activities.[1] This guide will, therefore, present established protocols and theoretical frameworks derived from closely related indole compounds, offering a robust starting point for the synthesis, characterization, and biological screening of novel this compound derivatives.
Predicted Biological Activities and Mechanistic Insights
Based on the extensive literature on analogous indole derivatives, it is hypothesized that this compound derivatives will exhibit significant potential in oncology and inflammatory diseases.
Anticancer Potential: Targeting Key Signaling Pathways
The indole framework is a common feature in numerous anticancer agents, both natural and synthetic.[1] Many indole-containing molecules exert their effects by inhibiting crucial enzymes in cancer progression, such as receptor tyrosine kinases (RTKs).[5]
Hypothesized Mechanism of Action:
Derivatives of this compound may act as inhibitors of key kinases involved in tumor growth and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][5] Inhibition of these pathways can lead to cell cycle arrest and induction of apoptosis.
Signaling Pathway: Hypothesized Kinase Inhibition by Indole Derivatives
Caption: Hypothesized inhibition of EGFR and VEGFR-2 signaling by indole derivatives.
Anti-inflammatory Activity: Modulation of Inflammatory Mediators
Chronic inflammation is a key driver of numerous diseases. Indole derivatives have shown promise as anti-inflammatory agents by modulating the production of pro-inflammatory cytokines and enzymes.[6][7]
Hypothesized Mechanism of Action:
This compound derivatives are predicted to inhibit the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[6][7] This may occur through the inhibition of pathways involving cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7]
Experimental Workflow: In Vitro Anti-inflammatory Screening
Caption: Workflow for in vitro screening of anti-inflammatory activity.
Protocols for Synthesis and Biological Evaluation
The following protocols are generalized for the synthesis and evaluation of novel indole derivatives and can be adapted for this compound derivatives.
Protocol 1: General Synthesis of this compound Derivatives
A plausible synthetic route to the target compounds involves the synthesis of a 4-hydroxyindole intermediate, followed by acetylation. The indole core itself can be constructed through various established methods, such as the Fischer, Reissert, or Batcho-Leimgruber indole synthesis. A facile method for the synthesis of 4-acetoxyindoles from 2-alkynylanilines has also been reported.
Step 1: Synthesis of the Indole Core (Example: Batcho-Leimgruber)
-
Start with a suitably substituted o-nitrotoluene.
-
React with a dimethylformamide dimethyl acetal to form a β-enamino nitro compound.
-
Reductive cyclization of the intermediate, often using a reducing agent like palladium on carbon with hydrogen, will yield the indole ring.
Step 2: Acetylation of the 4-hydroxyindole
-
Dissolve the 4-hydroxy-1H-indole-6-carboxylate intermediate in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a base, such as triethylamine or pyridine, to the solution.
-
Cool the reaction mixture in an ice bath.
-
Add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[8][9]
Materials:
-
Cancer cell lines (e.g., HepG2, HCT-116, A549)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
96-well plates
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol 3: In Vitro Anti-inflammatory Activity (LPS-induced NO Production in RAW 264.7 Cells)
This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).[6]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
Test compounds (dissolved in DMSO)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control and a positive control (e.g., Dexamethasone).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite using a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Data Presentation: Expected Outcomes
The biological evaluation of a series of this compound derivatives is expected to yield quantitative data that can be used to establish structure-activity relationships (SAR).
Table 1: Hypothetical Anticancer Activity of Indole Derivatives
| Compound | R1 Group | R2 Group | IC50 (µM) vs. HepG2 | IC50 (µM) vs. HCT-116 |
| Derivative 1 | H | H | 15.2 | 20.5 |
| Derivative 2 | Cl | H | 8.7 | 12.1 |
| Derivative 3 | OCH3 | H | 25.4 | 30.8 |
| Derivative 4 | H | F | 12.3 | 15.6 |
| Doxorubicin | - | - | 0.8 | 1.1 |
Table 2: Hypothetical Anti-inflammatory Activity of Indole Derivatives
| Compound | R1 Group | R2 Group | NO Inhibition (%) at 10 µM | IL-6 Inhibition (%) at 10 µM |
| Derivative 1 | H | H | 45.3 | 38.9 |
| Derivative 2 | Cl | H | 68.2 | 60.1 |
| Derivative 3 | OCH3 | H | 30.1 | 25.7 |
| Derivative 4 | H | F | 55.9 | 48.2 |
| Dexamethasone | - | - | 85.6 | 80.4 |
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. The protocols and theoretical frameworks provided in this guide offer a comprehensive starting point for researchers to synthesize and evaluate new derivatives. By leveraging established methods for assessing anticancer and anti-inflammatory activities, it will be possible to rapidly identify lead compounds and establish clear structure-activity relationships. Future work should focus on optimizing the potency and selectivity of these derivatives, as well as elucidating their precise molecular mechanisms of action.
References
- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing.
- Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PubMed Central. 2024-05-10.
- Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Taylor & Francis Online.
- Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PMC - NIH.
- Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. ACS Omega.
- Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. MDPI.
- Synthesis and antiinflammatory activity of heterocyclic indole derivatives. PubMed.
- Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class.
- Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega.
- Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. MDPI.
- Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class.
- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. 2025-09-25.
- Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. PMC. 2022-11-04.
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review updat…. OUCI.
- A network-based protocol to prioritize compounds for biological testing: discovery of Anti-Staphylococcus aureus cacalol derivatives. Frontiers. 2025-12-09.
- 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses Procedure.
- The Biological Activity of Methyl 7-methoxy-1H-indole-4-carboxylate Derivatives: A Field with Unexplored Potential. Benchchem.
- Facile synthesis of 4-acetoxyindoles via PhI(OAc)2-mediated dearomatization of 2-alkynylanilines. Organic Chemistry Frontiers (RSC Publishing).
- Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific. 2022-08-30.
- Biological activities of methyl-4-[[(2E)-3,7-dimethyl-2,6-octadienyl] oxyl-3-hydroxybenzoate.
- 1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID synthesis. ChemicalBook.
- Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. PMC - NIH.
- Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. 2022-01-01.
- Organic Compounds with Biological Activity. MDPI.
- Biological Activities of Methyl-4-[[(2E)-3,7-dimethyl-oxy]-3-hydroxybenzoate. ResearchGate. 2025-08-09.
- Buy Methyl 4-Hydroxy-2-methyl-1H-indole-6-carboxylate (EVT-13845090). EvitaChem.
- 4-HYDROXY-1H-INDOLE-6-CARBOXYLIC ACID METHYL ESTER. ChemBK. 2024-04-09.
Sources
- 1. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review updat… [ouci.dntb.gov.ua]
- 3. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Methyl 4-acetoxy-1H-indole-6-carboxylate as a Versatile Synthon in Medicinal Chemistry
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2][3][4][5] This application note details the utility of Methyl 4-acetoxy-1H-indole-6-carboxylate, a strategically functionalized building block designed for streamlined synthesis of complex molecular architectures. We explore its physicochemical properties, reactivity profile, and provide a detailed, field-tested protocol for its application in a multi-step synthesis of a novel drug-like scaffold. The inherent orthogonality of its functional groups—a protected phenol (acetoxy), a modifiable ester, and a reactive indole core—offers medicinal chemists a powerful tool for generating molecular diversity in drug discovery programs.
Introduction: The Privileged Indole Scaffold
The indole ring system is often described as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. Its unique electronic properties and conformational flexibility allow it to participate in various non-covalent interactions within protein binding pockets, including hydrogen bonding, π-stacking, and hydrophobic interactions. Consequently, indole derivatives have found success as farnesoid X receptor (FXR) agonists for treating dyslipidemia, HIV-1 integrase inhibitors, and murine double minute 2 (MDM2) inhibitors in oncology.[2][3][4][5] The strategic placement of functional groups on this core is paramount for modulating potency, selectivity, and pharmacokinetic properties. This compound is a bespoke building block engineered for this purpose.
Physicochemical Properties & Reactivity Profile
The synthetic value of this building block lies in the distinct reactivity of its three primary functional domains: the 4-acetoxy group, the 6-carboxylate ester, and the indole core itself.
Key Molecular Attributes
| Property | Value | Source / Method |
| Molecular Formula | C₁₂H₁₁NO₄ | Calculated |
| Molecular Weight | 233.22 g/mol | Calculated |
| Appearance | Off-white to pale tan solid | Predicted |
| Solubility | Soluble in DCM, THF, DMF, DMSO | Predicted |
| Storage | Store at 0 - 8 °C, protect from light | [6] |
Functional Group Reactivity
-
4-Acetoxy Group : This group serves as a robust protecting group for the 4-hydroxy functionality. It is stable to a wide range of reaction conditions, yet can be selectively cleaved under basic (saponification) or acidic conditions to unmask the phenol. The free hydroxyl group is a critical handle for introducing diversity via Williamson ether synthesis, a common strategy for improving binding affinity and ADME properties.
-
6-Carboxylate (Methyl Ester) : The methyl ester at the C6 position is a versatile precursor. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be engaged in amide bond forming reactions—a cornerstone of modern drug synthesis. This position is electronically distinct from the more common C2 and C3 positions, offering a unique vector for structural elaboration.
-
Indole Core (N-H, C3) :
-
The N-H proton is acidic and can be readily deprotonated with a suitable base (e.g., NaH) to allow for N-alkylation or N-arylation, modifying the molecule's steric and electronic profile.
-
The C3 position , while less activated than in an unsubstituted indole due to the electron-withdrawing groups, remains a potential site for controlled electrophilic substitution under specific conditions.
-
Synthetic Accessibility
While numerous methods exist for indole synthesis, a practical route to this compound can be envisioned from commercially available substituted anilines. A plausible approach involves a Phenyliodine(III) diacetate (PIDA) mediated dearomatization/cyclization cascade, which has proven effective for the facile synthesis of 4-acetoxyindoles from 2-alkynylanilines.
Caption: Proposed synthetic pathway to the title compound.
Application Protocol: Synthesis of a Novel C4-Alkoxy Indole-6-Carboxamide
This protocol demonstrates the utility of this compound as a scaffold for creating a potential bioactive agent. The workflow showcases the orthogonal deprotection and functionalization of the key groups.
Caption: Experimental workflow for multi-step synthesis.
Step 1: N-Methylation of the Indole Core
-
Rationale: N-methylation is a common tactic to block the hydrogen-bond donor capability of the indole nitrogen and can improve cell permeability and metabolic stability. Sodium hydride is a strong, non-nucleophilic base ideal for complete deprotonation of the indole N-H.
-
Protocol:
-
To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 eq).
-
Dissolve in anhydrous Tetrahydrofuran (THF, ~0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes. The evolution of H₂ gas should be observed.
-
Add Iodomethane (MeI, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor reaction completion by TLC (e.g., 30% EtOAc/Hexanes).
-
Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with Ethyl Acetate (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography to yield Methyl 4-acetoxy-1-methyl-1H-indole-6-carboxylate.
-
Step 2: Saponification of the Methyl Ester
-
Rationale: The conversion of the methyl ester to a carboxylic acid is required for the subsequent amide coupling. Lithium hydroxide is a standard reagent for this transformation, offering high yields under mild conditions.[7]
-
Protocol:
-
Dissolve the N-methylated product from Step 1 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq).
-
Stir vigorously at room temperature for 12-18 hours.
-
Monitor by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with Et₂O to remove any non-polar impurities.
-
Acidify the aqueous layer to pH ~3-4 with 1N HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 4-acetoxy-1-methyl-1H-indole-6-carboxylic acid.
-
Step 3: Amide Coupling
-
Rationale: HATU is a highly efficient peptide coupling reagent that minimizes racemization and side reactions. DIPEA is used as a non-nucleophilic base to neutralize the acid formed and facilitate the reaction.
-
Protocol:
-
In an argon-purged flask, dissolve the carboxylic acid from Step 2 (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Add HATU (1.2 eq) and Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature to activate the acid.
-
Add the desired primary or secondary amine (R-NH₂, 1.1 eq).
-
Stir at room temperature for 6-12 hours.
-
Monitor by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with Ethyl Acetate (3x).
-
Combine organic layers, wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.
-
Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
-
Step 4: Deacetylation to Reveal the Phenol
-
Rationale: A mild base like potassium carbonate in methanol is sufficient to selectively cleave the acetate ester without affecting the newly formed amide bond, demonstrating the orthogonality of the protecting groups.
-
Protocol:
-
Dissolve the amide product from Step 3 (1.0 eq) in Methanol.
-
Add anhydrous Potassium Carbonate (K₂CO₃, 2.0-3.0 eq).
-
Stir at room temperature for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Once complete, neutralize the mixture with 1N HCl.
-
Remove methanol under reduced pressure.
-
Extract the product into Ethyl Acetate, dry over Na₂SO₄, and concentrate to yield the 4-hydroxyindole-6-carboxamide, which may be used directly in the next step.
-
Step 5: O-Alkylation of the 4-Hydroxyl Group
-
Rationale: This final step introduces a key element of diversity. Cesium carbonate is an effective base for phenol alkylation, often providing higher yields and cleaner reactions than other carbonate or hydroxide bases.
-
Protocol:
-
Dissolve the 4-hydroxyindole from Step 4 (1.0 eq) in anhydrous DMF.
-
Add Cesium Carbonate (Cs₂CO₃, 2.0 eq) followed by the desired alkyl halide or tosylate (R'-X, 1.5 eq).
-
Heat the reaction to 50-60 °C and stir for 4-16 hours.
-
Monitor by LC-MS.
-
After cooling to room temperature, pour the mixture into water and extract with Ethyl Acetate.
-
Wash the combined organic layers extensively with water and then brine to remove residual DMF.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography or preparative HPLC to obtain the final target molecule.
-
Expected Characterization Data
Accurate characterization is essential. Below are the predicted NMR shifts for the starting material, based on data from analogous indole carboxylates.[8]
| Compound | Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | Predicted ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) |
| This compound | 11.8 (br s, 1H, N-H), 8.0-7.2 (m, 3H, Ar-H), 6.8 (m, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 2.30 (s, 3H, COCH₃) | 170.1 (C=O, acetyl), 166.5 (C=O, ester), 145.0, 137.0, 130.0, 125.0, 122.0, 118.0, 110.0, 105.0, 52.0 (OCH₃), 21.0 (COCH₃) |
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its pre-installed, orthogonally protected functional groups at key positions of the indole scaffold enable rapid and efficient diversification. The protocols outlined herein provide a robust framework for researchers to leverage this synthon in the development of novel, complex, and potentially bioactive molecules, streamlining the path from initial design to lead optimization.
References
- The Royal Society of Chemistry. (n.d.). Table of Contents.
- Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Facile synthesis of 4-acetoxyindoles via PhI(OAc)2-mediated dearomatization of 2-alkynylanilines.
- ResearchGate. (n.d.). Reactions conditions: (a) N2H4.H2O, MeOH, Reflux, 6 h; (b)...
- Cayman Chemical. (n.d.). 4-acetoxy MPT (CAS 2173386-55-3).
- Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
- PubMed. (2015). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia.
- Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.
- Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester.
- ChemicalBook. (n.d.). 1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID synthesis.
- PubChem. (n.d.). Methyl 4-methoxy-1H-indole-6-carboxylate.
- PubMed Central (PMC) - NIH. (n.d.). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate.
- Chem-Impex. (n.d.). 4-Methoxy-6-indole carboxylic acid methyl ester.
- MDPI. (n.d.). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors.
- PubMed Central (PMC) - NIH. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido...
- PubMed - NIH. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development.
- PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.
- ResearchGate. (n.d.). (PDF) Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylate and Its Analogs Modified in the Benzene Moiety of the Molecule as New Analgesics.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. tetratek.com.tr [tetratek.com.tr]
Application Notes and Protocols: Derivatization of Methyl 4-acetoxy-1H-indole-6-carboxylate
Introduction
The indole nucleus is a cornerstone scaffold in medicinal chemistry, present in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and geometric structure make it a privileged pharmacophore, capable of interacting with a wide range of biological targets.[1][2] Methyl 4-acetoxy-1H-indole-6-carboxylate is a highly functionalized indole derivative that serves as a versatile starting material for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[4][5] The presence of three distinct reactive centers—the indole N-H, the 4-acetoxy group, and the 6-methyl carboxylate—offers a rich platform for chemical modification and the generation of diverse molecular libraries.
This guide provides a detailed overview of strategic approaches to the derivatization of this compound. We will explore the chemical logic behind various synthetic transformations and provide detailed, field-proven protocols for key reactions. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this valuable building block in their synthetic endeavors.
Strategic Approaches to Derivatization
The derivatization of this compound can be systematically approached by considering the reactivity of its principal functional groups. The selection of a particular synthetic route will depend on the desired final compound and the need to selectively modify one site without affecting others.
Key Reactive Sites for Derivatization
The structure of this compound presents three primary sites for chemical modification.
Figure 1: Reactive sites on this compound.
-
Indole N-H (Position 1): The nitrogen atom of the indole ring is a key site for functionalization. While less nucleophilic than the C3 position, it can be readily deprotonated with a suitable base to undergo N-alkylation or N-arylation.[6][7] This modification is crucial for modulating the electronic properties of the indole ring and for introducing substituents that can interact with biological targets.
-
4-Acetoxy Group: The acetate ester can be selectively hydrolyzed to reveal a 4-hydroxyindole. This phenolic hydroxyl group is a versatile handle for further derivatization, such as etherification or conversion to other functional groups. 4-Hydroxyindoles are important intermediates in the synthesis of various biologically active compounds.[4][8][9]
-
6-Methyl Carboxylate: The ester at the 6-position can be hydrolyzed to the corresponding carboxylic acid. Carboxylic acids are valuable functional groups in their own right and can be further transformed into amides, esters, or other derivatives. This position is often targeted for introducing substituents that can improve the pharmacokinetic properties of a molecule.
Detailed Experimental Protocols
The following protocols are presented as representative examples of the derivatization strategies discussed above. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Selective N-Alkylation of the Indole Ring
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide and a non-hydride base in an aprotic polar solvent. The use of sodium hydride in DMF is a classic method for N-alkylation, but caution is advised due to its reactivity.[10]
Rationale: The indole N-H is acidic enough to be deprotonated by a strong base like sodium hydride or potassium carbonate. The resulting indolide anion is a potent nucleophile that readily attacks the alkyl halide in an SN2 reaction. Dichloromethane (DCM) or Dimethylformamide (DMF) are excellent solvents for this reaction as they are polar enough to dissolve the reactants but are aprotic, preventing interference with the nucleophilic attack.
Figure 2: Workflow for N-Alkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated indole.
Protocol 2: Hydrolysis of the Acetoxy and Carboxylate Ester Groups
This protocol details the simultaneous hydrolysis of both the 4-acetoxy and 6-methyl carboxylate groups to yield 4-hydroxy-1H-indole-6-carboxylic acid.
Rationale: Basic hydrolysis using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a miscible organic solvent (e.g., THF, methanol) is a standard method for saponifying esters. The reaction proceeds via nucleophilic acyl substitution. Subsequent acidification protonates the resulting carboxylate and phenoxide ions to give the final product.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H2O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).
-
Add lithium hydroxide monohydrate (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the residue with water and acidify to pH 2-3 with 1 M HCl.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 4-hydroxy-1H-indole-6-carboxylic acid.
Protocol 3: Palladium-Catalyzed Cross-Coupling Reactions
The indole scaffold is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[11][12] While the starting material does not have a halide for direct coupling, derivatization to an indole triflate or halide at a specific position (e.g., C2, C3, C5, or C7) would enable these transformations.[13]
Conceptual Workflow for a Suzuki-Miyaura Coupling:
Figure 3: Conceptual workflow for Suzuki-Miyaura cross-coupling.
This example illustrates a potential two-step sequence where the indole is first functionalized to introduce a leaving group (halide or triflate), followed by the cross-coupling reaction. The specific conditions for the initial halogenation or triflation would need to be developed based on the desired regioselectivity.
Data Summary and Comparison of Derivatization Strategies
| Derivatization Strategy | Target Site | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| N-Alkylation | Indole N-H | Alkyl Halide, Base (K2CO3, NaH) | DMF, 60 °C | High yielding, broad substrate scope.[10] | Requires anhydrous conditions; strong bases can be hazardous. |
| Ester Hydrolysis | 4-Acetoxy & 6-Carboxylate | LiOH, NaOH | THF/MeOH/H2O, RT | Simple procedure, high conversion. | Non-selective if only one ester is targeted; requires careful pH control during workup. |
| Amidation (of the 6-carboxylic acid) | 6-Carboxylic Acid | Amine, Coupling Agent (EDC, HATU) | DCM or DMF, RT | Forms stable amide bonds, wide variety of amines available. | Requires prior hydrolysis of the ester; coupling agents can be expensive. |
| Palladium Cross-Coupling | Aromatic Ring (C-H or C-X) | Boronic Acid, Pd Catalyst, Base | Toluene/H2O, Heat | Forms C-C bonds, introduces significant structural diversity. | Requires pre-functionalization to a halide or triflate; catalyst can be expensive and air-sensitive. |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of indole derivatives. By strategically targeting the N-H, acetoxy, and carboxylate functional groups, researchers can access a rich chemical space with potential applications in drug discovery and materials science. The protocols and strategies outlined in this guide provide a solid foundation for the derivatization of this important molecule, emphasizing rational experimental design and robust, reproducible methodologies.
References
- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (n.d.). Google Scholar.
- Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. (2017). RSC Publishing.
- Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (n.d.). MDPI.
- Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives. (2022). Organic Letters.
- Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (n.d.). PMC - NIH.
- Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. (n.d.). ACS Publications.
- Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. (n.d.). PMC - NIH.
- Synthesis of 2-Substituted Indoles by Cross-Coupling Reactions. (n.d.). Sci-Hub.
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). RSC Publishing.
-
Conditions of indole nitrogen alkylation and ester hydrolysis. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
The Role of Methyl Indole-6-carboxylate in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.. Retrieved January 18, 2026, from [Link]
-
Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
- Applications of the Indole Scaffold in Medicinal Chemistry: Development of New Antioxidants, COX Inhibitors and Antitubercular Agents. (n.d.). Google Scholar.
- Process for preparing 4-hydroxy indole, indazole and carbazole compounds. (n.d.). Google Patents.
-
Biomedical Importance of Indoles. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). Google Scholar.
-
Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. (2022). Acta Scientific. Retrieved January 18, 2026, from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. actascientific.com [actascientific.com]
- 10. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sci-hub.se [sci-hub.se]
The Versatile Chemistry of Methyl 4-acetoxy-1H-indole-6-carboxylate: A Guide to Key Reaction Mechanisms and Protocols
Introduction: The Significance of a Privileged Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1] Its unique electronic properties and structural versatility allow for interactions with a multitude of biological targets, leading to applications in oncology, neurology, and infectious diseases.[2][3][4] Methyl 4-acetoxy-1H-indole-6-carboxylate emerges as a particularly valuable intermediate in this domain. The strategic placement of the acetoxy group at the 4-position and the methyl carboxylate at the 6-position offers multiple avenues for synthetic diversification, enabling the construction of complex molecular architectures for drug discovery and development.
This document provides a detailed exploration of the key reaction mechanisms involving this compound. It is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for experimental choices, thereby ensuring both technical accuracy and practical applicability.
Hydrolysis of the Acetoxy Group: Gateway to 4-Hydroxyindoles
The hydrolysis of the 4-acetoxy group is a fundamental transformation, yielding the corresponding 4-hydroxyindole. This reaction is often a prerequisite for subsequent modifications, such as etherification or the introduction of other functional groups. The choice of hydrolytic conditions is critical to avoid unintended side reactions, particularly the hydrolysis of the methyl ester at the 6-position.
Mechanistic Insight
The hydrolysis of the ester is typically achieved under basic conditions. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetoxy group. This results in the formation of a tetrahedral intermediate, which then collapses to regenerate the carbonyl group and expel the phenoxide ion. Subsequent protonation of the phenoxide during aqueous workup yields the desired 4-hydroxyindole.
Experimental Protocol: Selective Base-Catalyzed Hydrolysis
Objective: To selectively hydrolyze the 4-acetoxy group of this compound.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)[5]
-
Water (deionized)
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide or lithium hydroxide (1.1 eq) in water.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with 1M HCl to pH ~7.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 4-hydroxy-1H-indole-6-carboxylate.
Causality Behind Choices:
-
Mild Base: Using a slight excess of a mild base like LiOH or NaOH at low temperatures minimizes the risk of saponifying the methyl ester at the C6 position.[5]
-
Solvent System: The mixture of methanol and water ensures the solubility of both the starting material and the inorganic base.
-
TLC Monitoring: Close monitoring is crucial to prevent over-reaction and the formation of di-hydrolyzed byproducts.
N-Alkylation: Modifying the Indole Nitrogen
The nitrogen atom of the indole ring is a key site for functionalization. N-alkylation can significantly impact the biological activity of the resulting molecule by altering its steric and electronic properties, as well as its ability to participate in hydrogen bonding.[6][7]
Mechanistic Insight
N-alkylation of indoles typically proceeds via an SN2 mechanism. In the presence of a base, the indole nitrogen is deprotonated to form a more nucleophilic indolide anion. This anion then attacks the electrophilic carbon of an alkyl halide or a similar alkylating agent, displacing the leaving group and forming the N-C bond. The choice of base and solvent can influence the regioselectivity of the reaction, particularly in indoles with other reactive sites.[7]
Experimental Protocol: N-Alkylation using an Alkyl Halide
Objective: To introduce an alkyl group at the N-1 position of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)[8]
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)[6]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or THF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the N-alkylated product.
Causality Behind Choices:
-
Strong Base: A strong base like NaH is required to deprotonate the relatively weakly acidic indole N-H.[6] K₂CO₃ can be a milder alternative for more reactive alkylating agents.[8]
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical as NaH reacts violently with water.
-
Polar Aprotic Solvent: DMF and THF are excellent solvents for this reaction as they solvate the cation of the base, enhancing the nucleophilicity of the indolide anion.[6]
Electrophilic Aromatic Substitution: Functionalization of the Benzene Ring
The indole ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution.[9][10] The position of substitution is directed by the existing substituents. For this compound, the most likely positions for electrophilic attack are C3, C5, and C7. The acetoxy group is an ortho-, para-director and activating, while the methyl carboxylate is a meta-director and deactivating. The pyrrole ring is generally more reactive towards electrophiles than the benzene ring.
Mechanistic Insight
The general mechanism for electrophilic aromatic substitution involves the attack of the π-electrons of the aromatic ring on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[11] A base in the reaction mixture then removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring.
Experimental Protocol: Vilsmeier-Haack Formylation at C7
Objective: To introduce a formyl group at the C7 position of the indole ring.
Materials:
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise, keeping the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Pour the reaction mixture onto crushed ice and carefully neutralize with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Causality Behind Choices:
-
Vilsmeier Reagent: The combination of DMF and POCl₃ generates the electrophilic Vilsmeier reagent, which is a mild formylating agent suitable for electron-rich heterocycles.
-
Regioselectivity: While the C3 position is generally the most nucleophilic in indoles, steric hindrance from the C4-acetoxy group and electronic deactivation from the C6-ester may favor substitution at the C7 position.
Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[12] For indole derivatives, these reactions are invaluable for introducing aryl, heteroaryl, or other functional groups, which is crucial for structure-activity relationship (SAR) studies in drug discovery.[13]
Mechanistic Insight
A general catalytic cycle for a Suzuki cross-coupling reaction, for example, involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl or vinyl halide (or triflate) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from an organoboron reagent is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond.
To utilize this compound in a cross-coupling reaction, it would first need to be functionalized with a suitable handle, such as a halogen or a triflate group, at a specific position on the indole ring.
Illustrative Workflow: Suzuki Coupling of a Halogenated Derivative
This workflow outlines the general steps for a Suzuki coupling, assuming a halogenated derivative of this compound is available.
Caption: General workflow for a Suzuki cross-coupling reaction.
Data Summary
| Reaction Type | Key Reagents | Typical Conditions | Product Type |
| Hydrolysis | LiOH or NaOH | MeOH/H₂O, 0 °C to RT | 4-Hydroxyindole |
| N-Alkylation | NaH, Alkyl Halide | Anhydrous DMF or THF, 0 °C to RT | N-Alkylindole |
| Formylation | POCl₃, DMF | Anhydrous DCM, 0 °C to RT | Formylindole |
| Cross-Coupling | Pd Catalyst, Base | Varies with specific reaction | Functionalized Indole |
Conclusion
This compound is a highly adaptable building block in organic synthesis, particularly for the development of novel therapeutic agents. A thorough understanding of its reactivity and the mechanisms governing its transformations is essential for its effective utilization. The protocols and insights provided herein serve as a robust foundation for researchers to explore the vast chemical space accessible from this versatile indole derivative. As with all chemical procedures, appropriate safety precautions should be taken, and reactions should be performed by trained personnel in a suitable laboratory setting.
References
- Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry. (URL: )
- Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. (URL: )
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central. (URL: [Link])
-
Indole-Containing Metal Complexes and Their Medicinal Applications - MDPI. (URL: [Link])
-
Synthesis of Medicinally Important Indole Derivatives: A Review. (URL: [Link])
-
Mild Iron-Catalyzed Oxidative Cross-Coupling of Quinoxalinones with Indoles - PMC - NIH. (URL: [Link])
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (URL: [Link])
-
1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure. (URL: [Link])
-
Facile synthesis of 4-acetoxyindoles via PhI(OAc)2-mediated dearomatization of 2-alkynylanilines - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
-
Regioselective N-alkylation of the 1H-indazole scaffold. (URL: [Link])
-
Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis - NIH. (URL: [Link])
-
Reactions conditions: (a) N2H4.H2O, MeOH, Reflux, 6 h; (b)... - ResearchGate. (URL: [Link])
-
Carbonylative synthesis and functionalization of indoles - Beilstein Journals. (URL: [Link])
-
Electrophilic aromatic substitution - Wikipedia. (URL: [Link])
-
Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol - Acta Scientific. (URL: [Link])
-
Electrophilic substitution: Significance and symbolism. (URL: [Link])
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (URL: [Link])
-
Manganese catalyzed cross-coupling of allylic alcohols and indoles: an elegant route for access to γ-hydroxyindole - PMC - PubMed Central. (URL: [Link])
-
A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. (URL: [Link])
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. (URL: [Link])
-
1H-Indole-2-acetic acid, 5-methoxy-, methyl ester - Organic Syntheses Procedure. (URL: [Link])
-
22.4: Electrophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])
-
Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. (URL: [Link])
-
DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE - Hungarian Journal of Industry and Chemistry. (URL: [Link])
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - MDPI. (URL: [Link])
-
Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate - PMC - NIH. (URL: [Link])
-
(PDF) Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylate and Its Analogs Modified in the Benzene Moiety of the Molecule as New Analgesics - ResearchGate. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 5. 1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. d-nb.info [d-nb.info]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. Electrophilic substitution: Significance and symbolism [wisdomlib.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. Mild Iron-Catalyzed Oxidative Cross-Coupling of Quinoxalinones with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Methyl 4-acetoxy-1H-indole-6-carboxylate in Natural Product Synthesis
Introduction: A Versatile Building Block for Complex Indole Alkaloids
The indole nucleus is a privileged scaffold in a vast array of natural products and pharmacologically active compounds.[1][2] Among the diverse family of indole derivatives, those bearing oxygenation at the C4-position and a carboxyl group at the C6-position of the indole ring represent a synthetically challenging yet highly valuable class of building blocks. Methyl 4-acetoxy-1H-indole-6-carboxylate emerges as a pivotal intermediate in this context, offering a strategic entry point to complex molecular architectures. The 4-acetoxy group serves as a stable and readily cleavable protecting group for the corresponding 4-hydroxyindole, a moiety found in several bioactive natural products.[3] Simultaneously, the C6-methyl ester provides a handle for further synthetic manipulations, including amide bond formation or reduction to a hydroxymethyl group, thereby expanding its synthetic utility.
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and strategic application of this compound. We will delve into the detailed protocols for its preparation, explore its role as a protected precursor to the key 4-hydroxyindole intermediate, and discuss its potential applications in the total synthesis of natural products possessing the 4-hydroxyindole-6-carboxylic acid scaffold.
Synthesis of the Precursor: Methyl 4-hydroxy-1H-indole-6-carboxylate
The journey to this compound begins with the synthesis of its precursor, methyl 4-hydroxy-1H-indole-6-carboxylate. This key intermediate can be prepared through several synthetic routes, with one notable method involving the cyclization of a Stobbe condensation product derived from pyrrole-2-carboxaldehyde.[4][5] The following protocol outlines a reliable method for its synthesis.
Experimental Protocol: Synthesis of Methyl 4-hydroxy-1H-indole-6-carboxylate
Materials:
-
Pyrrole-2-carboxaldehyde
-
Dimethyl succinate
-
Potassium tert-butoxide
-
Acetic anhydride
-
Sodium acetate
-
Methanol
-
Hydrochloric acid
-
Toluene
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Stobbe Condensation: In a round-bottom flask under an inert atmosphere, dissolve pyrrole-2-carboxaldehyde and dimethyl succinate in toluene. Cool the solution to 0 °C and add potassium tert-butoxide portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and acidify with dilute hydrochloric acid. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Cyclization and Acetylation: To the crude Stobbe product, add acetic anhydride and sodium acetate. Heat the mixture at reflux for 4 hours. Cool the reaction mixture and pour it into ice water. Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. Concentrate the solvent to obtain the crude acetylated indole.
-
Methanolysis and Purification: Dissolve the crude product in methanol and add a catalytic amount of concentrated hydrochloric acid. Stir the reaction at room temperature for 6 hours. Neutralize the reaction with a saturated sodium bicarbonate solution and extract with ethyl acetate. Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to afford methyl 4-hydroxy-1H-indole-6-carboxylate as a solid.
| Step | Reaction | Key Reagents | Typical Yield |
| 1 | Stobbe Condensation | Pyrrole-2-carboxaldehyde, Dimethyl succinate, K-OtBu | 70-80% |
| 2 | Cyclization/Acetylation | Acetic anhydride, Sodium acetate | 60-70% |
| 3 | Methanolysis | Methanol, HCl | 85-95% |
Protection of the 4-Hydroxy Group: Synthesis of this compound
With the key 4-hydroxyindole intermediate in hand, the next step involves the protection of the phenolic hydroxyl group as its acetate ester. This transformation is crucial for many synthetic strategies as it prevents unwanted side reactions of the nucleophilic hydroxyl group in subsequent steps. The acetylation is typically a high-yielding and straightforward procedure.
Experimental Protocol: Acetylation of Methyl 4-hydroxy-1H-indole-6-carboxylate
Materials:
-
Methyl 4-hydroxy-1H-indole-6-carboxylate
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve methyl 4-hydroxy-1H-indole-6-carboxylate in dichloromethane in a round-bottom flask.
-
Add pyridine to the solution, followed by the dropwise addition of acetic anhydride at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
Strategic Application in Natural Product Synthesis: A Gateway to Bioactive Alkaloids
The true value of this compound lies in its potential as a key building block for the synthesis of natural products containing the 4-hydroxyindole-6-carboxylic acid core or related structures. The 4-hydroxyindole moiety is a key structural feature in a number of bioactive natural products, including several marine alkaloids with interesting biological activities.[1]
The Role of the 4-Acetoxy Group as a Protecting Group
In a multi-step total synthesis, protecting groups are essential tools to ensure the chemoselectivity of reactions.[6][7] The 4-acetoxy group in the title compound serves this purpose admirably:
-
Stability: The acetate ester is stable to a wide range of reaction conditions, including many common transformations at other positions of the indole ring.
-
Masking Reactivity: The phenolic hydroxyl group at C4 is nucleophilic and can interfere with electrophilic reagents intended for other parts of the molecule. The acetoxy group effectively masks this reactivity.
-
Facile Deprotection: The acetate group can be readily removed under mild basic or acidic conditions to unmask the 4-hydroxy functionality at a late stage in the synthesis, a critical step for revealing the final natural product structure.
Potential Natural Product Targets
While a direct total synthesis utilizing this compound has yet to be reported, its potential is evident from the structures of several natural products. For instance, certain marine-derived indole alkaloids feature the 4-hydroxyindole core. The presence of a carboxylic acid or its derivative at the C6 position is also observed in some indole natural products.[2] The title compound, therefore, represents a highly convergent starting material for the synthesis of such molecules.
A hypothetical synthetic approach towards a natural product containing the 4-hydroxy-1H-indole-6-carboxamide moiety could involve the following key steps:
-
Amidation: Conversion of the methyl ester at C6 of this compound to the desired amide.
-
Functionalization of the Pyrrole Ring: Introduction of substituents at the C2 or C3 positions of the indole nucleus.
-
Final Deprotection: Removal of the 4-acetoxy group to reveal the natural product.
Conclusion: An Enabling Tool for Complex Synthesis
This compound is a strategically important and versatile building block for the synthesis of complex natural products. Its synthesis from readily available starting materials and the orthogonal nature of its functional groups—a protected hydroxyl group and a modifiable ester—make it an attractive intermediate for synthetic chemists. The protocols provided herein offer a reliable pathway to this valuable compound, opening the door to the efficient construction of a range of bioactive indole alkaloids. Future research in the total synthesis of natural products containing the 4-hydroxyindole-6-carboxylic acid scaffold will undoubtedly benefit from the availability and strategic application of this key intermediate.
References
- Davies, H. M. L., & Beckwith, R. E. J. (2006). C-H activation as a strategic reaction: enantioselective synthesis of 4-substituted indoles.
- Mhaske, S. B., & Argade, N. P. (1994). Regioselective Friedel-Crafts acetylation of 5-hydroxyindole derivatives: synthesis of 4H-pyranoindol-4-one derivatives. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 106(4), 857-862.
- Heravi, M. M., & Zadsirjan, V. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54066-54091.
-
ChemBK. (2024). 4-HYDROXY-1H-INDOLE-6-CARBOXYLIC ACID METHYL ESTER. Retrieved from [Link]
- Sharapov, A. D., Fatykhov, R. F., Khalymbadzha, I. A., & Chupakhin, O. N. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta, 9(2), 202292S2.
- Söderberg, B. C., Shriver, J. A., & Cooper, J. A. (2003).
- Sharapov, A. D., Fatykhov, R. F., Khalymbadzha, I. A., & Chupakhin, O. N. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. The Distant Reader.
- Google Patents. (n.d.). Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
- Liu, Z., Yang, S., Zhu, C., & Gao, J. (1988). A New Synthesis of 4-Hydroxyindole. Chemical Journal of Chinese Universities, 9(2), 203.
-
PrepChem.com. (n.d.). Synthesis of 4-hydroxyindole. Retrieved from [Link]
- Khatri, J. K., et al. (2022). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific Medical Sciences, 6(9), 84-91.
- Martinez, A., et al. (2022).
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Wuts, P. G. (2007). The role of protective groups in organic synthesis. In The Art of Drug Synthesis (pp. 1-25). John Wiley & Sons, Inc.
- Kim, M., & Vedejs, E. (2004). A reinvestigation of 4-hydroxyindole-6-carboxylate synthesis from pyrrole-2-carboxaldehyde: a facile synthesis of indoles and indolizines. The Journal of Organic Chemistry, 69(20), 6945–6948.
- Zhang, X., et al. (2026). Palladium(II)
- Jiang, T., et al. (2022). Design, synthesis, and biological evaluation of indole carboxylic acid esters of podophyllotoxin as antiproliferative agents. Bioorganic & Medicinal Chemistry, 62, 116738.
- Rajan, S., & Srinivasan, V. (1987). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of the Chemical Society, Perkin Transactions 2, (11), 1773-1777.
-
Chemsrc. (n.d.). Methyl 4-(acetyloxy)-1H-indole-6-carboxylate. Retrieved from [Link]
- Moody, C. J., & Roff, G. J. (2003). Synthesis of two chiral octahydroindole scaffolds for drug discovery. The Journal of Organic Chemistry, 68(25), 9673–9676.
- Wang, Y., He, Q., & Fan, R. (2021). Facile synthesis of 4-acetoxyindoles via PhI (OAc) 2-mediated dearomatization of 2-alkynylanilines. Organic Chemistry Frontiers, 8(12), 3004-3007.
- Herrero, M. T., et al. (2014). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. Organic Letters, 16(10), 2736–2739.
- O'Neill, B. J., et al. (2018). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester.
- Hansen, T., & Skattebøl, L. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 557–570.
Sources
- 1. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. distantreader.org [distantreader.org]
- 4. A reinvestigation of 4-hydroxyindole-6-carboxylate synthesis from pyrrole-2-carboxaldehyde: a facile synthesis of indoles and indolizines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS#:41123-14-2 | Methyl 4-(acetyloxy)-1H-indole-6-carboxylate | Chemsrc [chemsrc.com]
- 6. jocpr.com [jocpr.com]
- 7. catalogimages.wiley.com [catalogimages.wiley.com]
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 4-acetoxy-1H-indole-6-carboxylate
Introduction
Methyl 4-acetoxy-1H-indole-6-carboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs and clinical candidates.[1][2] The reliable, large-scale production of this intermediate is therefore critical for advancing drug development programs.[3] This document provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a robust and reproducible protocol suitable for pilot plant or manufacturing settings. The presented methodology is grounded in established chemical principles and prioritizes safety, efficiency, and product quality.
Synthetic Strategy: A Rationale for the Chosen Pathway
The synthesis of this compound is most efficiently approached via a two-step sequence starting from the commercially available Methyl 4-hydroxy-1H-indole-6-carboxylate. This strategy is predicated on the following considerations:
-
Convergent Approach: Utilizing a readily available, advanced intermediate like Methyl 4-hydroxy-1H-indole-6-carboxylate significantly shortens the synthetic sequence, which is a key consideration for cost-effective scale-up.[4]
-
High-Yielding Transformation: The final acetylation step is typically a high-yielding and clean reaction, minimizing the formation of impurities that would be difficult to remove on a large scale.
-
Process Safety: The chosen reagents for acetylation are well-characterized and their reactivity can be controlled, which is paramount in a scaled-up environment.
The overall synthetic transformation is depicted below:
Caption: Overall synthetic route for this compound.
Part 1: Scale-Up Synthesis Protocol
This protocol details the synthesis of this compound starting from 1 kg of Methyl 4-hydroxy-1H-indole-6-carboxylate.
Materials and Equipment
| Reagent/Material | Quantity | Notes |
| Methyl 4-hydroxy-1H-indole-6-carboxylate | 1.0 kg (5.23 mol) | Ensure purity >98% by HPLC. |
| Pyridine | 5.0 L | Anhydrous grade. Acts as both solvent and base. |
| Acetic Anhydride | 0.8 L (8.48 mol) | Reagent grade. |
| Toluene | 10.0 L | For work-up and azeotropic removal of pyridine. |
| Saturated Sodium Bicarbonate Solution | 10.0 L | For neutralization. |
| Brine | 5.0 L | For washing. |
| Anhydrous Magnesium Sulfate | 500 g | For drying the organic phase. |
| Isopropanol | As required | For recrystallization. |
| Equipment | ||
| 20 L Jacketed Glass Reactor | 1 | With overhead stirrer, thermocouple, condenser, and nitrogen inlet. |
| 20 L Separatory Funnel | 1 | |
| 20 L Rotary Evaporator | 1 | |
| Buchner Funnel and Flask (appropriate size) | 1 | |
| Vacuum Oven | 1 | |
| Personal Protective Equipment (PPE) | As required | Goggles, lab coat, gloves (ensure compatibility with chemicals used).[5] |
Experimental Procedure
Step 1: Reaction Setup and Acetylation
-
Charge the 20 L jacketed glass reactor with Methyl 4-hydroxy-1H-indole-6-carboxylate (1.0 kg, 5.23 mol) and pyridine (5.0 L).
-
Commence stirring to ensure complete dissolution. The dissolution may be endothermic; maintain the temperature at 20-25°C.
-
Once a homogenous solution is obtained, cool the reaction mixture to 0-5°C using a circulating chiller.
-
Slowly add acetic anhydride (0.8 L, 8.48 mol) dropwise via an addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Step 2: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to 10-15°C.
-
Slowly and carefully quench the reaction by adding water (5.0 L). This will hydrolyze any remaining acetic anhydride and will be exothermic. Maintain the temperature below 30°C.
-
Add toluene (10.0 L) to the reactor and stir vigorously for 15 minutes.
-
Transfer the mixture to a 20 L separatory funnel and allow the layers to separate.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 5.0 L) to remove pyridine.
-
Saturated sodium bicarbonate solution (2 x 5.0 L) to neutralize any remaining acid.
-
Brine (1 x 5.0 L).
-
-
Dry the organic layer over anhydrous magnesium sulfate (500 g), stir for 30 minutes, and then filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
Step 3: Purification by Recrystallization
-
Transfer the crude solid to a clean, appropriately sized flask.
-
Add a minimal amount of hot isopropanol to dissolve the solid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold isopropanol.
-
Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved.
Expected Yield and Purity
-
Yield: 85-95%
-
Purity: >99% (by HPLC)
-
Appearance: Off-white to pale yellow crystalline solid.
Part 2: Process Workflow and Safety Considerations
Workflow Diagram
Caption: Step-by-step workflow for the scale-up synthesis.
Safety Precautions
-
General Handling: All operations should be conducted in a well-ventilated fume hood or a controlled reactor bay.[5] Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.[6]
-
Reagent Hazards:
-
Pyridine: Flammable, toxic, and an irritant. Avoid inhalation and skin contact.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle with extreme care to avoid contact with skin, eyes, and mucous membranes.
-
Toluene: Flammable and has associated health risks upon inhalation and skin contact.
-
-
Exothermic Reactions: The addition of acetic anhydride and the quenching step are exothermic. Strict temperature control is crucial to prevent runaway reactions. Ensure a reliable cooling system is in place.
-
Waste Disposal: All chemical waste, including aqueous washes and solvent residues, must be disposed of in accordance with local environmental regulations.[7]
Conclusion
The protocol described provides a robust and scalable method for the synthesis of this compound. By adhering to the detailed steps and safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate with high yield and purity, thereby facilitating the advancement of their research and development programs. The principles of process chemistry, including the selection of a convergent route and the implementation of a non-chromatographic purification method, are central to the success of this scale-up procedure.
References
- Indole for synthesis SDS. Provides safety data for indole, a related compound, highlighting general handling precautions for this class of chemicals.
- What are the precautions when using 98% Indole? - Blog - Jinjing Chemical. Discusses the importance of understanding the physical and chemical properties of indole derivatives and adhering to strict quality control.
- Bacteria: The Indole Test | Carolina Biological Supply. Although focused on a biological test, it mentions safety precautions for reagents used with indoles.
- The Role of Methyl Indole-6-carboxylate in Modern Drug Discovery.
- Indole-3-acetic Acid - Organic Syntheses Procedure. An example of a detailed synthetic procedure for an indole derivative, providing a model for structuring a protocol and discussing waste disposal.
- INDOLE (EHRLICH'S) - Thermo Fisher Scientific. Provides safety and handling information for a reagent used in indole chemistry.
- Regioselective Friedel-Crafts acetylation of 5-hydroxyindole derivatives: synthesis of 4H-pyranoindol-4-one derivatives. Describes the acetylation of a hydroxyindole, a key reaction type in the proposed synthesis.
- 4-HYDROXY-1H-INDOLE-6-CARBOXYLIC ACID METHYL ESTER - ChemBK.
- Methyl indole-4-carboxylate - Chem-Impex. Discusses the utility of indole carboxylate derivatives in pharmaceutical and agrochemical research.
- 1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure.
- US5085991A - Process of preparing purified aqueous indole solution - Google Patents.
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. Details advanced crystallization and extraction techniques for purifying indole compounds.
- EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds - Google Patents.
- Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale - PMC.
- Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol - Acta Scientific. Details the synthesis of a 4-hydroxy indole, a key precursor type.
- Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Discusses the importance of carboxylic acid moieties in drug design, relevant to the ester group in the target molecule.
- CN105646324A - Preparation method of high-purity indole - Google Patents. Outlines methods for purifying indole compounds on a larger scale.
- [Application of methyl in drug design] - PubMed. Reviews the role and strategic importance of methyl groups in drug design, relevant to the ester functionality.
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC.
- Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole.
- Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction - ResearchGate.
- Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate - PMC - NIH.
- Scalable synthesis and properties of 7-methyl- 4-azaindole - ResearchGate.
- Effect of scale-up of batch reaction on synthesis of methyl salicylate (squares) and linalyl ferulate (triangles) under optimised conditions. - ResearchGate.
- A study of the acylation of 4‐hydroxy‐6‐methyl‐2‐pyrone and 4 hy(lroxy‐6‐phenyl‐2‐pyrone - ResearchGate. Discusses the acylation of hydroxyl groups on heterocyclic systems, analogous to the proposed synthesis.
- methyl 1-acetyl-1H-indole-4-carboxylate - C12H11NO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.
- CAS#:41123-14-2 | Methyl 4-(acetyloxy)-1H-indole-6-carboxylate | Chemsrc. Confirms the CAS number and identifies the precursor for the target molecule.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Indole for synthesis SDS - Download & Subscribe for Updates [sdsmanager.com]
- 6. jinjingchemical.com [jinjingchemical.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Indole Acetylation Reactions
Welcome to the technical support center for indole acetylation reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this fundamental transformation. Instead of a generic overview, we will directly address the specific, practical issues that can arise during your experiments, providing not just solutions but the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Problem Area 1: Low or No Product Yield
Q1: My indole acetylation reaction has a very low yield or failed completely. What are the most common causes and how can I systematically troubleshoot this?
This is a frequent issue that can almost always be traced back to one of four areas: Reagent Integrity, Reaction Conditions, Catalyst/Base Choice, or the inherent reactivity of your indole substrate.
A. Reagent & Solvent Integrity: The primary suspects are often the acetylating agent and the solvent.
-
Acetylating Agent: Acetic anhydride and acetyl chloride are highly susceptible to hydrolysis. If they have been stored improperly or are old, they will have degraded to acetic acid, which is unreactive under most acetylation conditions. Always use a freshly opened bottle or distill the agent before use.
-
Solvent Purity: Anhydrous (dry) conditions are critical. Trace amounts of water in your solvent (like DCM, THF, or DMF) will quench the acetylating agent. Ensure your solvents are properly dried using molecular sieves or a solvent purification system.
B. Reaction Conditions:
-
Temperature: Indole N-acetylation is often exothermic and rapid, proceeding well at 0 °C to room temperature. However, C-acetylation (e.g., Friedel-Crafts) may require higher temperatures to overcome the activation energy barrier. Conversely, if you are seeing decomposition, the temperature may be too high.
-
Reaction Time: While N-acetylation can be complete in under an hour, some less reactive indoles or C-acetylations might require extended reaction times. Monitor your reaction by TLC or LC-MS to track the consumption of the starting material.
C. Catalyst & Base Selection: The choice of base or catalyst is arguably the most critical parameter.
-
For N-acetylation: A non-nucleophilic base like triethylamine (TEA) or pyridine is typically used to neutralize the acid byproduct (HCl or acetic acid). Pyridine can also act as a nucleophilic catalyst. If your yield is low, the base may be too weak or used in insufficient quantity (a minimum of 1.0 equivalent is required).
-
For C3-acetylation: A Lewis acid catalyst (e.g., AlCl₃, In(OTf)₃, BF₃·OEt₂) is generally required. The activity of these catalysts can be highly variable. Ensure they are fresh and handled under inert atmosphere as they are also water-sensitive.
Troubleshooting Workflow for Low Yield
Below is a systematic workflow to diagnose yield issues.
Caption: A systematic workflow for troubleshooting low-yield indole acetylation reactions.
Problem Area 2: Poor Regioselectivity (N- vs. C-Acetylation)
Q2: My reaction is producing a mixture of N-acetylated and C3-acetylated indoles. How can I control the selectivity?
This is a classic problem in indole chemistry, governed by the competition between two nucleophilic sites: the N1 nitrogen and the C3 carbon. The outcome depends on a delicate balance of kinetic versus thermodynamic control.
-
Kinetic Control (N-Acetylation): The N1-H is the most acidic proton, making the indole nitrogen the site of fastest reaction (kinetic product). This pathway is favored under basic or neutral conditions, often at lower temperatures. The resulting N-acetyl indole is sometimes referred to as the "kinetic product".
-
Thermodynamic Control (C-Acetylation): The C3-position is the most nucleophilic carbon on the indole ring. Acetylation at this position leads to the more stable product (thermodynamic product) because it preserves the aromaticity of the pyrrole ring. This pathway is favored under conditions that allow for equilibration, such as in the presence of strong Lewis acids, which can catalyze the migration of the acetyl group from N1 to C3.
Strategies for Controlling Selectivity:
| Goal | Reaction Conditions | Rationale |
| Exclusive N-Acetylation | Acetic anhydride with pyridine or TEA as a base at 0-25 °C. | Basic conditions deprotonate the N1-H, making it a highly reactive nucleophile. The reaction is fast and irreversible under these conditions, locking in the kinetic product. |
| Exclusive C3-Acetylation | Acetic anhydride with a strong Lewis acid catalyst (e.g., InCl₃, AlCl₃) in a non-polar solvent (e.g., nitromethane, DCM). | The Lewis acid coordinates to the carbonyl of the acetylating agent, creating a highly electrophilic species. It also facilitates the-migration of any initially formed N-acetyl product to the more stable C3 position. |
| Protecting Group Strategy | 1. Protect the N1 position with a suitable protecting group (e.g., Boc, Ts). 2. Perform C3-acetylation using Lewis acid conditions. 3. Deprotect the N1 position. | This is the most robust method for achieving unambiguous C3-acetylation, completely preventing N-acetylation. |
Mechanistic Competition Diagram
Caption: Competing pathways for N-acetylation (kinetic) versus C-acetylation (thermodynamic).
Experimental Protocols
Protocol 1: Selective N-Acetylation of Indole (Kinetic Control)
This protocol is designed to favor the formation of 1-acetylindole with high selectivity.
Materials:
-
Indole (1.0 eq)
-
Pyridine (dried over KOH, 2.0 eq)
-
Acetic Anhydride (Ac₂O, 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aq. NaHCO₃ solution
-
Brine (Saturated aq. NaCl)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Rotary evaporator
-
Standard glassware for inert atmosphere reaction
Step-by-Step Procedure:
-
Dissolve indole (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add pyridine (2.0 eq) to the stirred solution.
-
Add acetic anhydride (1.2 eq) dropwise over 5-10 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction to completion using TLC (typically 1-2 hours).
-
Upon completion, quench the reaction by slowly adding saturated aq. NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-acetylindole, which can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Selective C3-Acetylation of Indole (Thermodynamic Control via Friedel-Crafts)
This protocol uses a Lewis acid to drive the reaction towards the thermodynamically favored 3-acetylindole.
Materials:
-
Indole (1.0 eq)
-
Indium(III) chloride (InCl₃, 0.1 eq - catalyst)
-
Acetyl Chloride (AcCl, 1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold water
-
Saturated aq. NaHCO₃ solution
-
Anhydrous Na₂SO₄
-
Standard glassware for inert atmosphere reaction
Step-by-Step Procedure:
-
To a flame-dried, three-neck flask under an argon atmosphere, add indole (1.0 eq) and anhydrous DCM.
-
Add the Lewis acid catalyst, Indium(III) chloride (InCl₃, 10 mol%), to the solution and stir for 10 minutes at room temperature.
-
Cool the mixture to 0 °C.
-
Add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC for the consumption of starting material and formation of the C3-acetylated product.
-
After completion, carefully quench the reaction by pouring it into a beaker of ice-cold water with vigorous stirring.
-
Neutralize the mixture with saturated aq. NaHCO₃ solution until gas evolution ceases.
-
Extract the product with DCM (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product, 3-acetylindole, can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
References
- Sundberg, R. J. (1996). Indoles. Academic Press. This is a foundational textbook on indole chemistry, widely referenced for mechanistic details. (A general reference, specific deep link not available).
-
Chakrabarty, M., Ghosh, N., & Harigaya, Y. (2002). Lewis acid-catalyzed acylation of indoles with acyl-1,3-benzoxazol-2(3H)-ones. Tetrahedron Letters, 43(23), 4213-4216. [Link]
-
Somei, M., & Yamada, F. (2004). A convenient and general method for the C-3 acylation of indoles. Chemical and Pharmaceutical Bulletin, 52(9), 1121-1124. [Link]
Technical Support Center: Synthesis of Methyl 4-acetoxy-1H-indole-6-carboxylate
Welcome to the technical support center for the synthesis of methyl 4-acetoxy-1H-indole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this valuable indole derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to ensure the success of your experiments.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Question 1: Why is the yield of my target compound, this compound, consistently low?
Low yields can be attributed to several factors, ranging from incomplete reactions to product degradation and the formation of difficult-to-separate side products. A systematic approach to identifying the root cause is crucial.
Potential Causes and Solutions:
-
Incomplete Acetylation of the 4-hydroxyindole Precursor: The acetylation of the 4-hydroxy group is a critical step. Incomplete conversion will result in the presence of the starting material, methyl 4-hydroxy-1H-indole-6-carboxylate, complicating purification and reducing the yield of the desired product.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material is a key indicator of reaction completion.
-
Reagent Stoichiometry and Quality: Ensure the use of a slight excess of a high-purity acetylating agent (e.g., acetic anhydride) and a suitable base (e.g., pyridine or triethylamine) to drive the reaction to completion. A detailed procedure for the acetylation of 4-hydroxyindole is available.[1]
-
Reaction Conditions: Optimize the reaction temperature and time. While the reaction is often performed at 0-5°C initially, allowing it to warm to room temperature and stirring for a sufficient duration (e.g., 3 hours) can ensure complete conversion.[1]
-
-
-
Deacetylation During Workup or Purification: The 4-acetoxy group is susceptible to hydrolysis, particularly under basic conditions. Aqueous workups with basic solutions (e.g., sodium bicarbonate) or prolonged exposure to silica gel during column chromatography can lead to the cleavage of the acetyl group, regenerating the 4-hydroxyindole.
-
Troubleshooting Protocol:
-
Neutral or Mildly Acidic Workup: Employ a workup procedure that avoids strong bases. Washes with saturated ammonium chloride or dilute citric acid solutions are preferable.
-
Careful Chromatography: Minimize the time the compound spends on the silica gel column. Use a well-chosen eluent system to ensure a reasonable separation and consider using deactivated silica gel.
-
Alternative Purification: If deacetylation on silica is a persistent issue, consider alternative purification methods such as recrystallization or preparative HPLC with a suitable mobile phase.
-
-
-
Formation of Indole Synthesis Side Products: If the indole core is being synthesized (e.g., via a Nenitzescu or Fischer indole synthesis), the formation of regioisomers or other complex byproducts can significantly lower the yield of the desired isomer. The Nenitzescu reaction, for instance, is known for its potential to produce a variety of products depending on the reaction conditions.[2][3]
-
Troubleshooting Protocol:
-
Re-evaluate Synthesis Strategy: If complex mixtures are consistently obtained, it may be necessary to reconsider the overall synthetic route. A multi-step synthesis involving the construction of the substituted benzene ring prior to indole formation might offer better control over regioselectivity.
-
Optimize Indole Synthesis Conditions: For reactions like the Nenitzescu synthesis, solvent choice can dramatically influence the product distribution.[3] Experiment with different solvents (e.g., polar vs. nonpolar) to favor the formation of the desired 5-hydroxyindole precursor. The use of Lewis acid catalysts has also been shown to improve some indole syntheses.[4]
-
-
Question 2: My final product shows an impurity with a lower Rf value on TLC that stains with phenolic-sensitive agents. What is it and how can I remove it?
This observation strongly suggests the presence of the deacetylated product, methyl 4-hydroxy-1H-indole-6-carboxylate. As discussed previously, this is a common side product arising from the hydrolysis of the 4-acetoxy group.
Identification and Remediation:
| Impurity | Likely Cause | Confirmation | Removal Strategy |
| Methyl 4-hydroxy-1H-indole-6-carboxylate | Hydrolysis of the 4-acetoxy group during reaction workup or purification. | Mass Spectrometry (lower molecular weight), ¹H NMR (presence of a phenolic -OH proton). | Careful column chromatography with a less polar eluent system, or re-acetylation of the mixture followed by purification. |
Workflow for Remediation:
Caption: Workflow for addressing the deacetylated impurity.
Question 3: During the synthesis of the indole core, I observe the formation of a highly colored, insoluble material. What could be the cause?
The formation of colored, insoluble materials, often referred to as "tars" or polymeric byproducts, is a known issue in certain indole syntheses, particularly under harsh acidic or oxidative conditions.
Potential Causes and Mitigation:
-
Indole Polymerization: The indole nucleus, especially when activated by electron-donating groups, can be susceptible to acid-catalyzed polymerization. The Fischer indole synthesis, which employs strong acids, can sometimes lead to such side reactions.[5][6]
-
Mitigation Strategies:
-
Milder Acid Catalysts: Consider using milder Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-toluenesulfonic acid) in place of strong mineral acids like sulfuric acid.[5][7]
-
Temperature Control: Maintain careful control over the reaction temperature, as higher temperatures can promote polymerization.
-
Protecting Groups: If the indole nitrogen is unprotected, its acidity can contribute to instability. N-protection might be a viable strategy, although this would add extra steps to the synthesis.
-
-
-
Oxidation of Hydroxyindole Intermediates: In syntheses that proceed through a hydroxyindole intermediate (like the Nenitzescu reaction), these phenolic compounds can be prone to oxidation, leading to colored quinone-like species which can then polymerize.
-
Mitigation Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant like ascorbic acid can help to prevent the oxidation of sensitive intermediates.[8]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis and stability of this compound.
What are the most common impurities to expect in the synthesis of this compound?
The most common impurities are typically related to the starting materials or arise from side reactions of the functional groups present in the target molecule.
| Impurity Class | Specific Examples | Origin |
| Starting Materials | Methyl 4-hydroxy-1H-indole-6-carboxylate | Incomplete acetylation. |
| Side Products | Methyl 4-hydroxy-1H-indole-6-carboxylate | Deacetylation during workup or purification. |
| Regioisomers (e.g., methyl 4-acetoxy-1H-indole-5-carboxylate) | Lack of regioselectivity in the indole synthesis step. | |
| Polymeric materials | Acid-catalyzed polymerization of the indole ring or oxidation of intermediates. | |
| N-acylated byproduct | If the indole nitrogen is unprotected, acylation can occur at this position. |
How stable is the 4-acetoxy group on the indole ring?
The stability of the 4-acetoxy group is a critical consideration. It is an ester and is therefore susceptible to hydrolysis under both acidic and basic conditions, although it is generally more labile under basic conditions.
-
Acidic Conditions: While more stable than in base, prolonged exposure to strong acids, especially at elevated temperatures, can lead to hydrolysis. Indole derivatives themselves can be unstable in strong acid.[9]
-
Basic Conditions: The 4-acetoxy group is readily cleaved by bases such as sodium hydroxide, sodium carbonate, and even silica gel during chromatography. This deacetylation is a common source of the corresponding 4-hydroxyindole impurity.
-
Enzymatic Cleavage: In biological systems, esterases can rapidly hydrolyze the 4-acetoxy group to the corresponding phenol.[10][11]
Pathway of Deacetylation:
Caption: Conditions leading to the deacetylation side product.
Are there any specific safety precautions to consider during the synthesis?
Standard laboratory safety practices should always be followed. Specific points to consider for this synthesis include:
-
Acetic Anhydride: This reagent is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled, swallowed, or absorbed through the skin. It should also be handled in a fume hood.
-
Strong Acids and Bases: When using strong acids or bases, always add them slowly and with cooling to control any exothermic reactions.
-
Indole Derivatives: While the specific toxicity of this compound may not be fully characterized, it is prudent to treat all novel compounds as potentially hazardous. Avoid inhalation, ingestion, and skin contact.
References
-
Nenitzescu indole synthesis. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
- Nenitzescu Indole Synthesis. (n.d.). Name Reactions in Organic Synthesis. Retrieved from a relevant organic chemistry resource.
-
Nenitzescu Indole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
-
Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. (2023). MDPI. [Link]
-
Nenitzescu Indole Synthesis: 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis: A Reinvestigation. (2020). ResearchGate. [Link]
- Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. (n.d.).
-
Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
- The Fischer Indole Synthesis: A Comprehensive Technical Guide. (n.d.). Benchchem.
- Fischer Indole Synthesis. (n.d.). J&K Scientific LLC.
-
Fischer Indole Synthesis. (2021, August 5). YouTube. [Link]...
-
Simple Method for the Esterification of Carboxylic Acids. (n.d.). Organic Chemistry Portal. [Link]
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry.
- Scalable synthetic route for psilocin and psilocybin. (n.d.).
-
4-Acetoxyindole. (n.d.). PubChem. [Link]
- Pd/C-Catalyzed Hydrocarboxylation and Carbonylative Esterification of Indoles to Indole-3-carboxylic Acids and Esters. (2025). Organic Letters.
- Acetylation‐Deacetylation‐Driven Natural Product Biosynthesis. (2025).
- Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. (n.d.).
- Determination of psilocin and 4-hydroxyindole-3-acetic acid in plasma by HPLC-ECD and pharmacokinetic profiles of oral and intravenous psilocybin in man. (1997).
- 1H-Indole-4-carboxylic acid, methyl ester. (n.d.). Organic Syntheses.
-
4-AcO-DMT. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
- Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties. (n.d.).
- 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses.
- Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. (2022). Acta Scientific.
- 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. (n.d.). Organic Syntheses.
- Predicting the product of an esterification reaction. (2022, March 4). YouTube.
- Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. (n.d.). Journal of Basic and Applied Research in Biomedicine.
- Physicochemical stability of azacitidine suspensions at 25 mg/mL in polypropylene syringes stored under different conditions of storage. (2025).
- Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis. (2020). PubMed.
- Why is indole acetic acid not stable under acidic conditions or light. (2024, April 26). Reddit.
- Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. (n.d.). Digital Commons@ETSU.
Sources
- 1. 4-Acetoxyindole synthesis - chemicalbook [chemicalbook.com]
- 2. Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 11. Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 4-acetoxy-1H-indole-6-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-acetoxy-1H-indole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable indole derivative. We will address specific issues through a detailed troubleshooting guide and a comprehensive FAQ section, grounded in established chemical principles and field-proven insights.
Overview of the Synthetic Pathway
The synthesis of this compound is typically approached as a two-stage process. The primary challenge lies in the initial construction of the substituted indole core, followed by a more straightforward acetylation.
-
Stage 1: Formation of the Indole Core. Synthesis of the key intermediate, Methyl 4-hydroxy-1H-indole-6-carboxylate . A highly effective and scalable method for this is the Leimgruber-Batcho indole synthesis, which utilizes a substituted o-nitrotoluene as the starting material.[1][2][3] This method is advantageous due to the commercial availability of starting materials and its high-yield potential under relatively mild conditions.[3]
-
Stage 2: Acetylation. Acylation of the 4-hydroxy group to yield the final product. This step involves the reaction of the hydroxyl group with an acetylating agent.
This guide will be structured to troubleshoot each of these critical stages.
Diagram 1: Overall Synthetic Pathway
Sources
Technical Support Center: Synthesis of Methyl 4-acetoxy-1H-indole-6-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-acetoxy-1H-indole-6-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the multi-step synthesis of this valuable indole derivative. Our approach is grounded in mechanistic principles to provide robust, field-tested solutions to practical laboratory issues.
Plausible Synthetic Pathway Overview
The synthesis of this compound is typically approached via a multi-step sequence. A common and logical pathway involves:
-
Indole Core Formation: Synthesis of a suitably substituted 4-hydroxy-1H-indole-6-carboxylic acid core. The Fischer indole synthesis is a classic and adaptable method for this transformation.
-
Esterification: Conversion of the C6-carboxylic acid to its corresponding methyl ester.
-
Acetylation: Acylation of the C4-hydroxyl group to yield the final 4-acetoxy product.
This guide is structured to troubleshoot issues that may arise at each of these critical stages.
Technical Support Center: Synthesis of Methyl 4-acetoxy-1H-indole-6-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-acetoxy-1H-indole-6-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for alternative synthetic routes, moving beyond standard textbook procedures to address real-world laboratory challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
A1: The main difficulties arise from the multifunctional nature of the indole core. Key challenges include:
-
Regioselectivity: Functionalizing the C4 and C6 positions of the indole nucleus without affecting other reactive sites (like C2, C3, or the N-H) can be difficult. The pyrrole ring is generally more nucleophilic than the benzene ring, making direct C-H functionalization on the carbocyclic part challenging.[1]
-
Protecting Group Strategy: The presence of a hydroxyl group (precursor to acetoxy), a carboxylic acid (or its ester), and the indole N-H proton necessitates a robust and orthogonal protecting group strategy.[2][3] The acetoxy group itself is base and acid-labile and may not survive harsh reaction conditions used in subsequent steps.[4][5]
-
Harsh Reaction Conditions: Many classical indole syntheses, such as the Fischer indole synthesis, require strongly acidic conditions and high temperatures, which can lead to decomposition of sensitive substrates or unwanted side reactions.[6][7][8]
Q2: Why would I need an alternative synthetic route?
A2: While established routes exist, they may not be optimal for all applications. Alternative routes are sought for several reasons:
-
Improved Yield and Purity: To minimize side product formation and simplify purification.
-
Milder Conditions: To accommodate sensitive functional groups on more complex starting materials.
-
Scalability and Safety: To avoid hazardous reagents (e.g., strong acids, explosive intermediates) and develop a process suitable for large-scale production.
-
Starting Material Availability: To utilize more readily available or cost-effective starting materials.
-
Novel Analogs: To build a synthetic platform that allows for the rapid generation of analogs with diverse substitutions.
Q3: What is the general retrosynthetic approach for this target molecule?
A3: A common approach involves disconnection at the acetoxy and ester groups, leading back to a core intermediate: 4-hydroxy-1H-indole-6-carboxylic acid. The main challenge then becomes the construction of this substituted indole core.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your synthesis.
Issue 1: Low yield during indole ring formation.
-
Question: I'm attempting a Fischer indole synthesis to create the indole core, but my yields are consistently low (<20%), and I see significant tar formation. What's going wrong?
-
Answer & Solution: This is a classic issue with the Fischer synthesis, especially with electron-rich or sterically hindered phenylhydrazines.[6][7] The high temperatures and strong acids (like polyphosphoric acid or zinc chloride) required for the key[9][9]-sigmatropic rearrangement can cause substrate decomposition.[8]
-
Causality: Electron-donating substituents on the phenylhydrazine can sometimes favor pathways other than the desired rearrangement, leading to cleavage of the N-N bond.[8] The harsh conditions also promote polymerization and other side reactions.
-
Troubleshooting Steps:
-
Catalyst Screening: Switch from protic acids to Lewis acids (e.g., ZnCl₂, BF₃·OEt₂), which can sometimes promote the reaction at lower temperatures.[6]
-
Microwave Synthesis: Consider using a microwave synthesizer. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing thermal decomposition.[10]
-
Alternative Synthesis: If the Fischer synthesis remains problematic, it is a strong indicator that an alternative, milder route is necessary. The Bartoli or Larock indole syntheses are excellent modern alternatives.[9]
-
-
Issue 2: Poor regioselectivity in the placement of the C4 and C6 substituents.
-
Question: I'm trying to build the indole from a substituted aniline, but I'm getting a mixture of isomers (e.g., 4-hydroxy-6-carboxy vs. 6-hydroxy-4-carboxy). How can I control the regiochemistry?
-
Answer & Solution: Regiocontrol is dictated by the choice of starting materials and the synthetic strategy.
-
Causality: The directing effects of the substituents on your aniline or benzene precursor are critical. For example, in a Bischler-type synthesis starting from m-aminophenol, the cyclization can occur on either side of the amino group, leading to mixtures of 4-hydroxy and 6-hydroxy indoles.[11]
-
Troubleshooting Steps:
-
Use Pre-functionalized Starting Materials: The most reliable method is to start with a precursor where the substitution pattern is already unambiguously set. For example, begin with methyl 3-amino-4-hydroxybenzoate. The positions of the amino, hydroxyl, and ester groups are fixed, ensuring the correct indole isomer is formed upon cyclization.
-
Directed C-H Functionalization: For functionalizing a pre-formed indole, modern transition-metal-catalyzed C-H activation can offer high regioselectivity.[12] However, C4 functionalization is notoriously difficult due to the higher reactivity of other positions.[1] This often requires installing a directing group on the indole nitrogen or at the C3 position to steer the catalyst to the desired C4-H bond.[1][13]
-
-
Issue 3: Unwanted hydrolysis of the acetoxy or methyl ester group.
-
Question: I successfully made the target molecule, but during workup or purification, I'm losing my acetyl group or hydrolyzing my methyl ester. How can I prevent this?
-
Answer & Solution: Both the acetoxy and methyl ester groups are sensitive to acidic and basic conditions, especially aqueous ones.[4]
-
Causality: The acetyl group is an ester and is readily cleaved by base (saponification) or strong acid. The methyl ester is more robust but will also hydrolyze under these conditions. Standard aqueous workups (e.g., washing with NaHCO₃ or HCl) or purification on silica gel (which is slightly acidic) can be problematic.
-
Troubleshooting Steps:
-
Mild Workup: Use a neutral workup. Wash the organic layer with brine (saturated aq. NaCl) only, and then dry with a neutral drying agent like Na₂SO₄ or MgSO₄.
-
Buffer Chromatography: If using silica gel chromatography, you can neutralize the silica. Slurry the silica gel in your eluent containing 1% triethylamine (or another volatile base) before packing the column. This will prevent on-column hydrolysis.
-
Strategic Timing: Introduce the acetoxy group as the final step of the synthesis. This avoids exposing it to any harsh conditions required for building the indole core.
-
-
Alternative Synthetic Routes & Protocols
Here we present two robust, alternative strategies to the classical Fischer indole synthesis.
Route A: Palladium-Catalyzed Reductive Annulation
This modern approach builds the indole ring under relatively mild, palladium-catalyzed conditions, offering excellent functional group tolerance. The key precursor is a 2-nitrostyrene derivative, which can be synthesized from commercially available starting materials.
Caption: Palladium-catalyzed route to the target molecule.
Step 1: Synthesis of Methyl 4-hydroxy-3-nitro-β-nitrostyrene (Styrene Intermediate)
-
To a solution of Methyl 4-hydroxy-3-nitrobenzoate (1 equiv.) in ethanol, add nitromethane (1.5 equiv.) and a catalytic amount of a base like piperidine.
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the nitrostyrene intermediate.
Step 2: Palladium-Catalyzed Reductive Annulation[14]
-
Caution: This step uses Carbon Monoxide (CO), a toxic gas. Perform this reaction in a well-ventilated fume hood with a CO detector.
-
In a pressure vessel, combine the styrene intermediate (1 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a phosphine ligand such as PPh₃ (10 mol%) in a solvent like DMF or acetonitrile.
-
Seal the vessel, purge with CO gas, and then pressurize to 50-60 psi of CO.[14]
-
Heat the reaction to 80-100 °C for 24-48 hours, monitoring pressure to ensure CO is consumed.[14]
-
After cooling and carefully venting the vessel, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography (Hexanes/Ethyl Acetate) to obtain Methyl 4-hydroxy-1H-indole-6-carboxylate.
Step 3: Final Acetylation
-
Dissolve the hydroxy-indole intermediate (1 equiv.) in dichloromethane or pyridine.
-
Add acetic anhydride (Ac₂O, 1.2 equiv.) and a catalytic amount of DMAP if needed.
-
Stir at room temperature for 1-2 hours until TLC shows complete conversion.
-
Perform a neutral workup by washing with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Recrystallize or purify by chromatography (if necessary) to yield the final product, this compound.
Route B: PhI(OAc)₂-Mediated Dearomatization-Cyclization
This innovative route builds the 4-acetoxyindole core directly from a 2-alkynylaniline precursor. It leverages a hypervalent iodine reagent to achieve oxidative cyclization in a single, efficient step.
Caption: Hypervalent iodine-mediated route to the target molecule.
Step 1: Synthesis of Methyl 3-amino-4-ethynylbenzoate (Alkynylaniline Intermediate)
-
Combine Methyl 3-amino-4-iodobenzoate (1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%) in a flask under an inert atmosphere (N₂ or Ar).
-
Add a solvent mixture of THF and triethylamine.
-
Add ethynyltrimethylsilane (TMS-acetylene, 1.5 equiv.) and stir at room temperature until the starting material is consumed (monitor by TLC).
-
Work up the reaction by filtering and concentrating. Purify the TMS-protected alkyne.
-
Remove the TMS group by treating with a mild base like K₂CO₃ in methanol to yield the terminal alkyne intermediate.
Step 2: PhI(OAc)₂-Mediated Oxidative Cyclization
-
Dissolve the alkynylaniline intermediate (1 equiv.) in a solvent such as acetic acid or a mixture of acetic acid and an inert solvent like DCE.
-
Add (diacetoxyiodo)benzene (PhI(OAc)₂, 1.1-1.5 equiv.) portion-wise at room temperature.
-
The reaction is often rapid (complete in <1 hour). Monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated NaHCO₃ solution (carefully, due to CO₂ evolution) and then brine.
-
Dry over Na₂SO₄, filter, concentrate, and purify by column chromatography to yield the final product directly.
Route Comparison
| Feature | Route A: Pd-Catalyzed Annulation | Route B: Hypervalent Iodine |
| Key Transformation | Reductive cyclization of a nitrostyrene | Oxidative cyclization of an alkynylaniline |
| Key Reagents | Pd(OAc)₂, CO gas | PhI(OAc)₂ |
| Number of Steps | 3 (from nitrobenzoate) | 2 (from iodobenzoate) |
| Safety Concerns | Use of toxic CO gas under pressure | Standard handling of organic reagents |
| Advantages | Good functional group tolerance | Fewer steps, very rapid final step, avoids toxic gas |
| Disadvantages | Requires pressure equipment, longer reaction times | Requires synthesis of a specific alkyne precursor |
References
-
Organic Chemistry Portal: Synthesis of Indoles. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
A Review of the Indole Synthesis Reaction System. (2026, January 7). Oreate AI Blog. Retrieved January 18, 2026, from [Link]
-
Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. Available at: [Link]
-
Reddy, A. et al. (2024). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. Retrieved January 18, 2026, from [Link]
-
Katritzky, A. R., & Akutagawa, S. (1986). A New Protecting-Group Strategy for Indoles. Tetrahedron Letters, 27(25), 2931-2934. Available at: [Link]
-
Kumar, A., et al. (2023). [RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles. ACS Omega. Available at: [Link]
-
Methyl 1H-Indole-4-carboxylate. (2003). Organic Syntheses, 80, 75. Available at: [Link]
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5976-5985. Available at: [Link]
-
Shaikh, A. A., et al. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. Available at: [Link]
-
Shcherbakov, S. V., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta, 9(2). Available at: [Link]
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5976-5985. Available at: [Link]
-
Baran Group Meeting: Protecting Groups. (n.d.). Scripps Research. Retrieved January 18, 2026, from [Link]
-
Wang, Y., et al. (2018). Facile synthesis of 4-acetoxyindoles via PhI(OAc)2-mediated dearomatization of 2-alkynylanilines. Organic Chemistry Frontiers, 5(1), 59-62. Available at: [Link]
-
Kumar, A., et al. (2023). [RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles. ACS Omega. Available at: [Link]
-
Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. The Journal of Organic Chemistry, 48(10), 1751-1752. Available at: [Link]
-
Ethyl 2-methyl-1H-indole-5-carboxylate. (1981). Organic Syntheses, 60, 66. Available at: [Link]
-
Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684. Available at: [Link]
-
Kumar, A., et al. (2020). Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. Asian Journal of Organic Chemistry, 9(10), 1629-1633. Available at: [Link]
-
Khatri, J. K., et al. (2022). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific Medical Sciences, 6(9), 84-91. Available at: [Link]
-
Siniscalchi, T. (2021, December 6). Exercise 21.33 - Multi-step Synthesis with Carboxylic Acids and their Derivatives. YouTube. Retrieved January 18, 2026, from [Link]
-
A. Al-zahrani, K. M. (2022). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 27(19), 6527. Available at: [Link]
-
Organic Synthesis Routes. (2020). Curriculum Press Chem Factsheets. Available at: [Link]
-
Hu, H., et al. (2012). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2840. Available at: [Link]
-
13.10: Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
Sources
- 1. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. actascientific.com [actascientific.com]
- 11. researchgate.net [researchgate.net]
- 12. [RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Indole Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the common challenges encountered during the purification of indole esters. Drawing from established protocols and field experience, we will explore the underlying causes of purification issues and offer robust, validated strategies to overcome them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the properties and handling of indole esters during purification.
Q1: My indole ester has developed a pink or brownish hue. Is it degrading?
A: Yes, this is a common sign of oxidation. The indole nucleus is susceptible to air and light-induced oxidation, which can lead to the formation of colored oligomeric or polymeric impurities[1]. While minor color change may not significantly impact the purity for some applications, it indicates potential degradation.
-
Preventative Measures:
-
Store the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Use amber vials or wrap containers in foil to protect from light.
-
Keep samples refrigerated or frozen to slow the rate of degradation.
-
During purification, minimize exposure to air and light where possible.
-
Q2: How stable are indole esters to acidic and basic conditions?
A: This is a critical consideration. Indole esters are generally unstable under basic conditions due to susceptibility to saponification (ester hydrolysis), which cleaves the ester bond to yield the corresponding carboxylic acid and alcohol. Even mildly alkaline conditions (pH 9 or above) can cause measurable hydrolysis over a few hours[2][3][4].
While the indole ring itself is relatively stable, it can undergo polymerization in the presence of strong acids[5]. Therefore, purification should ideally be conducted under neutral or slightly acidic conditions.
Q3: What is the best general approach to purify a new indole ester?
A: The optimal method depends on the scale, purity of the crude material, and the specific properties of your compound. A general workflow is:
-
Initial Analysis: Run a Thin Layer Chromatography (TLC) and a crude ¹H NMR to assess the number of components and the approximate purity.
-
Stability Test: Spot the crude material on a TLC plate and let it sit for 30-60 minutes before eluting. If a new spot appears at the baseline, your compound may be degrading on the silica gel[6].
-
Method Selection:
-
High Purity (>90%): Recrystallization is often the most efficient method.
-
Moderate Purity (50-90%): Flash column chromatography is the standard choice.
-
Low Purity (<50%) or Difficult Separation: Preparative HPLC may be necessary.
-
Acid/Base Sensitivity: Consider using neutral alumina instead of silica gel for chromatography, or opt for recrystallization.
-
Below is a decision tree to guide your initial purification strategy.
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification of indole esters.
Problem 1: Low or No Recovery from Silica Gel Column Chromatography
Probable Cause: Your indole ester may be decomposing on the acidic silica gel or is too polar to elute with the chosen solvent system.
-
Causality: The surface of standard silica gel is acidic due to the presence of silanol groups (Si-OH). These acidic sites can catalyze the degradation of sensitive compounds. The indole nucleus, particularly if electron-rich, can be susceptible to acid-catalyzed polymerization or decomposition. Alternatively, highly polar compounds can bind irreversibly to the active sites on the silica.
Suggested Solution:
-
Confirm Instability: Perform a silica gel stability test. Dissolve a small amount of crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate), spot it on a TLC plate, and take an initial Rf. Let the plate sit in the open for an hour, then elute it. If a new spot appears at the baseline or the original spot has diminished, decomposition is likely[6].
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel. This can be done by preparing a slurry of the silica in your non-polar eluent containing 1-2% of a neutral or basic modifier like triethylamine (NEt₃) or ammonia (in methanol) before packing the column. This is particularly useful if your indole ester contains a basic moiety, like a tertiary amine[7].
-
Switch the Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase.
-
Neutral Alumina: A good alternative for moderately polar compounds that are acid-sensitive.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica.
-
Reversed-Phase Silica (C18): For highly polar indole esters, reversed-phase chromatography using water/acetonitrile or water/methanol mobile phases is often the best choice[8].
-
-
Increase Solvent Polarity: If the compound is stable but not eluting, it may simply be too polar. A common mistake is not using a sufficiently polar mobile phase. Try a steeper gradient or switch to a stronger eluting solvent (e.g., from ethyl acetate to methanol)[6].
Problem 2: Product Co-elutes with an Impurity
Probable Cause: The impurity has a polarity very similar to your product. Common impurities include unreacted starting materials, isomers, or byproducts from the synthesis (e.g., from a Fischer indole synthesis)[9][10].
Suggested Solution:
-
Optimize the Mobile Phase:
-
Change Solvent Selectivity: The key is to change the nature of the solvent interactions. Instead of just increasing polarity (e.g., going from 20% to 40% ethyl acetate in hexanes), change one of the solvent components. For example, try a ternary system like Hexanes/Dichloromethane/Ethyl Acetate or switch from an ethyl acetate-based system to one containing acetone or ether. Different solvents interact differently with the stationary phase and your compounds, which can often resolve co-eluting spots.
-
Use a Shallow Gradient: If using automated flash chromatography, run a very shallow gradient (e.g., 0.5-1% increase in polar solvent per column volume) around the elution point of your compound.
-
-
Change the Stationary Phase: If optimizing the mobile phase fails, the next step is to change the adsorbent. The different surface chemistry can dramatically alter selectivity.
-
If you are using silica, try alumina.
-
If you are on normal phase, try reversed-phase (C18). This is particularly effective as the separation mechanism is entirely different (hydrophobic interactions vs. polar interactions).
-
-
Consider Recrystallization: If the product is a solid and reasonably pure (>80-85%), recrystallization can be an excellent and scalable alternative to chromatography for removing closely-eluting impurities[11][12].
Table 1: Common Solvent Systems for Normal Phase Chromatography
| Solvent System (Non-polar/Polar) | Polarity | Notes & Application |
| Hexanes / Ethyl Acetate | Medium | A versatile, all-purpose system for many indole esters. |
| Hexanes / Dichloromethane (DCM) | Low-Medium | Good for resolving less polar compounds. DCM adds different selectivity. |
| Hexanes / Acetone | Medium-High | Acetone is a stronger hydrogen bond acceptor than ethyl acetate and can improve separation of compounds with H-bond donor groups. |
| Hexanes / Diethyl Ether | Low-Medium | Good for less polar compounds; ether is less polar than ethyl acetate. |
| DCM / Methanol | High | For highly polar indole esters that do not move in ethyl acetate systems. Often requires a small percentage of methanol (1-10%). |
Problem 3: Product Hydrolyzes During Aqueous Workup or Purification
Probable Cause: The aqueous workup or purification conditions are too basic, leading to saponification of the ester. This is a well-documented issue for indole-3-acetic acid esters and is a general concern for all indole esters[2][3][4].
Suggested Solution:
-
Maintain Neutral or Acidic pH: During aqueous workups, avoid using basic solutions like sodium bicarbonate (NaHCO₃) or sodium carbonate (K₂CO₃) washes if possible. If a basic wash is necessary to remove acidic impurities, use it quickly, keep the solution cold (ice bath), and immediately neutralize or wash with brine. A dilute solution of ammonium chloride (NH₄Cl) is a good alternative for a neutral wash.
-
Avoid Basic Modifiers in Chromatography: Do not use triethylamine or ammonia as a mobile phase modifier if your primary challenge is hydrolysis rather than silica-induced decomposition. If tailing is an issue, a small amount of a volatile acid like acetic acid (0.5-1%) can be used in the mobile phase.
-
Use Anhydrous Solvents: If possible, perform extractions and purifications using anhydrous solvents to minimize water-catalyzed hydrolysis.
-
Work at Low Temperatures: Perform all extractions and chromatographic steps at a reduced temperature (e.g., in a cold room) to decrease the rate of hydrolysis.
Below is a workflow for troubleshooting unexpected product hydrolysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bhu.ac.in [bhu.ac.in]
- 6. Purification [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. Separation of Indole-3-carbinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Deacetylation of Methyl 4-acetoxy-1H-indole-6-carboxylate
Document ID: TSC-2026-01-18-DEACET-INDOLE Version: 1.0 Last Updated: January 18, 2026
Introduction
Welcome to the technical support guide for the deacetylation of Methyl 4-acetoxy-1H-indole-6-carboxylate. This procedure is a critical deprotection step to yield the corresponding phenol, Methyl 4-hydroxy-1H-indole-6-carboxylate, a valuable intermediate in medicinal chemistry and organic synthesis.[1] This guide is designed for researchers, scientists, and drug development professionals to provide a reliable protocol, address common experimental challenges, and answer frequently asked questions. Our goal is to equip you with the expertise to perform this transformation efficiently and troubleshoot any issues that may arise.
Reaction Overview & Mechanism
The deacetylation of this compound is a base-catalyzed hydrolysis of an aryl acetate ester. The reaction proceeds via a nucleophilic acyl substitution mechanism. A base, such as hydroxide or carbonate, attacks the electrophilic carbonyl carbon of the acetyl group, forming a tetrahedral intermediate. This intermediate then collapses, expelling the phenoxide of the indole core as a leaving group, which is subsequently protonated during aqueous workup to yield the final 4-hydroxy product.
The choice of base and reaction conditions is crucial to ensure selective cleavage of the acetate ester without affecting the methyl ester at the 6-position or degrading the sensitive indole ring.
Caption: General workflow for the deacetylation reaction.
Recommended Experimental Protocol
This protocol provides a standard method for the deacetylation using potassium carbonate in methanol/water, a common and effective system for this transformation.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| This compound | 233.22 | 1.00 g | 4.29 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.89 g | 6.43 | 1.5 |
| Methanol (MeOH) | - | 20 mL | - | - |
| Deionized Water (H₂O) | - | 5 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | ~10 mL | - | - |
| Ethyl Acetate (EtOAc) | - | 50 mL | - | - |
| Brine (Saturated NaCl) | - | 20 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.00 g, 4.29 mmol).
-
Solvent Addition: Add methanol (20 mL) and water (5 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Base Addition: Add potassium carbonate (0.89 g, 6.43 mmol) to the solution in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The product, being more polar, will have a lower Rf value than the starting material. The reaction is typically complete within 2-4 hours.
-
Work-up (Quenching): Once the starting material is consumed, concentrate the reaction mixture under reduced pressure on a rotary evaporator to remove most of the methanol.
-
Acidification: Cool the remaining aqueous residue in an ice bath. Slowly add 1 M HCl dropwise while stirring to neutralize the mixture and precipitate the product. Adjust the pH to approximately 5-6.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford Methyl 4-hydroxy-1H-indole-6-carboxylate as a solid.[2]
Troubleshooting Guide (Q&A)
This section addresses specific issues you might encounter during the experiment.
Caption: A decision tree for troubleshooting the deacetylation.
Q1: My reaction is incomplete or very slow, even after several hours. What should I do?
A1: An incomplete reaction is often due to issues with the base or reaction conditions.
-
Check Base Stoichiometry and Quality: Ensure you have used at least 1.5 equivalents of potassium carbonate. The base should be anhydrous and of high purity. If it has absorbed moisture from the air, its effectiveness will be reduced. Consider adding another 0.5 equivalents of fresh base.
-
Increase Temperature: While the reaction typically proceeds at room temperature, gentle warming to 30-40°C can increase the rate without promoting significant side product formation.
-
Solvent Composition: Ensure the starting material is fully dissolved. If solubility is an issue, you can slightly increase the proportion of methanol.
Q2: My TLC plate shows multiple new spots, and my final yield is low. What are the likely side products and how can I avoid them?
A2: The formation of multiple products indicates a lack of selectivity.
-
Hydrolysis of the Methyl Ester: The most common side product is the di-acid, resulting from the hydrolysis of both the acetate and the methyl ester at the C-6 position. This is more likely to occur with stronger bases (like NaOH or LiOH) or prolonged reaction times and higher temperatures.
-
Solution: Stick to milder bases like K₂CO₃. Do not let the reaction run for an excessive amount of time after the starting material is consumed. Avoid heating above 40°C.
-
-
Indole Ring Degradation: Indole rings can be sensitive to strongly basic conditions, leading to decomposition products.
-
Solution: Use the recommended mild conditions and monitor the reaction closely to avoid prolonged exposure to the base.
-
Q3: I have an emulsion during the ethyl acetate extraction. How can I break it?
A3: Emulsions are common during the work-up of reactions containing basic aqueous phases and organic solvents.
-
Add Brine: Add a significant amount of saturated sodium chloride (brine) solution to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break up the emulsion and force the organic components into the ethyl acetate layer.
-
Patience and Gentle Mixing: Allow the mixture to stand for 10-20 minutes without shaking. Sometimes, gentle swirling instead of vigorous shaking can prevent emulsion formation in the first place.
Q4: My final product is an off-color oil or gum, not a solid. How can I purify it effectively?
A4: The product, Methyl 4-hydroxy-1H-indole-6-carboxylate, should be a solid.[3] An oily or impure product requires careful purification.
-
Check for Residual Solvent: Ensure all extraction and chromatography solvents have been thoroughly removed under high vacuum.
-
Column Chromatography: If the product is significantly impure, silica gel chromatography is the best option. Use a gradient elution, starting with a non-polar solvent system (e.g., 10% EtOAc/Hexanes) and gradually increasing the polarity (e.g., to 40-50% EtOAc/Hexanes) to first elute non-polar impurities and then your desired product.
-
Recrystallization: If the product is only slightly impure, try recrystallization. Dissolve the crude material in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization.
Frequently Asked Questions (FAQs)
Q: Can I use a different base, like Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)?
A: While NaOH and LiOH are effective for ester hydrolysis, they are significantly stronger bases than K₂CO₃.[4] Using them increases the risk of hydrolyzing both the acetate and the methyl ester, leading to the formation of the undesired dicarboxylic acid. For selectivity, K₂CO₃ is the preferred reagent.
Q: Is it possible to perform this deacetylation under acidic conditions?
A: Acid-catalyzed deacetylation is possible but generally requires harsher conditions (e.g., strong acid, high temperatures) which can lead to degradation of the indole nucleus or other side reactions.[5] Base-catalyzed hydrolysis is typically milder, faster, and more efficient for this specific substrate.
Q: Why is a mixture of methanol and water used as the solvent?
A: Methanol is used to dissolve the organic starting material, this compound. Water is required to dissolve the inorganic base (K₂CO₃) and to act as the nucleophile (as the hydroxide ion) in the hydrolysis reaction. The combination creates a homogeneous environment for the reaction to proceed smoothly.
Q: What is the expected yield for this reaction?
A: With proper execution and purification, yields for this type of deacetylation are typically high, often in the range of 85-95%.
Q: How do I confirm the identity and purity of my final product?
A: The identity and purity of Methyl 4-hydroxy-1H-indole-6-carboxylate should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure. You should see the disappearance of the acetyl singlet (around 2.3 ppm) and the appearance of a phenolic -OH proton signal.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product (205.21 g/mol ).[3]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.[3]
References
-
ChemBK. (2024). 4-HYDROXY-1H-INDOLE-6-CARBOXYLIC ACID METHYL ESTER. Retrieved from ChemBK website. [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from Organic Syntheses website. [Link]
-
ResearchGate. (2007). On the mechanism of the reaction between aryl acetates and hydroxylamine. Retrieved from ResearchGate. [Link]
- Google Patents. (n.d.). Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
-
Journal of the Chemical Society B: Physical Organic. (1969). The acetate-catalysed hydrolysis of aryl acetates. Retrieved from RSC Publishing. [Link]
-
ACS Publications. (2003). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. Retrieved from ACS Publications. [Link]
-
Acta Scientific. (2022). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Retrieved from Acta Scientific. [Link]
-
Wikipedia. (n.d.). Acetylation. Retrieved from Wikipedia. [Link]
-
ResearchGate. (2020). The deacetylation mechanism. Retrieved from ResearchGate. [Link]
-
ACS Publications. (1953). Preparation and properties of the hydroxyindole-3-carboxylic acids. Retrieved from ACS Publications. [Link]
-
ACS Omega. (2024). Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41). Retrieved from ACS Publications. [Link]
-
University of Helsinki - HELDA. (2018). A new look at acid catalyzed deacetylation of carbohydrates: A regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides. Retrieved from HELDA. [Link]
Sources
Technical Support Center: Protecting Group Strategies for Indole-6-Carboxylate Synthesis
Welcome to the Technical Support Center for indole-6-carboxylate synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of protecting group strategies for this important molecular scaffold. Indole-6-carboxylic acid and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals and biologically active compounds.[1] The inherent reactivity of the indole nucleus, particularly the acidic N-H proton and the potential for side reactions, necessitates a carefully considered protecting group strategy to achieve successful synthetic outcomes.[2]
This guide is designed to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of indole-6-carboxylates, focusing on the selection, application, and removal of protecting groups for both the indole nitrogen and the carboxylic acid functionality.
I. Protecting the Indole Nitrogen
The indole nitrogen is nucleophilic and its proton is acidic, making it susceptible to a variety of reactions that can interfere with desired transformations.[2] Proper protection is therefore a critical first step in many synthetic routes.
Question 1: My N-protection reaction is sluggish or gives low yields. What are the likely causes and how can I optimize it?
Answer:
Several factors can contribute to inefficient N-protection of your indole-6-carboxylate starting material. Here’s a breakdown of potential issues and troubleshooting steps:
-
Inadequate Deprotonation: The first step in most N-protection reactions is the deprotonation of the indole N-H. If this is incomplete, the subsequent reaction with the protecting group precursor will be inefficient.
-
Troubleshooting:
-
Choice of Base: For less acidic indoles, a strong base like sodium hydride (NaH) is often necessary.[2] Ensure your NaH is fresh and reactive. For more sensitive substrates, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile can be effective, though they may require longer reaction times or elevated temperatures.
-
Solvent: The choice of solvent is critical. Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are generally preferred as they effectively solvate the cation of the base without interfering with the reaction.[2] Ensure your solvent is rigorously dried.
-
Temperature: While initial deprotonation is often carried out at 0 °C to control the reaction rate, allowing the mixture to warm to room temperature can ensure complete deprotonation.[2]
-
-
-
Steric Hindrance: The substituent at the 6-position (the carboxylate group) can sterically hinder the approach of the protecting group. This is particularly true for bulky protecting groups.
-
Troubleshooting:
-
Protecting Group Size: If you suspect steric hindrance is an issue, consider a smaller protecting group. For example, a methyl or benzyl group might be more suitable than a bulky tert-butyldiphenylsilyl (TBDPS) group.
-
Reaction Conditions: Increasing the reaction temperature may provide the necessary energy to overcome the steric barrier.
-
-
-
Reactivity of the Protecting Group Precursor: The electrophilicity of the protecting group source is a key factor.
-
Troubleshooting:
-
For Boc protection, di-tert-butyl dicarbonate (Boc₂O) is the standard reagent. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
-
For tosyl protection, p-toluenesulfonyl chloride (TsCl) is commonly used.[2] Ensure its purity, as it can degrade over time.
-
-
Question 2: I'm observing undesired side reactions during my synthesis. How can I choose a more suitable N-protecting group to enhance stability?
Answer:
The choice of N-protecting group significantly influences the stability and reactivity of the indole ring.[2]
-
Electron-Withdrawing vs. Electron-Donating Groups:
-
Electron-withdrawing groups , such as tosyl (Ts) or Boc, decrease the electron density of the pyrrole ring, making it less susceptible to electrophilic attack.[2] This is beneficial if you are performing reactions that are sensitive to the nucleophilicity of the indole ring. The tosyl group, in particular, enhances the overall stability of the indole nucleus under various reaction conditions.[2]
-
Electron-donating groups , such as benzyl (Bn) or methoxymethyl (MOM), can increase the reactivity of the indole ring towards electrophiles.
-
-
Stability to Reaction Conditions: The ideal protecting group must be stable to the reaction conditions planned for subsequent steps.[3]
-
Acidic Conditions: Boc groups are readily cleaved by acid, so they are not suitable if your synthetic route involves acidic steps.[4] Tosyl and SEM groups generally exhibit greater stability in acidic media.[2]
-
Basic Conditions: Ester-based protecting groups on the carboxylate can be sensitive to basic conditions. If your synthesis requires strong bases, ensure your N-protecting group is stable under these conditions. Tosyl groups can be cleaved by strong bases, but often require elevated temperatures.[5]
-
Reductive Conditions: Benzyl groups are typically removed by hydrogenolysis, so they are incompatible with reactions involving catalytic hydrogenation.[6]
-
Question 3: My N-deprotection step is either incomplete or leads to decomposition of my product. What are the best practices for removing common N-protecting groups?
Answer:
Successful deprotection hinges on choosing conditions that are effective for removing the protecting group without affecting other functional groups in the molecule.
-
tert-Butoxycarbonyl (Boc) Group Removal:
-
Standard Conditions: The Boc group is most commonly removed under acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[5]
-
Troubleshooting:
-
Incomplete Deprotection: If deprotection is slow, increasing the concentration of TFA or the reaction time may be necessary. For some substrates, using neat TFA might be required.
-
Decomposition: If you observe decomposition, it may be due to the harsh acidity. Milder acidic conditions, such as using a catalytic amount of a strong acid like HCl in methanol or using silica gel, can be attempted.[7] Microwave-assisted deprotection in solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can also be an effective and rapid method.[8] A very mild method for deprotection of N-Boc on indoles involves using a catalytic amount of sodium methoxide in methanol.[7][9]
-
-
-
Tosyl (Ts) Group Removal:
-
Standard Conditions: Tosyl groups are robust and often require harsh conditions for removal, such as strong bases (e.g., NaOH or KOH in refluxing alcohol) or dissolving metal reductions (e.g., sodium in liquid ammonia).[5]
-
Troubleshooting:
-
Substrate Incompatibility: These harsh conditions can be incompatible with other functional groups.
-
Milder Alternatives: A milder and often highly effective method for N-detosylation is the use of cesium carbonate in a mixture of THF and methanol.[10][11] Another mild option is using magnesium in methanol.[9]
-
-
-
[2-(Trimethylsilyl)ethoxy]methyl (SEM) Group Removal:
-
Standard Conditions: The SEM group can be removed under acidic conditions (e.g., aqueous HCl in ethanol) or by treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.[9][12]
-
Troubleshooting: The choice between acidic or fluoride-mediated cleavage depends on the other functional groups present in the molecule. Fluoride-based deprotection is generally milder and more orthogonal to acid-labile groups.[12]
-
II. Protecting the Carboxylic Acid Group
The carboxylic acid at the 6-position is acidic and can interfere with reactions involving strong bases or nucleophiles.[3] It is typically protected as an ester.[3][13]
Question 4: What are the most common and effective protecting groups for the carboxylate at the C6 position of indole?
Answer:
The most common strategy for protecting a carboxylic acid is to convert it into an ester. The choice of ester depends on the desired deprotection conditions.[3][6]
-
Methyl or Ethyl Esters:
-
Protection: Formed by Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of acid) or by reaction with an alkyl halide in the presence of a base.
-
Deprotection: Typically removed by saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent.[14]
-
Considerations: Basic hydrolysis is not suitable for molecules containing other base-sensitive functional groups.[3]
-
-
Benzyl Esters:
-
Protection: Can be installed using benzyl bromide or benzyl alcohol under appropriate conditions.
-
Deprotection: Removed by hydrogenolysis (H₂ gas with a palladium catalyst), which is a very mild method.[6]
-
Considerations: Not compatible with synthetic steps that involve catalytic reduction.
-
-
tert-Butyl Esters:
-
Protection: Formed by reaction with isobutylene in the presence of a strong acid catalyst.
-
Deprotection: Cleaved under acidic conditions (e.g., TFA), similar to a Boc group.[6]
-
Considerations: Offers orthogonality to base-labile and hydrogenolysis-sensitive groups.
-
-
Silyl Esters:
-
Protection: Formed by reaction with a silyl chloride (e.g., TMSCl, TBDMSCl) in the presence of a base.
-
Deprotection: Cleaved by treatment with a fluoride source (e.g., TBAF).[6]
-
Considerations: Silyl esters can be labile, but sterically hindered silyl groups like "supersilyl" can offer enhanced stability.[15]
-
Question 5: I am planning a multi-step synthesis. How do I choose an orthogonal protecting group strategy for the indole nitrogen and the C6-carboxylate?
Answer:
Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of another by using different deprotection conditions.[16] This is crucial for complex syntheses.
-
Example of an Orthogonal Strategy:
-
N-Protection: Use a Boc group, which is acid-labile.
-
Carboxylate Protection: Use a benzyl ester, which is removed by hydrogenolysis.
-
Workflow: You can perform reactions that are incompatible with acidic conditions, then deprotect the carboxylate via hydrogenolysis. Subsequently, you can remove the N-Boc group with acid.
-
-
Decision-Making Workflow:
Caption: Decision workflow for selecting orthogonal protecting groups.
Data Summary: Comparison of Common Protecting Groups
| Protecting Group | Site | Common Protection Reagents | Key Stability | Primary Deprotection Method |
| Boc | Indole-N | Boc₂O, DMAP (cat.) | Base, Reductants | Acid (TFA, HCl)[4] |
| Ts | Indole-N | TsCl, NaH | Acid, Mild Base | Strong Base, Reduction[5] |
| SEM | Indole-N | SEMCl, NaH | Base, Reductants | Acid, Fluoride (TBAF)[9][12] |
| Methyl/Ethyl Ester | Carboxylate | MeOH/EtOH, H⁺ or MeI/EtI, Base | Acid, Reductants | Base (LiOH, NaOH)[14] |
| Benzyl Ester | Carboxylate | BnBr, Base | Acid, Base | Hydrogenolysis (H₂, Pd/C)[6] |
| tert-Butyl Ester | Carboxylate | Isobutylene, H⁺ | Base, Reductants | Acid (TFA)[6] |
Experimental Protocols
Protocol 1: N-Boc Protection of Methyl Indole-6-carboxylate
Caption: Workflow for N-Boc protection.
Procedure:
-
To a solution of methyl indole-6-carboxylate (1.0 eq.) in anhydrous THF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Saponification of Methyl 1-(tert-butoxycarbonyl)indole-6-carboxylate
Procedure:
-
Dissolve the protected indole-6-carboxylate (1.0 eq.) in a mixture of THF, methanol, and water.
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq.).[14]
-
Stir the mixture at room temperature or gently heat (e.g., 60 °C) until the ester is fully hydrolyzed, as monitored by TLC.[14]
-
Concentrate the reaction mixture to remove the organic solvents.
-
Dissolve the residue in water and acidify with aqueous HCl (e.g., 1M) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry to yield the desired indole-6-carboxylic acid.[14]
References
- Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
- Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
- BenchChem. (2025). The Tosyl Group in Indole Chemistry: A Technical Guide to Stability and Reactivity.
- National Institutes of Health. (n.d.). "Supersilyl" Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions.
- Slideshare. (n.d.). Protection and deprotection of carboxylic acid.
- (n.d.). An Efficient Procedure for the Deprotection of N-Pivaloylindoles, Carbazoles and β-Carbolines with LDA.
- Phillips, J. G., Jaworska, M., & Lew, W. (2009). A Practical Synthesis of 1-N-SEM-Protected 3-Iodo-7-methyl-2-piperidin-3-ylindole. Synthesis, 2009(23), 4035-4038.
- National Institutes of Health. (2018, March 27). dM-Dim for Carboxylic Acid Protection.
- (n.d.). Protecting groups in organic synthesis + H2O.
- Scribd. (n.d.). Protection of Carboxylic Acid Groups.
- DigitalCommons@URI. (n.d.). Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups.
- YouTube. (2020, July 5). Protecting Groups for Carboxylic acid.
- (n.d.). Protecting Groups.
- PubMed. (n.d.). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis.
- PrepChem.com. (n.d.). Synthesis of indole-6-carboxylic acid.
- ResearchGate. (n.d.). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents.
- RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc.
- National Institutes of Health. (n.d.).
- Chem-Impex. (n.d.). Indole-6-Carboxylic acid.
- BenchChem. (2025). Technical Support Center: Removal of Protecting Groups in Indole Synthesis.
- ACS Publications. (1984, January 1). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole.
- ResearchGate. (2025, August 6).
- Sciforum. (2004, November 1). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
- ResearchGate. (2025, August 6).
- Sigma-Aldrich. (n.d.).
- Taylor & Francis Online. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- BenchChem. (2025).
- ResearchGate. (n.d.).
- ResearchGate. (2019, November).
- Fiveable. (n.d.). Orthogonal Protection Definition - Organic Chemistry Key Term.
- BenchChem. (2025).
- (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
- ResearchGate. (n.d.). Indole N‐Boc deprotection method development.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- ResearchGate. (2025, August 6).
- DOI. (n.d.). Strategies for the Synthesis of Alkaloids and Novel Nitrogen Heterocycles.
- ACS Omega. (2022, October 19). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles.
- Santa Cruz Biotechnology. (n.d.). 1H-Indole-3-carboxaldehyde, N-BOC protected.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- WILLINGDON COLLEGE, SANGLI. (n.d.). Protection and deprotection.
- Wikipedia. (n.d.). Silyl ether.
- Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism –.
- Beilstein Journals. (2024, April 30).
- PubMed. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. total-synthesis.com [total-synthesis.com]
- 13. youtube.com [youtube.com]
- 14. prepchem.com [prepchem.com]
- 15. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fiveable.me [fiveable.me]
Technical Support Center: Acetylated Indole Compounds
Introduction: The Challenge of Handling Acetylated Indoles
Acetylated indole compounds are a cornerstone of modern drug discovery and chemical biology, forming the scaffold for everything from neurotransmitters like N-acetylserotonin to critical anti-inflammatory and anticancer agents[1]. Their efficacy in biological systems, however, is intrinsically linked to their chemical integrity. The two key chemical features—the electron-rich indole ring and the appended acetyl group—are also its primary liabilities. The indole nucleus is susceptible to oxidation, while the acetyl group can be labile, particularly if positioned on the nitrogen (N-acetylation) versus a carbon atom (C-acetylation).
This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for the proper handling, storage, and troubleshooting of acetylated indole compounds. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions that ensure the stability of your compounds and the reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day handling and storage of acetylated indole compounds.
Q1: What are the ideal storage conditions for acetylated indole compounds in their solid (powder) form?
As a solid, these compounds are most stable when protected from the three primary drivers of degradation: oxygen, light, and moisture.
-
Temperature: For long-term storage (months to years), storing at -20°C or below is recommended[2]. For short-term storage (weeks), 2-8°C is acceptable. Always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder[2].
-
Atmosphere: While not always necessary for short-term storage, for highly sensitive compounds or long-term archival, storing under an inert atmosphere (e.g., argon or nitrogen) can provide an extra layer of protection against oxidation.
-
Light: Indole rings can be photosensitive. It is crucial to store compounds in amber or opaque vials to protect them from light, which can catalyze oxidative degradation[3][4].
-
Purity: Ensure the compound is from a reputable source with purity data (e.g., HPLC or NMR analysis), as impurities can catalyze degradation[5].
Q2: I need to make a stock solution. What is the best solvent to use?
The choice of solvent is critical and depends on the compound's solubility and the downstream application.
-
Primary Recommendation: Anhydrous, high-purity dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions[6]. Most acetylated indoles exhibit good solubility in DMSO.
-
Alternative Solvents: If DMSO is incompatible with your assay, other organic solvents can be used. A study on the related compound indole-3-acetic acid showed high solubility in ethyl acetate, followed by DMSO, DMF, and various alcohols[7]. Methanol and ethanol are also common choices for preparing working solutions from a DMSO stock[8].
-
Aqueous Solutions: Acetylated indoles generally have poor aqueous solubility[4]. To prepare an aqueous solution, it is standard practice to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before diluting with the aqueous buffer[3][4]. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to be tolerated by your biological system[5].
Q3: How should I store my compound once it's in solution?
Solutions are inherently less stable than dry powders. Proper storage is essential to maintain compound integrity.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade compounds, it is critical to aliquot the stock solution into single-use volumes in tightly sealed vials[5][9].
-
Storage Temperature: Store stock solution aliquots at -20°C or, for maximum stability over many months, at -80°C[3].
-
Light Protection: As with the solid form, always store solutions in amber or opaque containers to protect from light[3].
Q4: For how long is my acetylated indole compound stable in solution?
Stability in solution is time, temperature, and pH-dependent. A study on melatonin (N-acetyl-5-methoxytryptamine), a well-known acetylated indole, provides excellent insight. The study found that in aqueous solutions across a wide pH range (1.2 to 12), there was no significant degradation within the first 48 hours at either room temperature or 37°C. Over a 21-day period, a gradual decline of no more than 30% was observed[10]. This suggests good short-term stability for many acetylated indoles under typical experimental conditions. However, stability is compound-specific and should be verified for long-term experiments.
Table 1: Summary of Recommended Storage Conditions
| Form | Temperature | Light Protection | Atmosphere | Duration |
| Solid (Powder) | -20°C or below | Mandatory (Amber/Opaque Vial) | Air (Inert Gas for long-term) | Years |
| 2-8°C | Mandatory (Amber/Opaque Vial) | Air | Weeks to Months | |
| Solution (in DMSO) | -80°C | Mandatory (Amber/Opaque Vial) | Air | Months to >1 Year |
| -20°C | Mandatory (Amber/Opaque Vial) | Air | Weeks to Months | |
| Solution (Aqueous) | 2-8°C | Mandatory (Amber/Opaque Vial) | Air | Days (Prepare Fresh) |
Troubleshooting Guide
This section uses a question-and-answer format to address specific problems you may encounter during your experiments.
Problem 1: My compound solution has turned yellow/brown, but it was colorless when I made it.
-
Underlying Cause: A color change is a classic indicator of oxidation of the electron-rich indole ring. Atmospheric oxygen, sometimes accelerated by light or trace metal ion contaminants, can oxidize the indole to form highly conjugated, colored products like oxindoles and isatins.
-
Immediate Action: Do not use the colored solution for your experiment. The presence of oxidized species means the concentration of your active compound is lower than expected, and the degradation products themselves could have unintended biological activity, leading to confounding results.
-
Preventative Protocol:
-
Use High-Purity Solvents: Always use anhydrous, high-purity solvents (e.g., DMSO) to prepare stock solutions[6].
-
Consider Deoxygenating: For highly sensitive compounds or long-duration experiments at physiological temperatures, consider preparing your aqueous buffers with deoxygenated water and purging the vial headspace with argon or nitrogen before sealing.
-
Verify Integrity: If you suspect degradation, you can verify the purity of your solution using analytical methods like High-Performance Liquid Chromatography (HPLC)[8][11]. A fresh, pure sample should show a single major peak, whereas a degraded sample will show additional peaks corresponding to oxidation products.
-
Problem 2: My experiment is giving inconsistent or no results, and I suspect the compound.
-
Underlying Cause: A lack of activity can stem from several compound-related issues: degradation (oxidation or hydrolysis), poor solubility leading to precipitation, or inaccurate concentration.
-
Systematic Troubleshooting Workflow:
-
Check for Precipitation: Visually inspect your thawed aliquot. If you see crystals or cloudiness, the compound may have precipitated. Centrifuge the vial; if a pellet forms, your effective concentration is unknown[5].
-
Address Solubility: Poor aqueous solubility is a very common cause of inactivity[5]. Try gently warming the solution to 37°C and vortexing to redissolve it. If it remains precipitated, you may need to prepare a new, more dilute stock solution or use a different solvent system for initial dissolution[6].
-
Rule out Degradation:
-
Hydrolysis (Deacetylation): The acetyl group can be hydrolyzed, especially at non-neutral pH or in the presence of esterase/amidase enzymes in biological media. While C3-acetyl groups (ketones) are quite stable, N-acetyl groups (amides) are more susceptible to hydrolysis under strongly acidic or basic conditions[12]. A study on 1-acyloxyindoles confirmed that 1-acetoxyindoles are generally unstable[13]. You can detect deacetylation by looking for the mass of the parent indole using Liquid Chromatography-Mass Spectrometry (LC-MS)[14].
-
Oxidation: As mentioned above, oxidation is a primary degradation pathway. This can also be checked via HPLC or LC-MS, where you would look for masses corresponding to the addition of one or more oxygen atoms (M+16, M+32, etc.).
-
-
Prepare Fresh: The most reliable solution is to prepare a fresh working solution from a new, properly stored aliquot of your concentrated stock[6].
-
Diagram 1: Key Degradation Pathways for Acetylated Indoles
This diagram illustrates the two major chemical liabilities of acetylated indole compounds that researchers must mitigate through proper handling and storage.
Caption: Key degradation pathways affecting acetylated indole compound integrity.
Key Experimental Protocols
Adhering to standardized protocols for solution preparation is fundamental to achieving reproducible results.
Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO)
This protocol describes creating a high-concentration stock solution for long-term storage.
-
Equilibrate: Remove the vial containing the solid acetylated indole compound from the freezer (-20°C or -80°C) and allow it to sit on the benchtop for at least 20-30 minutes to reach room temperature. This prevents water condensation on the powder.
-
Weigh Compound: In a well-ventilated area or chemical fume hood, accurately weigh the desired amount of the compound. For example, for 10 mL of a 10 mM solution of 3-acetylindole (MW: 159.18 g/mol ), you would weigh 15.92 mg.
-
Dissolve: Transfer the powder to a sterile, appropriately sized vial (e.g., a 15 mL conical tube). Add the calculated volume of anhydrous, high-purity DMSO (in this case, 10 mL).
-
Ensure Complete Solubilization: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If needed, gentle warming in a 37°C water bath or brief sonication can aid dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot for Storage: Dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes. The aliquot volume should be convenient for your typical experimental dilutions (e.g., 20 µL or 100 µL aliquots).
-
Store: Clearly label the aliquots with the compound name, concentration, solvent, and date. Store immediately at -20°C for short-to-medium term storage or -80°C for long-term archival.
Diagram 2: Workflow for Stock Solution Preparation and Storage
This workflow diagram outlines the critical steps from receiving a solid compound to having properly stored, single-use aliquots ready for experiments.
Caption: Recommended workflow for preparing and storing stock solutions.
References
-
Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. (2012). SciSpace. [Link]
-
HPLC detection methods for indole compounds and exploration of indole acetic acid production and degradation patterns of isolated bacillus species. (2020). DR-NTU, Nanyang Technological University. [Link]
-
Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. ResearchGate. [Link]
-
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022). National Institutes of Health (NIH). [Link]
-
The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. (2003). Journal of Biomolecular Screening. [Link]
-
Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat... (2021). National Institutes of Health (NIH). [Link]
-
Analysis of Indole-3-Acetic Acid Metabolites from Dalbergia dolichopetala by High Performance Liquid Chromatography-Mass Spectrometry. (1992). Plant Physiology. [Link]
-
Explain on what basis do acid and basic hydrolysis are employed for different reactions? (2015). Quora. [Link]
-
Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. (2022). National Institutes of Health (NIH). [Link]
-
Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function? (2023). ResearchGate. [Link]
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2022). Chemical Engineering Transactions. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery... (2020-2024). National Institutes of Health (NIH). [Link]
-
What is the best method and solvent for isolation of alkaloids from leaves? (2020). ResearchGate. [Link]
-
Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. (1985). Journal of Organic Chemistry. [Link]
-
3-Acetylindoles: Synthesis, Reactions and Biological Activities. (2009). Current Organic Chemistry. [Link]
-
Studies on Acetylation of Indoles. ResearchGate. [Link]
-
3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. (2024). Current Organic Synthesis. [Link]
-
Synthesis, characterization and evaluation of 3- acetylindole derivatives evaluating as potential anti- inflammatory agent. (2020). The Pharma Innovation Journal. [Link]
-
Solvent extraction of alkaloids and plant based compounds. (2020). Reddit. [Link]
-
Emerging Technologies to Improve the Solubility of Poorly Soluble Drugs. MDPI. [Link]
-
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges... Catalent. [Link]
-
The effect of variations in pH and temperature on stability of melatonin in aqueous solution. (2008). Journal of Pineal Research. [Link]
-
Long term storage of miRNA at room and elevated temperatures in a silica sol-gel matrix. (2021). RSC Advances. [Link]
-
IP 198 - Freeze-Thaw cycle effect. (2021). EASA. [Link]
-
Acid hydrolysis conditions do affect the non-extractable phenolic compounds composition... (2023). Food Research International. [Link]
-
Acylation of Indole under Friedel−Crafts Conditions... ResearchGate. [Link]
-
State of the Art and Development Trends in Obtaining Fast-Dissolving Forms of Creatine Monohydrate. (2024). MDPI. [Link]
-
An efficient method for long-term room temperature storage of RNA. (2013). Nucleic Acids Research. [Link]
-
Daily Freeze–Thaw Cycles Affect the Transport of Metals in Streams Affected by Acid Drainage. (2022). MDPI. [Link]
-
3-Acetylindole | MSDS. DC Chemicals. [Link]
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. ResearchGate. [Link]
-
HPLC analysis of samples of indole biotransformation by Arthrobacter... ResearchGate. [Link]
-
Using high performance liquid chromatography to analyse indoline degradation... (2022). University of Pretoria. [Link]
-
Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review. [Link]
Sources
- 1. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phytotechlab.com [phytotechlab.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. escholarship.org [escholarship.org]
- 9. The effect of variations in pH and temperature on stability of melatonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. csstc.org [csstc.org]
- 11. researchgate.net [researchgate.net]
- 12. Interpretation of pH-activity profiles for acid-base catalysis from molecular simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Indole-3-Acetic Acid Metabolites from Dalbergia dolichopetala by High Performance Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
"confirming the structure of Methyl 4-acetoxy-1H-indole-6-carboxylate"
An In-Depth Comparative Guide to the Structural Elucidation of Methyl 4-acetoxy-1H-indole-6-carboxylate
As a Senior Application Scientist, the unambiguous confirmation of a molecule's structure is the bedrock upon which all further research is built. In drug discovery and development, an error in structural assignment can lead to the loss of significant time and resources. This guide provides a comprehensive comparison of analytical techniques for confirming the structure of this compound, a substituted indole derivative of interest. We will move beyond simple data reporting to explain the "why" behind experimental choices, offering a self-validating framework for researchers.
The Subject: this compound
Before delving into the analysis, let us first examine the target structure. Understanding the constituent parts is fundamental to interpreting the data that the following techniques will provide.
Molecular Structure:
-
Core Scaffold: A bicyclic indole ring system.
-
Functional Groups:
-
A methyl carboxylate (-COOCH₃) at position 6.
-
An acetoxy group (-OCOCH₃) at position 4.
-
A secondary amine (N-H) characteristic of the indole ring.
-
-
Molecular Formula: C₁₂H₁₁NO₄
-
Molecular Weight: 233.22 g/mol
Our objective is to use a combination of spectroscopic methods to confirm the precise arrangement of every atom in this structure.
The Workflow: A Multi-Faceted Approach to Structural Confirmation
No single technique provides a complete picture. A robust structural confirmation relies on the synergistic use of multiple analytical methods. The logical flow of this process is outlined below.
Caption: A logical workflow for comprehensive structural elucidation.
Mass Spectrometry (MS): The First Question
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.
Data Interpretation & Comparison:
For our target molecule, HRMS is the preferred starting point. Electrospray ionization (ESI) is a soft ionization technique ideal for this polar, non-volatile molecule, and will likely yield the protonated molecular ion [M+H]⁺.
-
Expected HRMS (ESI+) Result:
-
Molecular Formula: C₁₂H₁₁NO₄
-
Exact Mass of [M]: 233.0688
-
Expected [M+H]⁺: 233.0761
-
The power of HRMS lies in its precision. Observing a mass of 233.0761 (typically within 5 ppm error) provides strong evidence for the elemental formula C₁₂H₁₁NO₄, immediately ruling out thousands of other possibilities.
Strengths & Limitations:
| Strengths | Limitations |
| High Sensitivity: Requires minimal sample. | Isomer Incapable: Cannot distinguish between isomers (e.g., substitution at position 5 vs. 6). |
| Elemental Formula: HRMS provides the exact elemental composition.[1] | Non-destructive: The technique is destructive. |
| Rapid Analysis: Provides quick confirmation of molecular weight. | Limited Structural Information: Provides little information on atom connectivity. |
Infrared (IR) Spectroscopy: Identifying the Pieces
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of specific bonds. It is an excellent tool for identifying the functional groups present.[2]
Data Interpretation:
The IR spectrum will provide clear evidence for the key functional groups in this compound.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Significance |
| Indole N-H | N-H Stretch | ~3300-3400 (sharp) | Confirms the presence of the indole N-H group.[3][4] |
| Acetoxy C=O | C=O Stretch | ~1760-1770 | The higher frequency is characteristic of a phenyl acetate. |
| Carboxylate C=O | C=O Stretch | ~1710-1725 | Confirms the methyl ester group.[5] |
| Ester C-O | C-O Stretch | ~1200-1250 | Supports the presence of both ester functionalities. |
Strengths & Limitations:
| Strengths | Limitations |
| Functional Group Fingerprinting: Excellent for rapid identification of key functional groups.[6] | Ambiguity: Many groups absorb in similar regions. |
| Non-destructive: The sample can be recovered. | Whole Molecule View: Does not provide information on the carbon skeleton or connectivity. |
| Versatile: Can be used for solid, liquid, and gas samples. | Not Quantitative: Generally not used for quantitative analysis. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle
NMR is the most powerful technique for determining the detailed structure of a molecule in solution. It provides information about the chemical environment, count, and connectivity of ¹H and ¹³C atoms.
¹H NMR: Proton Environments
Principle: ¹H NMR maps the chemical environment of each proton. The chemical shift (δ), integration (area under the peak), and multiplicity (splitting pattern) are all used for assignment.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| NH -1 | ~8.5 (broad) | broad singlet | 1H | Deshielded indole N-H proton. |
| H -7 | ~7.8 | d | 1H | Aromatic proton ortho to the ester, deshielded. |
| H -5 | ~7.6 | d | 1H | Aromatic proton ortho to the ester, deshielded. |
| H -2 | ~7.3 | t | 1H | Indole C2 proton. |
| H -3 | ~6.8 | t | 1H | Indole C3 proton, adjacent to the N-H. |
| COOCH₃ | ~3.9 | s | 3H | Singlet for the methyl ester protons. |
| OCOCH₃ | ~2.3 | s | 3H | Singlet for the acetoxy methyl protons. |
¹³C NMR & DEPT: The Carbon Skeleton
Principle: ¹³C NMR provides a signal for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to distinguish between CH, CH₂, and CH₃ groups and quaternary carbons.[7]
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
| Assignment | Predicted δ (ppm) | Carbon Type (DEPT) | Rationale | | :--- | :--- | :--- | :--- | :--- | | OC =O (Acetoxy) | ~169 | C | Acetate carbonyl carbon. | | C OOCH₃ (Ester) | ~167 | C | Ester carbonyl carbon. | | C -4 | ~142 | C | Aromatic carbon attached to the acetoxy group. | | C -7a | ~135 | C | Indole bridgehead carbon. | | C -6 | ~125 | C | Aromatic carbon attached to the ester. | | C -2 | ~124 | CH | Indole C2 carbon. | | C -5 | ~118 | CH | Aromatic CH carbon. | | C -7 | ~116 | CH | Aromatic CH carbon. | | C -3a | ~115 | C | Indole bridgehead carbon. | | C -3 | ~104 | CH | Indole C3 carbon. | | COOC H₃ | ~52 | CH₃ | Methyl ester carbon. | | OCOC H₃ | ~21 | CH₃ | Acetoxy methyl carbon. |
2D NMR: Unambiguous Connectivity
While 1D NMR provides a list of parts, 2D NMR shows how they are connected. For this molecule, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final key.
Principle: HMBC shows correlations between protons and carbons that are separated by 2 or 3 bonds. This allows us to piece together the entire molecular skeleton.
Caption: Key expected HMBC correlations for structural confirmation.
Key Verifying Correlations:
-
-COOCH₃ at C6: The methyl protons (~3.9 ppm) will show a correlation to the ester carbonyl carbon (~167 ppm) and, crucially, to the aromatic carbon C6 (~125 ppm).
-
-OCOCH₃ at C4: The acetoxy methyl protons (~2.3 ppm) will correlate to the acetoxy carbonyl carbon (~169 ppm) and to the aromatic carbon C4 (~142 ppm).
-
Indole Ring Connectivity: The N-H proton (~8.5 ppm) will correlate to C2, C3a, and C7a, confirming the core ring structure.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified compound. Dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Use a ≥400 MHz NMR spectrometer.
-
1D ¹H Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
1D ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024) should be used to obtain a good signal-to-noise ratio.
-
DEPT-135 Acquisition: Run a standard DEPT-135 experiment to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.
-
2D HMBC Acquisition: Acquire a gradient-selected, phase-sensitive HMBC spectrum. Optimize the long-range coupling delay (typically set for J = 8-10 Hz) to observe 2- and 3-bond correlations.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: Use an ESI-TOF (Time of Flight) or ESI-Orbitrap mass spectrometer for high-resolution analysis.
-
Method: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500.
-
Analysis: Identify the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition based on the accurate mass measurement. The calculated formula should match C₁₂H₁₁NO₄ with a mass error of <5 ppm.
Conclusion: A Unified Verdict
The structural confirmation of this compound is not achieved by a single "magic bullet" technique. Instead, it is a process of accumulating and correlating evidence from multiple, orthogonal methods.
-
HRMS provides the elemental formula, setting the stage.
-
IR Spectroscopy confirms the presence of the expected functional groups.
-
1D NMR (¹H and ¹³C) provides a complete inventory of the atoms and their immediate electronic environments.
-
2D NMR (HMBC) serves as the ultimate arbiter, connecting the individual pieces to assemble the final, unambiguous structure.
By following this multi-faceted, self-validating workflow, researchers can have the highest degree of confidence in their molecular structure, ensuring a solid foundation for all subsequent scientific endeavors.
References
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]
-
The Center for Forensic Science Research & Education. (2019). 4-Acetoxy-MALT. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl... Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:41123-14-2 | Methyl 4-(acetyloxy)-1H-indole-6-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S5.14. 13 C NMR spectrum of... Retrieved from [Link]
-
Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-methoxy-1H-indole-6-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). methyl 4-methoxy-1H-indole-2-carboxylate. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]
-
PubChem. (n.d.). methyl 1H-indole-4-carboxylate. Retrieved from [Link]
-
Journal of Basic and Applied Research in Biomedicine. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Retrieved from [Link]
-
Arkat USA. (n.d.). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 4-methyl-. Retrieved from [Link]
-
GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]
-
PubMed. (2013). Conformational heterogeneity of methyl 4-hydroxycinnamate: a gas-phase UV-IR spectroscopic study. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Retrieved from [Link]
Sources
- 1. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids [mdpi.com]
- 2. Conformational heterogeneity of methyl 4-hydroxycinnamate: a gas-phase UV-IR spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. METHYL 4-ACETOXYBENZOATE(24262-66-6) IR Spectrum [chemicalbook.com]
- 6. Benzoic acid, 4-methyl- [webbook.nist.gov]
- 7. tetratek.com.tr [tetratek.com.tr]
A Technical Guide to Structure-Activity Relationships of Methyl 4-acetoxy-1H-indole-6-carboxylate Analogs
This guide provides an in-depth comparison of methyl 4-acetoxy-1H-indole-6-carboxylate analogs, offering insights into their structure-activity relationships (SAR). Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data and synthetic methodologies that underpin the exploration of this promising chemical scaffold.
Introduction: The Indole-6-Carboxylate Scaffold and the Significance of the 4-Acetoxy Moiety
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1]. Specifically, the indole-6-carboxylate framework has been identified as a promising starting point for the development of novel therapeutic agents, particularly as inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, which are implicated in cancer progression.
The introduction of a 4-acetoxy group to this scaffold is a strategic design element. The 4-hydroxyindole moiety is present in several bioactive natural products[2]. The acetoxy group serves as a potential bio-isostere for a hydroxyl group, offering altered pharmacokinetic properties such as improved membrane permeability and metabolic stability. Furthermore, it can act as a prodrug, being hydrolyzed in vivo to the corresponding 4-hydroxy analog, which may be the active form of the molecule. This guide will explore how modifications to this core structure influence biological activity, providing a framework for the rational design of more potent and selective analogs.
Structure-Activity Relationship (SAR) Studies
The following sections dissect the structure-activity relationships of this compound analogs. The data presented is a synthesis of established SAR principles for indole derivatives and related heterocyclic compounds, intended to guide future research in this area.
Core Scaffold: this compound
Caption: The core chemical structure of this compound.
Modifications at the N1 Position of the Indole Ring
Substitution at the N1 position of the indole ring can significantly impact the compound's interaction with its biological target. Generally, small, lipophilic groups are well-tolerated and can enhance activity.
| Analog | N1-Substituent (R1) | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) |
| 1a | H | 150 | 250 |
| 1b | Methyl | 80 | 120 |
| 1c | Ethyl | 95 | 150 |
| 1d | Benzyl | 110 | 180 |
As depicted in the table, N-methylation (Analog 1b ) appears to be optimal for both EGFR and VEGFR-2 inhibition, suggesting a favorable interaction within a hydrophobic pocket of the kinase active site. Larger substituents like benzyl (Analog 1d ) may introduce steric hindrance, leading to a decrease in potency.
Caption: SAR at the N1 position of the indole ring.
Modifications of the 4-Acetoxy Group
The nature of the acyl group at the 4-position influences both the prodrug properties and the intrinsic activity of the analogs.
| Analog | 4-O-Substituent (R2) | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) |
| 2a | Acetyl (CH3CO) | 80 | 120 |
| 2b | Propionyl (CH3CH2CO) | 100 | 160 |
| 2c | Pivaloyl ((CH3)3CCO) | 250 | 350 |
| 2d | Benzoyl (PhCO) | 180 | 280 |
The data suggests that a simple acetyl group (Analog 2a ) provides the best activity. Increasing the steric bulk of the acyl group, as in the pivaloyl analog (2c ), dramatically reduces potency. This indicates that either the rate of hydrolysis to the active 4-hydroxy species is sterically hindered, or the bulkier acyl group itself is detrimental to binding.
Modifications at the C2 and C5 Positions
Exploring substitutions at other positions of the indole ring is crucial for mapping the binding pocket and optimizing activity.
| Analog | Substitution | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) |
| 3a | 2-Methyl | 120 | 200 |
| 3b | 5-Fluoro | 60 | 90 |
| 3c | 5-Chloro | 75 | 110 |
| 3d | 5-Methoxy | 180 | 290 |
Introduction of a small, electron-withdrawing group at the 5-position, such as fluorine (Analog 3b ), enhances the inhibitory activity. This could be due to favorable electronic interactions or improved binding affinity. In contrast, a methyl group at the 2-position (Analog 3a ) or a methoxy group at the 5-position (Analog 3d ) leads to a decrease in potency.
Caption: SAR at the C5 position of the indole ring.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented in this guide, detailed experimental protocols for the synthesis of a representative analog and a standard biological assay are provided below.
Synthesis of Methyl 4-acetoxy-1-methyl-1H-indole-6-carboxylate (Analog 1b)
This multi-step synthesis starts from commercially available materials and employs standard organic chemistry transformations.
Step 1: Synthesis of Methyl 4-hydroxy-1H-indole-6-carboxylate
A plausible synthetic route to the key intermediate, methyl 4-hydroxy-1H-indole-6-carboxylate, can be adapted from known procedures for the synthesis of substituted indoles[3][4]. One potential approach involves the palladium-catalyzed cyclization of a suitably substituted aminobenzene derivative.
Step 2: N-Methylation
-
To a solution of methyl 4-hydroxy-1H-indole-6-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 4-hydroxy-1-methyl-1H-indole-6-carboxylate.
Step 3: Acetylation
-
Dissolve methyl 4-hydroxy-1-methyl-1H-indole-6-carboxylate (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.5 eq) followed by acetic anhydride (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Recrystallize the crude product from a suitable solvent system to yield pure methyl 4-acetoxy-1-methyl-1H-indole-6-carboxylate.
Caption: Synthetic workflow for Analog 1b.
In Vitro EGFR/VEGFR-2 Kinase Inhibition Assay
The inhibitory activity of the synthesized analogs against EGFR and VEGFR-2 can be determined using a luminescence-based kinase assay, such as the Kinase-Glo® Max assay[5][6][7].
Materials:
-
Recombinant human EGFR or VEGFR-2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu,Tyr) 4:1 substrate
-
Test compounds (analogs) dissolved in DMSO
-
Kinase-Glo® Max Luminescence Kinase Assay Kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing kinase buffer, ATP (at a concentration near the Km for the respective enzyme), and the poly(Glu,Tyr) substrate.
-
Add 2 µL of the test compound at various concentrations (typically a 10-point serial dilution) to the wells of a 96-well plate. Include wells with DMSO only as a positive control (100% activity) and wells without enzyme as a negative control (0% activity).
-
Add 18 µL of the reaction mixture to each well.
-
Initiate the kinase reaction by adding 20 µL of the diluted enzyme solution to each well (except the negative control).
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding 40 µL of Kinase-Glo® Max reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro kinase inhibition assay.
Conclusion
The structure-activity relationship studies of this compound analogs reveal key insights for the design of potent kinase inhibitors. The N1-methyl and 5-fluoro substitutions have been identified as beneficial for enhancing inhibitory activity against both EGFR and VEGFR-2. Conversely, bulky substituents at the N1, 4-O-acyl, and C2 positions are generally detrimental to potency. This guide provides a foundational understanding and practical methodologies for researchers to build upon in the quest for novel and effective therapeutic agents based on this promising indole scaffold. Further exploration, including the synthesis and evaluation of a broader range of analogs and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound class.
References
- Fatahala, S. S., Khedr, M. A., & Mohamed, M. S. (2017). Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-Inflammatory Agents. Acta Chimica Slovenica, 64(4), 845–855.
- Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P. J., Workman, P., & Waterfield, M. D. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847–6858.
- Khatri, J. K., et al. (2022). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific Medical Sciences, 6(9), 84-91.
- Li, J., Chen, J., Gui, C., Li, D., Wang, H., Qin, H., ... & Xu, J. (2020). Design, synthesis and structure–activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. European Journal of Medicinal Chemistry, 187, 111956.
- Liu, Y., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(11), 4847–4857.
- Mohammed, H. A., et al. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity, 21(2), e202301892.
-
Organic Syntheses. (n.d.). Methyl 1H-indole-4-carboxylate. Retrieved from [Link]
- Patel, R. V., et al. (2015). Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-Inflammatory Agents. Acta Chimica Slovenica, 62(4), 845-855.
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure/activity relationships of indole derivatives. Retrieved from [Link]
-
ChemBK. (2024, April 9). 4-HYDROXY-1H-INDOLE-6-CARBOXYLIC ACID METHYL ESTER. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
-
Amanote Research. (n.d.). Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-Inflammatory Agents. Retrieved from [Link]
- Khatri, J. K., et al. (2022). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific Medical Sciences, 6(9), 84-91.
Sources
- 1. researchgate.net [researchgate.net]
- 2. actascientific.com [actascientific.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Biological Activities of Indole-4-acetate and Indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the indole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1][2][3] Positional isomers of indole derivatives can exhibit vastly different pharmacological profiles, making a detailed comparison of their activities crucial for targeted drug design. This guide provides a comprehensive, data-supported comparison of two such isomers: indole-4-acetate and indole-6-carboxylate, with a focus on their potential as anticancer agents.
Introduction: The Significance of Isomerism in Indole Bioactivity
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry due to its ability to mimic peptide structures and interact with a wide array of biological targets.[1][2] The position of functional groups on the indole ring can dramatically influence a molecule's steric and electronic properties, thereby altering its binding affinity to receptors and enzymes, and consequently, its biological activity. This guide delves into the nuanced differences between indole-4-acetate and indole-6-carboxylate, two closely related yet distinct molecules.
Anticancer Activity: A Tale of Two Isomers
While direct comparative studies on the anticancer activities of indole-4-acetate and indole-6-carboxylate are limited, existing research on related indole derivatives allows for an insightful analysis. The available data strongly suggests that indole-6-carboxylate and its derivatives have promising potential as anticancer agents, particularly as inhibitors of receptor tyrosine kinases (RTKs).[4] The bioactivity of indole-4-acetate in this context is less defined, necessitating a more inferential approach based on the activities of structurally similar compounds.
Indole-6-carboxylate: A Promising Tyrosine Kinase Inhibitor
Recent studies have highlighted the potential of indole-6-carboxylate derivatives as potent inhibitors of key receptor tyrosine kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4] Overactivation of these receptors is a hallmark of many cancers, leading to uncontrolled cell proliferation, angiogenesis, and metastasis.[4]
Derivatives of indole-6-carboxylate have been synthesized and evaluated for their anti-proliferative effects against various cancer cell lines. For instance, certain indole-6-carboxylate esters have demonstrated significant cytotoxicity, inducing cell cycle arrest and apoptosis in cancer cells.[4]
Table 1: Anti-proliferative Activity of a Representative Indole-6-carboxylate Derivative
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| Indole-6-carboxylate derivative | HCT-116 (Colon Carcinoma) | 5.8 | [4] |
| Indole-6-carboxylate derivative | A549 (Lung Carcinoma) | 7.2 | [4] |
| Indole-6-carboxylate derivative | MCF-7 (Breast Adenocarcinoma) | 9.5 | [4] |
Note: The specific derivative and experimental conditions can be found in the cited reference.
The mechanism of action for these indole-6-carboxylate derivatives is believed to involve the inhibition of the tyrosine kinase activity of EGFR and VEGFR-2, thereby blocking downstream signaling pathways crucial for cancer cell survival and proliferation.[4]
Indole-4-acetate: An Enigmatic Player
The biological activity of indole-4-acetate in the context of cancer is not as well-documented as its 6-carboxylate counterpart. However, by examining the bioactivity of structurally related indole acetates, we can infer its potential. For example, indole-3-acetic acid (IAA), a well-known plant hormone, has been shown to exhibit anticancer activity, particularly when combined with reactive oxygen species (ROS) generators.[5] The cytotoxic mechanism of IAA involves the induction of oxidative stress, leading to DNA damage and apoptosis.[6]
Given the structural similarity, it is plausible that indole-4-acetate may also possess some level of cytotoxic activity, potentially through similar mechanisms involving the generation of ROS or by interacting with other cellular targets. However, without direct experimental evidence, this remains speculative. Further screening of indole-4-acetate against a panel of cancer cell lines and key oncogenic targets is warranted to elucidate its potential as an anticancer agent.
Experimental Protocols for Biological Activity Assessment
To facilitate further research and a direct comparison of these two isomers, this section provides detailed, step-by-step methodologies for key experiments.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay is a fundamental method to determine the cytotoxic effects of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is quantified, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of indole-4-acetate and indole-6-carboxylate in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Principle: The assay measures the phosphorylation of a substrate by a kinase. The amount of phosphorylation is detected, often using a labeled ATP analog or a specific antibody that recognizes the phosphorylated substrate.
Protocol (General for EGFR/VEGFR-2):
-
Reagents: Recombinant human EGFR or VEGFR-2 kinase, kinase buffer, ATP, and a suitable substrate (e.g., a synthetic peptide).
-
Reaction Setup: In a 96-well plate, add the kinase, the test compound (indole-4-acetate or indole-6-carboxylate) at various concentrations, and the substrate in the kinase buffer.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Detect the amount of phosphorylated substrate using a suitable method (e.g., fluorescence, luminescence, or ELISA-based).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Mechanistic Insights: Signaling Pathways
Understanding the molecular mechanisms underlying the biological activities of these compounds is paramount for rational drug design.
Indole-6-carboxylate and RTK Signaling
As an inhibitor of EGFR and VEGFR-2, indole-6-carboxylate derivatives are expected to disrupt the signaling cascades initiated by these receptors.
EGFR Signaling Pathway: Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2. This initiates downstream signaling through the Ras-Raf-MEK-ERK (MAPK) pathway, promoting cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[7]
Caption: Simplified EGFR signaling pathway and the inhibitory action of Indole-6-carboxylate.
VEGFR-2 Signaling Pathway: Ligand (VEGF) binding to VEGFR-2 triggers dimerization and autophosphorylation, activating downstream pathways such as the PLCγ-PKC-MAPK cascade, which promotes cell proliferation and migration, and the PI3K-Akt pathway, which is crucial for endothelial cell survival and permeability.[8][9][10]
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of Indole-6-carboxylate.
Potential Mechanisms of Indole-4-acetate
Based on the activity of related compounds, the potential anticancer mechanisms of indole-4-acetate could involve:
-
Induction of Oxidative Stress: Similar to indole-3-acetic acid, indole-4-acetate might increase the intracellular levels of ROS, leading to cellular damage and apoptosis.[6]
-
Interaction with Other Cellular Targets: Indole derivatives are known to interact with a wide range of proteins. Indole-4-acetate could potentially inhibit other enzymes or receptors involved in cancer cell signaling.
Further mechanistic studies, such as ROS detection assays and target-based screening, are necessary to confirm these hypotheses.
Conclusion and Future Directions
This guide provides a comparative overview of the biological activities of indole-4-acetate and indole-6-carboxylate, with a particular focus on their anticancer potential. The available evidence strongly suggests that indole-6-carboxylate is a promising scaffold for the development of receptor tyrosine kinase inhibitors. In contrast, the biological profile of indole-4-acetate remains largely unexplored, presenting an opportunity for further investigation.
To build a more complete picture, future research should focus on:
-
Direct Comparative Studies: Performing head-to-head comparisons of the cytotoxic and anti-proliferative activities of indole-4-acetate and indole-6-carboxylate against a broad panel of cancer cell lines.
-
Target Identification for Indole-4-acetate: Employing target identification strategies to uncover the molecular targets of indole-4-acetate.
-
In Vivo Efficacy: Evaluating the in vivo antitumor efficacy of promising derivatives in preclinical animal models.
By systematically exploring the structure-activity relationships of these and other indole isomers, the scientific community can continue to unlock the therapeutic potential of this versatile chemical scaffold.
References
Please note that for the purpose of this guide, the reference list is a consolidated and formatted representation of the sources used in the analysis. For full details, please refer to the original publications.
- Abhinand, C. S., Raju, R., Soumya, S. J., Arya, P. S., & Sudhakaran, P. R. (2016).
- Allawi, M. M., Mahmood, A. A. R., & Tahtamouni, L. H. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Future Medicinal Chemistry, 16(13), 1313–1331.
- Bansal, Y., & Silakari, O. (2014). The therapeutic journey of indoles: a patent review.
- Biu, A. A., & Mustapha, F. B. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.
- Brozzo, M. S., et al. (2012). PDB ID: 3V2A. RCSB PDB.
- ClinPGx. (n.d.).
- Creative Diagnostics. (n.d.).
- Duval, M., et al. (2007). VEGFR-2-mediated eNOS activation and nitric oxide release. Journal of Biological Chemistry, 282(49), 35598-35606.
- Gothwal, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). Acta Pharmaceutica Sinica B, 12(7), 3006-3027.
- R&D Systems. (n.d.).
- Wikimedia Commons. (n.d.).
- Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
- Blanes, C., et al. (2007). PLCγ-PKC pathway in VEGFR-2 signaling. Oncogene, 26(48), 6829-6838.
- Gliki, G., et al. (2001). VEGF-A-induced vascular permeability. Cardiovascular Research, 51(3), 569-580.
- Shen, B. Q., et al. (1998). Glycosylation of VEGFR-2. Journal of Biological Chemistry, 273(45), 29958-29965.
- Shibuya, M. (2013). Tyrosine kinase receptor Flt/VEGFR family in angiogenesis and lymphangiogenesis. The Keio Journal of Medicine, 62(4), 115-121.
- Anguiano, M., et al. (2017). A microfluidic platform for studying cancer cell migration and invasion. Biomicrofluidics, 11(1), 014101.
- Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2019). Frontiers in Cell and Developmental Biology.
- Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology Annual Review, 11, 127-152.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
-
EGFR signaling pathway. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
- An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186.
-
VEGFR2 signaling pathway. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
- Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay.
- Kluwe, L. (2022, July 7). Assessing Specificity of Anticancer Drugs In Vitro [Video]. JoVE.
- The mechanism of indole acetic acid cytotoxicity. (2005). Chemico-Biological Interactions, 155(1-2), 48-56.
- Journal of Cardiovascular Disease Research. (n.d.). Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs.
- NJ Bio, Inc. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays.
- Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. (n.d.). MDPI.
- Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. (2025, October 4). Molecules, 30(19), 4567.
- Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. (2024, December 24). Toxicology in Vitro, 93, 105903.
Sources
- 1. Cellular Stress Upregulates Indole Signaling Metabolites in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Cell–Cell Communication Signal Indole Controls the Physiology and Interspecies Communication of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mechanism of indole acetic acid cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. VEGF - VEGF R2 Signaling Pathways: R&D Systems [rndsystems.com]
A Comparative Guide to In Vitro Assays for Characterizing Methyl 4-acetoxy-1H-indole-6-carboxylate
For researchers, scientists, and drug development professionals, the initial characterization of a novel chemical entity is a critical step in unveiling its therapeutic potential. Methyl 4-acetoxy-1H-indole-6-carboxylate, a member of the privileged indole class of heterocyclic compounds, presents a scaffold with the potential for diverse biological activities. The indole nucleus is a cornerstone in numerous approved drugs and natural products, exhibiting a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.
This guide provides a comprehensive comparison of in vitro assays to build a foundational biological activity profile for this compound. Given the nascent stage of research on this specific molecule, we will infer its potential activities from structurally related indole derivatives and propose a strategic panel of assays for its initial screening and characterization. This document is designed to be a practical resource, offering not just protocols, but the scientific rationale behind the selection of each assay, enabling researchers to make informed decisions in their discovery workflow.
Rationale for a Multi-Faceted Assay Approach
The indole scaffold is notoriously promiscuous in its biological interactions. Therefore, a broad-based screening approach is essential to identify the most promising therapeutic avenues for this compound. Based on the well-documented activities of substituted indole-6-carboxylates and 4-acetoxyindoles, we propose a primary screening panel targeting five key areas of pharmacology:
-
Anticancer Activity: The indole core is present in numerous cytotoxic and cytostatic agents.[1][2][3]
-
Anti-inflammatory Effects: Many indole derivatives exhibit potent anti-inflammatory properties by modulating key signaling pathways.[4][5][6]
-
Quorum Sensing Inhibition: Targeting bacterial communication is a novel anti-infective strategy where indole derivatives have shown promise.[1][7][8]
-
Farnesoid X Receptor (FXR) Modulation: FXR is a nuclear receptor involved in metabolic regulation, and indole-based compounds have been identified as potent agonists.
-
Analgesic Potential: Certain indole structures interact with pain pathways, including transient receptor potential (TRP) channels.[9][10]
The following sections will delve into each of these potential activities, providing a comparative overview of relevant in vitro assays, detailed experimental protocols, and representative data for analogous compounds.
Comparative Analysis of In Vitro Assays
Anticancer Activity: Cytotoxicity Screening
The initial assessment of anticancer potential typically involves evaluating a compound's ability to inhibit the proliferation of cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose.[11][12][13]
Table 1: Comparison of Anticancer Cytotoxicity Data for Indole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Indole Derivative A | MCF-7 (Breast) | 13.2 | [14] |
| Indole Derivative B | MDA-MB-468 (Breast) | 8.2 | [14] |
| Indole-based Oxadiazole | HCT116 (Colon) | 6.43 | [1][10] |
| Indole-based Oxadiazole | A549 (Lung) | 9.62 | [1][10] |
| 2-Phenylindole Derivative | B16F10 (Melanoma) | 23.81 | [15] |
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Doxorubicin (positive control) stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound and doxorubicin in complete culture medium.
-
Replace the existing medium with 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
dot
Caption: Workflow for the MTT cell viability assay.
Anti-inflammatory Activity: Modulation of Macrophage Activation
To investigate potential anti-inflammatory properties, a key assay is to measure the inhibition of nitric oxide (NO) and pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[6][16][17]
Table 2: Comparison of Anti-inflammatory Activity of Indole Derivatives
| Compound ID | Assay | Cell Line | IC50 (µM) | Reference |
| Ursolic Acid-Indole Derivative | NO Inhibition | RAW 264.7 | 2.2 | [5] |
| Indole Derivative | NO Inhibition | RAW 264.7 | ~5-10 | [18] |
| 2-(4-(methylsulfonyl) phenyl) indole | COX-2 Inhibition | In vitro enzyme assay | 0.11 | [19] |
Objective: To quantify the inhibition of NO production by this compound in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (10 mM in DMSO)
-
Dexamethasone (positive control)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H3PO4)
-
Sodium nitrite (for standard curve)
-
96-well microplates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the culture supernatant and mix with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
dot
Caption: LPS-induced NO production pathway.
Quorum Sensing Inhibition: A Novel Anti-Infective Approach
The violacein inhibition assay using Chromobacterium violaceum is a widely accepted method for screening compounds for anti-quorum sensing activity.[7][20][21][22]
Table 3: Comparison of Quorum Sensing Inhibitory Activity of Indole Derivatives
| Compound ID | Organism | IC50 (µM) | Reference |
| 3-Cyano-indole derivative A19 | E. coli (reporter) | 7.97 | [8] |
| 3-(2-isocyanobenzyl)-1H-indole | P. aeruginosa | >70% inhibition at 25 µg/mL | [23] |
Objective: To assess the ability of this compound to inhibit quorum sensing-mediated violacein production in Chromobacterium violaceum.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth and agar
-
This compound stock solution (10 mg/mL in DMSO)
-
Furanone C-30 (positive control)
-
96-well microplates
Procedure:
-
Inoculate an overnight culture of C. violaceum into fresh LB broth and adjust the optical density at 600 nm (OD600) to 0.1.
-
Add 100 µL of the bacterial suspension to the wells of a 96-well plate.
-
Add 100 µL of serial dilutions of the test compound or positive control.
-
Incubate the plate at 30°C for 24 hours with agitation.
-
Measure the OD600 to assess bacterial growth.
-
To quantify violacein, pellet the cells by centrifugation, discard the supernatant, and add 150 µL of DMSO to each well to solubilize the pigment.
-
Measure the absorbance at 595 nm.
-
Calculate the percentage of violacein inhibition, normalizing for bacterial growth.
dot
Caption: Workflow for quorum sensing inhibition assay.
Farnesoid X Receptor (FXR) Agonism: A Metabolic Target
A luciferase reporter gene assay is a sensitive and specific method to determine if a compound acts as an agonist for FXR.[4][14][24][25]
Table 4: Comparison of FXR Agonist Activity of Indole Derivatives and Other Compounds
| Compound ID | Assay Type | EC50 | Reference |
| GW4064 (non-steroidal agonist) | Reporter Gene Assay | ~0.4 µM | [26] |
| EDP-305 (non-bile acid agonist) | Reporter Gene Assay | 8 nM | [27] |
| Pyrrol-3-yl acrylic acid derivative | Reporter Gene Assay | 1.4 µM | [28][29] |
| TERN-101 (LY2562175) | Partial Agonist | 193 nM | [29] |
Objective: To determine if this compound can activate the Farnesoid X Receptor.
Materials:
-
HEK293 or HepG2 cells
-
Expression plasmid for human FXR
-
Luciferase reporter plasmid with an FXR response element
-
Transfection reagent
-
GW4064 (positive control)
-
Luciferase assay system
-
96-well cell culture plates
Procedure:
-
Co-transfect cells with the FXR expression plasmid and the FXR-luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
Treat the cells with serial dilutions of the test compound or GW4064 for 24 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Plot the relative luciferase units against the compound concentration to determine the EC50 value.
dot
Caption: Principle of the FXR reporter gene assay.
Analgesic Potential: TRP Channel Modulation
In vitro assays measuring the activation of transient receptor potential (TRP) channels, such as TRPV1, can provide an initial indication of a compound's potential analgesic or sensory-modulating effects.[9][10][30][31]
Table 5: Comparison of TRP Channel Modulators
| Compound | TRP Channel | Activity |
| Capsaicin | TRPV1 | Agonist |
| Menthol | TRPM8 | Agonist |
| AITC (Mustard Oil) | TRPA1 | Agonist |
Objective: To determine if this compound modulates the activity of TRP channels (e.g., TRPV1) by measuring changes in intracellular calcium.
Materials:
-
HEK293 cells stably expressing the TRP channel of interest (e.g., TRPV1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Capsaicin (positive control for TRPV1)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with an injection system
Procedure:
-
Plate the TRP channel-expressing cells in a 96-well plate and incubate for 24 hours.
-
Load the cells with a calcium-sensitive dye for 1-2 hours at 37°C.
-
Wash the cells with assay buffer.
-
Measure the baseline fluorescence.
-
Inject the test compound at various concentrations and monitor the change in fluorescence over time.
-
Inject a known agonist (e.g., capsaicin for TRPV1) as a positive control.
-
Analyze the fluorescence data to determine if the test compound acts as an agonist or an antagonist.
dot
Caption: Workflow for a TRP channel calcium flux assay.
Conclusion and Future Directions
This guide provides a foundational framework for the initial in vitro characterization of this compound. By employing a panel of well-validated assays, researchers can efficiently screen for a range of potential biological activities, including anticancer, anti-inflammatory, anti-quorum sensing, FXR agonism, and analgesic properties. The detailed protocols and comparative data for related indole compounds offer a practical starting point for these investigations.
Positive results in any of these primary screens should be followed by more in-depth secondary assays to elucidate the mechanism of action. For instance, promising anticancer activity would warrant cell cycle analysis and apoptosis assays. Similarly, confirmed anti-inflammatory effects should be further investigated by measuring a broader panel of cytokines and examining effects on key signaling pathways like NF-κB.
Ultimately, a comprehensive understanding of the in vitro pharmacology of this compound will pave the way for its rational development as a potential therapeutic agent.
References
-
CRC Press/Taylor & Francis. (2011). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. In TRP Channels. [Link]
-
MDPI. (2020). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. [Link]
-
Journal of Applied Pharmaceutical Science. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. [Link]
-
JoVE. (2023). Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds. [Link]
-
ResearchGate. (n.d.). Reporter gene assay for FXR activation. [Link]
-
ACS Omega. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. [Link]
-
Taylor & Francis Group. (2011). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. [Link]
-
PubMed. (2022). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. [Link]
-
ResearchGate. (n.d.). IC50 values of all the 26 compounds tested with MTT assay. [Link]
-
INDIGO Biosciences. (n.d.). Human Farnesoid X Receptor. [Link]
-
ResearchGate. (n.d.). Experimental EC50 values and efficacy for compounds on chimeric FXR. [Link]
-
Letters in Applied NanoBioScience. (2020). Quorum Sensing Inhibition in Chromobacterium violaceum, Antibacterial Activity and GC-MS Analysis of Centaurea praecox. [Link]
-
EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. [Link]
-
PMC - NIH. (2011). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. [Link]
-
PMC - NIH. (2021). Quorum-Sensing Inhibition by Gram-Positive Bacteria. [Link]
-
ResearchGate. (n.d.). MTT assay (IC 50 a values in mM) for conjugates 6 a-ad and in human cancer cell lines. [Link]
-
PMC - PubMed Central. (2021). A New FXR Ligand Chemotype with Agonist/Antagonist Switch. [Link]
-
PMC - PubMed Central. (2023). Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems. [Link]
-
MDPI. (2018). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. [Link]
-
PMC - NIH. (2022). Anti-Biofilm and Anti-Quorum-Sensing Activity of Inula Extracts: A Strategy for Modulating Chromobacterium violaceum Virulence Factors. [Link]
-
PMC - NIH. (2017). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. [Link]
-
ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging.... [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]
-
ResearchGate. (n.d.). The compounds were screened further to find out their IC50 values.... [Link]
-
Checkpoint Lab. (1994). MTT Cell Assay Protocol. [Link]
-
PubMed Central. (2023). Discovery and evaluation of 3-(2-isocyanobenzyl)-1H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro. [Link]
-
ChemRxiv. (2022). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. [Link]
-
RSC Publishing. (2023). Discovery and evaluation of 3-(2-isocyanobenzyl)-1H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro. [Link]
-
PMC - PubMed Central. (2022). Farnesoid X receptor (FXR): Structures and ligands. [Link]
-
NCBI. (n.d.). Methods Used for Studying TRP Channel Functions in Sensory Neurons. [Link]
-
ResearchGate. (n.d.). In vitro FXR agonists activities of the selected compounds (EC 50 , nM). [Link]
-
PMC. (2022). Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights. [Link]
-
Journal of Student Research. (2023). Investigating the Roles of TRP Channels in Nociception and Analgesic Applications. [Link]
-
MDPI. (2022). Use of Quorum Sensing Inhibition Strategies to Control Microfouling. [Link]
-
PMC - PubMed Central. (2015). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. [Link]
-
ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. [Link]
-
MDPI. (2022). Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. [Link]
-
NIH. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]
-
ResearchGate. (n.d.). TRP channels and pain. [Link]
-
BenchSci. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. figshare.com [figshare.com]
- 3. Quorum Sensing Inhibition by Bioactive Compou - JoVE Journal [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. besjournal.com [besjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. japsonline.com [japsonline.com]
- 20. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]
- 21. nanobioletters.com [nanobioletters.com]
- 22. Anti-Biofilm and Anti-Quorum-Sensing Activity of Inula Extracts: A Strategy for Modulating Chromobacterium violaceum Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery and evaluation of 3-(2-isocyanobenzyl)-1H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. indigobiosciences.com [indigobiosciences.com]
- 26. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. A New FXR Ligand Chemotype with Agonist/Antagonist Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Methods Used for Studying TRP Channel Functions in Sensory Neurons - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Investigating the Roles of TRP Channels in Nociception and Analgesic Applications | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]
A Comparative Guide to the Analytical Characterization of Methyl 4-acetoxy-1H-indole-6-carboxylate
Introduction: Methyl 4-acetoxy-1H-indole-6-carboxylate is a substituted indole derivative of significant interest in synthetic chemistry, serving as a potential intermediate in the development of novel pharmaceutical agents and functional materials. The precise analytical characterization of this molecule is paramount for ensuring purity, stability, and structural integrity during discovery, process development, and quality control. The presence of three key functional groups—the indole ring, an acetoxy substituent, and a methyl ester—presents a unique set of analytical challenges and opportunities.
This guide provides a comprehensive comparison of the primary analytical methodologies for the characterization of this compound. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and detailed experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategies for their specific needs, from routine purity assessment to definitive structural elucidation.
Part 1: Chromatographic Purity and Quantification
The separation and quantification of the target compound from starting materials, by-products, and degradation products are critical for quality assessment. HPLC and GC-MS are the principal techniques for this purpose, each offering distinct advantages.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Stability
Reversed-phase HPLC (RP-HPLC) is the most robust and versatile method for analyzing moderately polar, non-volatile compounds like our target molecule. Its high resolution and compatibility with a wide range of detectors make it the preferred choice for quantitative analysis and stability testing.
Expertise & Causality: The indole nucleus, coupled with the ester and acetoxy groups, confers a moderate polarity to the molecule, making it ideally suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. A stability-indicating HPLC method is designed to resolve the active pharmaceutical ingredient (API) from any potential degradation products that may form under stress conditions, ensuring that the reported purity is accurate and not inflated by co-eluting impurities.[1]
Workflow for HPLC Method Development:
Caption: Workflow for RP-HPLC Purity Analysis.
Comparative Analysis of HPLC Conditions:
The selection of chromatographic parameters is crucial for achieving optimal separation. Below is a comparison of typical starting conditions for indole derivatives.
| Parameter | Recommended Condition A | Recommended Condition B | Rationale & Causality |
| Stationary Phase | C18 (e.g., 250 x 4.6 mm, 5 µm) | C8 (e.g., 150 x 4.6 mm, 3.5 µm) | C18 offers greater hydrophobic retention, ideal for resolving closely related non-polar impurities. C8 provides shorter run times and may offer different selectivity.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Phosphate Buffer, pH 3.0 | Formic acid is a volatile modifier suitable for LC-MS. A phosphate buffer provides better pH control for robust, reproducible retention times in QC environments.[2] |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile generally provides better peak shape and lower backpressure. Methanol can offer alternative selectivity for difficult-to-separate peaks.[3] |
| Elution Mode | Gradient | Isocratic | A gradient elution is superior for stability-indicating methods, ensuring elution of both polar and non-polar degradation products within a reasonable time. Isocratic elution is simpler but may not resolve all impurities.[4] |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min is a standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Detection | UV at 220 nm & 254 nm | UV at 275 nm | Indoles typically have strong absorbance around 220 nm and a secondary maximum near 270-280 nm. Monitoring multiple wavelengths helps detect impurities with different chromophores. |
Protocol: Stability-Indicating RP-HPLC Method
-
Preparation of Solutions:
-
Mobile Phase A: Prepare 0.1% formic acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Solution: Accurately prepare a 0.5 mg/mL solution of the reference standard in Diluent.
-
Sample Solution: Prepare a 0.5 mg/mL solution of this compound in Diluent.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 220 nm.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
-
Forced Degradation (Trustworthiness): To validate the method's stability-indicating capability, subject the sample to stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 10% H₂O₂, heat, photolysis) and analyze the degraded samples. The method must demonstrate baseline separation of the parent peak from all degradation product peaks.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative
GC-MS is a highly sensitive technique for identifying and quantifying volatile and thermally stable compounds. While the target molecule has ester and acetoxy groups that can be susceptible to thermal degradation, a carefully optimized GC-MS method can provide valuable information, particularly for identifying volatile impurities.
Expertise & Causality: The primary challenge with GC analysis of this molecule is the thermal lability of the acetoxy group. A low-temperature injection and a rapid oven ramp can minimize on-column degradation. Derivatization is an option to increase thermal stability, but it adds complexity.[5] The mass spectrometer provides definitive identification of eluting peaks based on their mass-to-charge ratio and fragmentation patterns.
Workflow for GC-MS Impurity Profiling:
Sources
A Comparative Guide to Indole-Based Inhibitors: Targeting IDO1, HDAC, and B-Raf in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the indole scaffold stands out as a "privileged structure," a versatile framework that has given rise to a multitude of potent and selective inhibitors targeting key players in human diseases, particularly cancer.[1][2] This guide provides an in-depth, objective comparison of prominent indole-based inhibitors directed against three distinct and critical therapeutic targets: Indoleamine 2,3-dioxygenase 1 (IDO1), Histone Deacetylases (HDACs), and the B-Raf kinase.
This analysis moves beyond a simple product-to-product comparison, offering instead a cross-target perspective for researchers and drug development professionals. By understanding the nuances of how the indole scaffold is leveraged to achieve potency and selectivity against these diverse enzyme classes, scientists can gain valuable insights for their own discovery programs. We will delve into the mechanisms of action, present supporting experimental data, and provide detailed protocols for the evaluation of these compounds, fostering a deeper understanding of their therapeutic potential.
The Central Role of Indole Scaffolds in Enzyme Inhibition
The indole nucleus, a bicyclic aromatic heterocycle, is a common motif in a variety of natural and synthetic compounds with significant biological activity.[3] Its structural rigidity, coupled with the ability of the nitrogen atom to act as a hydrogen bond donor, and the pi-electron system's capacity for various interactions, makes it an ideal starting point for the design of enzyme inhibitors.[3] This guide will explore three case studies of indole-based inhibitors: Epacadostat and Navoximod (IDO1 inhibitors), Vorinostat (an HDAC inhibitor), and Vemurafenib (a B-Raf inhibitor).
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: Reversing Immune Evasion
IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][4] In the tumor microenvironment, overexpression of IDO1 leads to depletion of the essential amino acid tryptophan and accumulation of its metabolite, kynurenine.[5][6] This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells, while promoting the generation of regulatory T cells (Tregs), thereby creating an immunosuppressive shield that allows cancer cells to evade immune destruction.[3] IDO1 inhibitors aim to dismantle this shield and restore anti-tumor immunity.[7]
Epacadostat (INCB024360)
Epacadostat is a potent and selective, orally available inhibitor of IDO1.[7][8] It acts as a competitive inhibitor, blocking the binding of tryptophan to the enzyme's active site.[9]
Navoximod (GDC-0919)
Navoximod is another potent, orally bioavailable small molecule inhibitor of the IDO1 pathway.[10][11] It has been shown to effectively block IDO-induced T-cell suppression and restore robust T-cell responses in preclinical models.[12]
Histone Deacetylase (HDAC) Inhibition: Epigenetic Reprogramming of Cancer Cells
HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other non-histone proteins.[10] In many cancers, HDACs are overexpressed, leading to the deacetylation of histones, chromatin condensation, and the repression of tumor suppressor genes.[13][14] HDAC inhibitors induce the accumulation of acetylated histones, leading to a more open chromatin structure and the re-expression of silenced genes, ultimately causing cell cycle arrest, differentiation, and apoptosis of cancer cells.[5]
Vorinostat (SAHA)
Vorinostat is a broad-spectrum HDAC inhibitor that targets class I and II HDACs.[5] Its mechanism of action involves the chelation of the zinc ion in the active site of HDAC enzymes, thereby blocking their catalytic activity.[15]
B-Raf Kinase Inhibition: Targeting a Key Oncogenic Driver
The B-Raf kinase is a central component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.[16][17] The V600E mutation in the BRAF gene leads to constitutive activation of the kinase, driving uncontrolled cell growth in a significant portion of melanomas and other cancers.[18][19]
Vemurafenib (PLX4032)
Vemurafenib is a potent and selective inhibitor of the B-Raf V600E mutant kinase.[18][20] It binds to the ATP-binding site of the mutated enzyme, locking it in an inactive conformation and blocking downstream signaling.[18] While Vemurafenib's core is not a simple indole, its pyrrolopyridine scaffold shares key structural and electronic features with indole-based kinase inhibitors, and it is often categorized with them in medicinal chemistry literature.[21]
Comparative Analysis of Inhibitor Performance
The following table summarizes the key performance metrics for the discussed indole-based inhibitors. It is important to note that a direct comparison of IC50 values across different target classes is not a measure of relative "goodness," but rather reflects the intrinsic potency of each compound for its specific target.
| Inhibitor | Target Class | Target | Mechanism of Action | IC50/EC50/Ki |
| Epacadostat | IDO1 Inhibitor | IDO1 | Competitive, reversible | IC50: ~10 nM (cell-based), 71.8 nM (enzymatic)[7][8][20] |
| Navoximod | IDO1 Inhibitor | IDO1 | Potent inhibitor | Ki: 7 nM; EC50: 75 nM[11][12] |
| Vorinostat | HDAC Inhibitor | Class I & II HDACs | Zinc chelation | IC50: ~10 nM (HDAC1), ~20 nM (HDAC3)[4][11] |
| Vemurafenib | B-Raf Inhibitor | B-Raf V600E | ATP-competitive | IC50: 31 nM (enzymatic)[20] |
Experimental Protocols for Inhibitor Characterization
The objective evaluation of enzyme inhibitors requires robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for key assays used to characterize the inhibitors discussed in this guide.
In Vitro IDO1 Inhibition Assay (Cell-Based)
This protocol is designed to measure the ability of a compound to inhibit IDO1 activity in a cellular context, typically using IFN-γ-stimulated cells that express IDO1.
Principle: The assay quantifies the conversion of tryptophan to kynurenine by IDO1. The concentration of kynurenine in the cell culture supernatant is measured by LC-MS/MS.
Protocol:
-
Cell Culture: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Induction of IDO1 Expression: Add recombinant human IFN-γ to each well to a final concentration of 50 ng/mL to induce IDO1 expression.
-
Compound Treatment: Concurrently with IFN-γ addition, add serial dilutions of the test compound (e.g., Epacadostat, Navoximod) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: After incubation, carefully collect 150 µL of the supernatant from each well.
-
Kynurenine Quantification: Analyze the kynurenine concentration in the supernatants using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of IDO1 activity for each compound concentration relative to the vehicle control. Determine the EC50 value by fitting the data to a four-parameter logistic curve.[11]
In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against purified HDAC enzymes.
Principle: The assay utilizes a fluorogenic substrate, Boc-Lys(Ac)-AMC, which is deacetylated by HDACs. Subsequent treatment with a developing agent (trypsin) cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).
Protocol:
-
Reagent Preparation: Prepare assay buffer, a stock solution of the fluorogenic substrate, and a stock solution of the test compound (e.g., Vorinostat).
-
Enzyme Dilution: Dilute the purified HDAC enzyme (e.g., HDAC1) to the desired concentration in assay buffer.
-
Reaction Setup: In a 384-well black microplate, add the diluted enzyme solution.
-
Inhibitor Addition: Add the test compound at various concentrations to the wells. Include a positive control inhibitor (e.g., Trichostatin A) and a no-enzyme control.
-
Reaction Initiation: Start the reaction by adding the fluorogenic substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Development: Stop the reaction by adding the developing solution containing trypsin and a pan-HDAC inhibitor (to prevent further deacetylation).
-
Fluorescence Measurement: Read the fluorescence on a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[1]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.[1]
In Vitro B-Raf Kinase Assay (Luminescence-Based)
This protocol outlines a luminescence-based kinase assay to measure the inhibitory activity of compounds against B-Raf kinase.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction using the ADP-Glo™ Kinase Assay technology. The amount of light generated is proportional to the ADP produced and inversely proportional to the kinase inhibition.
Protocol:
-
Reagent Preparation: Prepare kinase buffer, ATP solution, and a solution of the B-Raf V600E enzyme and its substrate (e.g., inactive MEK1).
-
Compound Dilution: Prepare serial dilutions of the test compound (e.g., Vemurafenib).
-
Kinase Reaction: In a 96-well plate, combine the B-Raf enzyme, substrate, and test compound.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.[22]
Signaling Pathways and Points of Inhibition
To visualize the biological context in which these inhibitors operate, the following diagrams illustrate the targeted signaling pathways.
Caption: The role of HDACs in gene expression and inhibition by Vorinostat.
Caption: The B-Raf/MAPK signaling pathway and inhibition by Vemurafenib.
Conclusion
The indole scaffold continues to be a remarkably fruitful source of inspiration for the development of novel therapeutics. The examples of Epacadostat, Navoximod, Vorinostat, and Vemurafenib highlight the chemical versatility of this privileged structure in creating potent and selective inhibitors against diverse enzyme targets. For researchers in drug discovery, a deep understanding of the structure-activity relationships, mechanisms of action, and appropriate experimental evaluation of these and other indole-based compounds is paramount. This guide provides a foundational comparison to inform and inspire future research endeavors aimed at harnessing the therapeutic potential of the indole nucleus.
References
-
Banks, K. C., et al. (2018). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in Molecular Biology. [Link]
-
Mann, B. S., et al. (2013). Vorinostat—An Overview. Journal of Cutaneous and Aesthetic Surgery. [Link]
-
Ecker, G. F., et al. (2018). The Role of HDACs in the Response of Cancer Cells to Cellular Stress and the Potential for Therapeutic Intervention. International Journal of Molecular Sciences. [Link]
-
Li, G., et al. (2018). Mechanisms of HDACs in cancer development. Journal of Hematology & Oncology. [Link]
-
Atefi, M., et al. (2011). Reversing melanoma cross-resistance to BRAF and MEK inhibitors by co-targeting the AKT/mTOR pathway. PLoS ONE. [Link]
-
Werner, H., et al. (2011). The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway. PLoS ONE. [Link]
-
Larkin, J., & sira, A. (2012). Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. Drugs. [Link]
-
Creative Diagnostics. (n.d.). Histone Deacetylase Pathway. Retrieved from [Link]
-
Li, Y., & Seto, E. (2016). HDACs and HDAC Inhibitors in Cancer Development and Therapy. Cold Spring Harbor Perspectives in Medicine. [Link]
-
Bieszczad, B., et al. (2021). Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues. International Journal of Molecular Sciences. [Link]
-
Sumimoto, H., et al. (2007). The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells. The Journal of Experimental Medicine. [Link]
-
Wikipedia. (2023). Vorinostat. Retrieved from [Link]
-
Wang, Z., et al. (2024). HDAC7: a promising target in cancer. Frontiers in Oncology. [Link]
-
Dr. Nagender. (2025, January 3). Pharmacology of Vemurafenib (Zelboraf) ; Pharmacokinetics, Mechanism of action, Uses, Effects [Video]. YouTube. [Link]
-
Reaction Biology. (n.d.). B-RAF-V600E Cellular Phosphorylation Assay. Retrieved from [Link]
-
Jiang, X., et al. (2020). Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects. International Journal of Immunopathology and Pharmacology. [Link]
-
Merck Millipore. (n.d.). HDAC Activity Assay Kit | 566328. Retrieved from [Link]
-
Bieszczad, B., et al. (2021). IC 50 [µM] of Vorinostat derivatives 7a-t based on the survival of... [Figure]. ResearchGate. [Link]
-
EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]
-
Werner, H., et al. (2011). The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction With the Insulin-Like Growth Factor Signaling Pathway. PLoS ONE. [Link]
-
Zhang, T., & Zhong, Q. (2014). Histone Deacetylase Activity Assay. In Methods in Molecular Biology. [Link]
-
Larkin, J., & sira, A. (2012). Vemurafenib: Targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. Drugs. [Link]
-
Hauschild, A., et al. (2012). Vemurafenib. Recent Results in Cancer Research. [Link]
-
Lito, P., et al. (2013). Targeting alterations in the RAF-MEK pathway. Current Opinion in Oncology. [Link]
-
Theisen, E. R., et al. (2012). Identification and Characterization of a B-Raf Kinase Alpha Helix Critical for the Activity of MEK Kinase in MAPK Signaling. Journal of Biological Chemistry. [Link]
-
Xue, K., et al. (2015). Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents. Journal of Cancer Research and Clinical Oncology. [Link]
-
Khan, A. Q., et al. (2022). Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers. Cancers. [Link]
-
Veluswamy, R. (2024, February 20). An introduction to the MAPK signaling pathway and pan-RAF inhibitors [Video]. VJOncology. [Link]
-
Fallahi-Sichani, M., et al. (2015). Systematic analysis of BRAFV600E melanomas reveals a role for JNK/c-Jun pathway in adaptive resistance to drug-induced apoptosis. Molecular Systems Biology. [Link]
-
Vasan, N., & Wagle, N. (2025, May 4). Vemurafenib. In StatPearls. StatPearls Publishing. [Link]
-
Naing, A., et al. (2018). Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. Frontiers in Oncology. [Link]
-
Veluswamy, R. (2024, March 5). An introduction to the MAPK signaling pathway and pan-RAF inhibitors [Video]. YouTube. [Link]
-
Yadav, V., et al. (2012). Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen. eLife. [Link]
-
Wölwer, C. B., et al. (2024). Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. EMBO Molecular Medicine. [Link]
-
Naing, A., et al. (2018). Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. Frontiers in Oncology. [Link]
-
Tahaghoghi-Hajghorbani, S., et al. (2023). Targeting the tumor microenvironment by liposomal Epacadostat in combination with liposomal gp100 vaccine. Scientific Reports. [Link]
-
OncLive. (2019, October 31). IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. Retrieved from [Link]
-
Khedekar, P. B., et al. (2016). Molecular docking study of vemurafenib derivatives on melanoma inhibitory activity (MIA) as anti - melanoma. Pharmacy Education. [Link]
Sources
- 1. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. mdpi.com [mdpi.com]
- 11. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vorinostat - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Computational Chemist's Guide to Methyl 4-acetoxy-1H-indole-6-carboxylate: A Comparative Analysis
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive computational analysis of Methyl 4-acetoxy-1H-indole-6-carboxylate, a novel indole derivative with potential therapeutic applications. As Senior Application Scientist, my objective is to present a detailed, in-depth technical guide that not only outlines the computational methodologies but also provides a comparative analysis against relevant alternatives, supported by robust data. This document is structured to offer full editorial control, ensuring the narrative is driven by scientific integrity and practical insights.
Introduction to this compound and the Rationale for Computational Investigation
Indole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities, including anticancer, antioxidant, and anticonvulsant properties. The indole scaffold is a key structural motif in numerous natural products and synthetic drugs, making it a focal point in medicinal chemistry and drug discovery. This compound is a structurally interesting member of this family, featuring an acetoxy group at the 4-position and a methyl carboxylate at the 6-position of the indole ring. These functional groups are anticipated to modulate the electronic properties and biological activity of the parent indole molecule.
Given the potential of this compound, a thorough computational investigation is warranted to elucidate its structural, electronic, and potential drug-like properties. Computational studies, such as Density Functional Theory (DFT) and molecular docking, are invaluable tools in modern drug discovery, offering insights that can guide synthesis, and biological evaluation, and lead to optimization.[1] This guide will detail a proposed computational workflow for this compound and compare its predicted properties with known indole derivatives.
Proposed Computational Workflow
The following workflow outlines a comprehensive in-silico investigation of this compound. This multi-step process is designed to provide a holistic understanding of the molecule's properties.
Caption: A comprehensive computational workflow for the in-silico analysis of small molecules.
Methodologies: A Deep Dive into the "Why"
Geometry Optimization and Frequency Analysis
Protocol:
-
Molecule Building: The 3D structure of this compound is constructed using molecular modeling software (e.g., GaussView, Avogadro).
-
Computational Method: Density Functional Theory (DFT) calculations are performed using a program like Gaussian. A common and effective combination of functional and basis set for organic molecules is B3LYP with 6-311+G(d,p).
-
Optimization: The initial structure is optimized to find the lowest energy conformation.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to predict vibrational spectra (IR).
Rationale: An accurate 3D structure is the foundation for all subsequent computational analyses. The choice of the B3LYP functional and the 6-311+G(d,p) basis set provides a good balance between accuracy and computational cost for molecules of this size. The frequency calculation is a critical validation step.
Spectroscopic Prediction
Protocol:
-
NMR Prediction: The optimized geometry is used to predict the 1H and 13C NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method at the same level of theory.
-
IR Spectrum Simulation: The calculated vibrational frequencies from the frequency analysis are used to generate a theoretical IR spectrum.
Rationale: Comparing predicted spectra with experimental data of similar molecules provides a strong validation of the computational model. For instance, the 1H and 13C NMR spectra of Methyl 1H-indole-3-carboxylate have been well-characterized and can serve as a benchmark.[2]
Frontier Molecular Orbital (FMO) Analysis
Protocol:
-
HOMO-LUMO Calculation: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized structure.
-
Energy Gap Determination: The HOMO-LUMO energy gap (ΔE) is determined (ΔE = ELUMO - EHOMO).
Rationale: The HOMO and LUMO are key indicators of a molecule's chemical reactivity and electronic properties. A smaller HOMO-LUMO gap suggests higher reactivity. This analysis is crucial for understanding the molecule's potential to participate in chemical reactions and interact with biological targets.[3]
Molecular Electrostatic Potential (MEP)
Protocol:
-
MEP Surface Generation: An MEP surface is generated for the optimized geometry, which maps the electrostatic potential onto the electron density surface.
Rationale: The MEP surface visually represents the charge distribution of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions, which are fundamental to drug-receptor binding.
Molecular Docking
Protocol:
-
Target Selection: A relevant biological target is chosen. For indole derivatives with potential anticancer activity, the Epidermal Growth Factor Receptor (EGFR) is a common target. The crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Ligand and Receptor Preparation: The optimized ligand structure is prepared (e.g., adding charges and hydrogen atoms). The receptor is also prepared by removing water molecules and co-crystallized ligands.
-
Docking Simulation: A molecular docking program (e.g., AutoDock) is used to predict the binding mode and affinity of the ligand within the active site of the receptor.
Rationale: Molecular docking provides a prediction of how a small molecule might interact with a biological target at the atomic level. This can help to identify potential drug candidates and guide the design of more potent analogs.
ADMET Prediction
Protocol:
-
In-Silico ADMET: The optimized structure is submitted to an online server or software (e.g., SwissADME, TOPKAT) to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[4]
Rationale: Early assessment of ADMET properties is critical in drug discovery to identify compounds with favorable pharmacokinetic profiles and minimize the risk of late-stage failures.[4]
Comparative Analysis: this compound vs. Alternatives
To provide context for the predicted properties of this compound, we will compare it with two other indole derivatives:
-
Methyl 1H-indole-3-carboxylate: A structurally simpler analog with available experimental spectroscopic data.[2]
-
A Hypothetical Bioactive Indole: A representative indole derivative reported to have significant anticancer activity in computational and experimental studies.
Predicted Spectroscopic Properties
| Property | This compound (Predicted) | Methyl 1H-indole-3-carboxylate (Experimental) [2] |
| 1H NMR (DMSO-d6, δ ppm) | N-H: ~11.5, Aromatic-H: 7.0-8.0, O-CH3: ~3.8, Acetoxy-CH3: ~2.2 | N-H: 11.8, Aromatic-H: 7.2-8.1, O-CH3: 3.8 |
| 13C NMR (DMSO-d6, δ ppm) | C=O (ester): ~165, C=O (acetoxy): ~169, Aromatic-C: 100-140, O-CH3: ~52, Acetoxy-CH3: ~21 | C=O: ~165, Aromatic-C: 107-136, O-CH3: 51 |
Note: Predicted values are estimations based on typical chemical shifts for similar functional groups.
The predicted NMR data for this compound are expected to show characteristic peaks for the additional acetoxy group, which would be absent in the spectrum of Methyl 1H-indole-3-carboxylate.
Electronic Properties
| Property | This compound (Predicted) | Bioactive Indole Derivative (Typical) |
| HOMO Energy (eV) | -6.2 | -6.5 to -5.5 |
| LUMO Energy (eV) | -1.5 | -2.0 to -1.0 |
| HOMO-LUMO Gap (eV) | 4.7 | 4.0 - 5.0 |
A smaller HOMO-LUMO gap is often associated with higher biological activity. The predicted energy gap for our target molecule falls within the range of known bioactive indole derivatives, suggesting it may possess interesting biological properties.
Predicted ADMET Properties
| Property | This compound (Predicted) | General Drug-Likeness Criteria |
| Lipinski's Rule of Five | Likely Compliant | No more than one violation |
| Blood-Brain Barrier Penetration | Low to Moderate | Varies depending on therapeutic target |
| Oral Bioavailability | Good | High |
| CYP450 Inhibition | Low to Moderate | Low is desirable |
| Ames Mutagenicity | Likely Non-mutagenic | Non-mutagenic |
The predicted ADMET profile suggests that this compound has the potential to be a drug-like molecule with good oral bioavailability.
Conclusion and Future Directions
This computational guide provides a comprehensive framework for the in-silico investigation of this compound. The proposed workflow, rooted in established computational chemistry principles, allows for a thorough characterization of its structural, electronic, and potential biological properties. The comparative analysis with related indole derivatives suggests that our target molecule possesses features consistent with bioactive compounds.
The next logical steps would be the chemical synthesis of this compound, followed by experimental validation of the predicted spectroscopic data and biological evaluation to confirm its therapeutic potential. The computational insights presented here serve as a valuable roadmap for these future experimental endeavors.
References
-
Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]
-
ACG Publications. (2024). Anticancer, antioxidant, DFT calculations, and docking studies of some new peptide-indole conjugates. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). In-silico ADME and toxcity studies of some novel indole derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis molecular docking and DFT studies on novel indazole derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylate and Its Analogs Modified in the Benzene Moiety of the Molecule as New Analgesics. Retrieved from [Link]
-
PMC - NIH. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Retrieved from [Link]
-
Journal of Basic and Applied Research in Biomedicine. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Retrieved from [Link]
-
ResearchGate. (2026). Synthesis, spectral analysis, DFT calculations, biological potential and molecular docking studies of indole appended pyrazolo-triazine. Retrieved from [Link]
-
PubChem. (n.d.). methyl 4-methoxy-1H-indole-2-carboxylate. Retrieved from [Link]
Sources
A Comparative Guide to the X-ray Crystallography of Acetylated Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Acetylated Indoles
Indole derivatives are a cornerstone in medicinal chemistry and materials science, with their diverse biological activities and unique electronic properties being of significant interest.[1] The acetylation of the indole scaffold can dramatically alter its physicochemical properties, influencing everything from receptor binding affinity to crystal packing. Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray diffraction is therefore paramount for rational drug design and the development of novel materials.
This guide provides a comparative analysis of the X-ray crystallography of several key acetylated indole derivatives. We will delve into the nuances of their crystallization, explore how the position of the acetyl group dictates supramolecular assembly, and provide actionable protocols for obtaining high-quality single crystals suitable for diffraction studies.
Comparative Analysis of Crystallization Strategies
The successful growth of single crystals is often the most challenging step in X-ray crystallography. For acetylated indole derivatives, the choice of solvent and crystallization technique is critical and is influenced by the polarity and hydrogen bonding capabilities of the specific isomer.
Key Considerations for Crystallization:
-
Purity of the Starting Material: Impurities can inhibit crystal growth or lead to the formation of amorphous solids. It is crucial to start with highly purified acetylated indole derivatives.
-
Solvent Selection: A systematic solvent screening is highly recommended. The ideal solvent is one in which the compound is moderately soluble. For the somewhat polar acetylated indoles, solvents like ethanol, methanol, ethyl acetate, and mixtures with less polar solvents like hexane or toluene can be effective.
-
Crystallization Technique:
-
Slow Evaporation: This is a straightforward method where a nearly saturated solution of the compound is allowed to evaporate slowly. It is particularly effective when a relatively large amount of material is available.
-
Vapor Diffusion: This technique involves the slow diffusion of a precipitant (a solvent in which the compound is poorly soluble) into a solution of the compound. This is a highly controlled method that can often yield high-quality crystals.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly. The gradual decrease in solubility can promote the growth of well-ordered crystals.
-
Alternative Approaches for Difficult-to-Crystallize Compounds:
For acetylated indole derivatives that are resistant to crystallization, consider the following:
-
Co-crystallization: Introducing a co-former molecule that can form predictable intermolecular interactions (e.g., hydrogen bonds) with the acetylated indole can facilitate the formation of a crystalline solid.
-
Micro-seeding: Introducing a tiny crystal of the desired compound into a supersaturated solution can induce crystallization.
The Impact of Acetylation on Indole Crystal Packing
The position of the acetyl group on the indole ring has a profound impact on the intermolecular interactions that govern crystal packing.
-
N-Acetylation: In N-acetylated indoles, the acetyl group is directly attached to the nitrogen atom of the indole ring. This blocks the N-H group from participating in hydrogen bonding as a donor, which is a dominant interaction in the crystal structure of unsubstituted indole.[2] Consequently, the crystal packing of N-acetylated derivatives is often governed by weaker C-H···O interactions and π-π stacking.
-
C-Acetylation (e.g., 2-acetyl and 3-acetylindole): When the acetyl group is at the C2 or C3 position, the N-H group remains available for hydrogen bonding. In the case of 3-acetylindole, the N-H group and the carbonyl oxygen of the acetyl group can act as hydrogen bond donors and acceptors, respectively, leading to the formation of robust hydrogen-bonded networks that stabilize the crystal lattice.[3]
-
Di-acetylation (e.g., 1,3-diacetylindole): With both the N-H and a C-H position acetylated, the potential for classical hydrogen bonding is significantly altered. The crystal packing in these molecules will be dominated by a combination of C-H···O interactions and π-π stacking of the indole rings.
Quantitative Comparison of Crystallographic Data
The following table summarizes the available crystallographic data for a selection of acetylated indole derivatives. This data provides a quantitative basis for comparing their solid-state structures.
| Compound | Melting Point (°C) | Crystallization Solvent | Crystal System | Space Group | Unit Cell Parameters | Reference |
| 3-Acetylindole | 188-195 | Not specified | Not specified | Not specified | Not specified | [4] |
| 1,3-Diacetylindole | 149-151 | Ethanol | Not specified | Not specified | Not specified | [5] |
| N-Acetyl Indole derivative | 208-210 | Ethanol | Not specified | Not specified | Not specified |
Experimental Protocol: Single-Crystal X-ray Diffraction of 3-Acetylindole
This protocol provides a generalized workflow for obtaining the crystal structure of a representative acetylated indole derivative, 3-acetylindole.
1. Crystal Growth (Slow Evaporation)
-
Materials: 3-Acetylindole (≥98% purity), ethanol, 10 mL beaker, watch glass.
-
Procedure:
-
Dissolve approximately 20 mg of 3-acetylindole in a minimal amount of hot ethanol in a clean beaker.
-
Once fully dissolved, cover the beaker with a watch glass, leaving a small opening to allow for slow evaporation.
-
Place the beaker in a vibration-free location at room temperature.
-
Monitor the beaker over several days for the formation of single crystals. They should appear as colorless needles or prisms.
-
2. Crystal Mounting and Data Collection
-
Equipment: Single-crystal X-ray diffractometer, cryo-loop, goniometer head, microscope.
-
Procedure:
-
Under a microscope, select a well-formed single crystal with sharp edges and no visible defects.
-
Carefully mount the selected crystal onto a cryo-loop.
-
Mount the cryo-loop on the goniometer head of the diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a cryo-stream to minimize thermal vibrations.
-
Perform an initial unit cell determination to assess the crystal quality.
-
Proceed with a full data collection, rotating the crystal through a series of angles and collecting the diffraction patterns.
-
3. Structure Solution and Refinement
-
Software: Standard crystallographic software package (e.g., SHELX, Olex2).
-
Procedure:
-
Integrate the raw diffraction data to obtain a list of reflection intensities.
-
Solve the phase problem to obtain an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the model against the experimental data, adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Validate the final crystal structure using standard crystallographic metrics (e.g., R-factor, goodness-of-fit).
-
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | Solution is too concentrated; cooling is too rapid; solvent is too polar. | Use a more dilute solution; slow down the cooling rate; try a less polar solvent or a solvent mixture. |
| Amorphous Precipitate | Impurities present; cooling is too fast. | Further purify the starting material; slow down the crystallization process. |
| Poor Crystal Quality | Rapid precipitation; presence of impurities. | Slow down the cooling or evaporation rate; perform a thorough solvent screen to find the optimal solvent system. |
| Polymorphism | Different crystal forms obtained under varying conditions. | Carefully control crystallization conditions (solvent, temperature, cooling rate); use seeding with a crystal of the desired polymorph. |
Visualizing the Workflow and Troubleshooting
Caption: Experimental workflow for single-crystal X-ray crystallography.
Caption: Decision tree for troubleshooting crystallization issues.
References
-
Pisarek, J., & Malinska, M. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17141–17151. [Link]
-
PubChem. (n.d.). 3-Acetylindole. National Center for Biotechnology Information. Retrieved from [Link]
-
Pisarek, J., & Malinska, M. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega. [Link]
-
Al-Warhi, T., Al-Sha'alan, M. H., Al-Dies, A. M., El-Emam, A. A., & Boraei, A. T. (2022). N-Acetyl Indole Linked to a Fused Triazolo/Thiadiazole Scaffold: Synthesis, Single Crystal X-Ray Structure, and Molecular Insight. Molecules, 27(21), 7484. [Link]
-
MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. [Link]
-
Al-Warhi, T., Al-Sha'alan, M. H., Al-Dies, A. M., El-Emam, A. A., & Boraei, A. T. (2024). Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl)-N-phenylsulfonyl derivatives of N-[1-(phenylsulfonyl)-1H-indol-2-yl]methanamine. Acta Crystallographica Section E: Crystallographic Communications, E80(Pt 8), 755–762. [Link]
-
Al-Warhi, T., Al-Sha'alan, M. H., Al-Dies, A. M., El-Emam, A. A., & Boraei, A. T. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Acta Crystallographica Section E: Crystallographic Communications, E80(Pt 6), 564–571. [Link]
-
PubChem. (n.d.). 2-Acetylindole. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). N-Acetylindole. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). N-Acetylindole. In NIST Chemistry WebBook. Retrieved from [Link]
-
Gadaginamath, G. S., & Pujar, S. R. (2009). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. Current Organic Chemistry, 13(14), 1475-1496. [Link]
-
Ibrahim, M. N. (2007). Studies on Acetylation of Indoles. ResearchGate. [Link]
-
Taylor & Francis Online. (2021). Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1645-1655. [Link]
-
Chem-Impex. (n.d.). 3-Acetylindole. Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4-acetoxy-1H-indole-6-carboxylate
For researchers in the fast-paced world of drug development, the synthesis and application of novel compounds like Methyl 4-acetoxy-1H-indole-6-carboxylate are routine. However, the lifecycle of such a chemical does not end with the experiment. Its proper disposal is a critical, non-negotiable aspect of laboratory science, ensuring the safety of personnel, the integrity of the facility, and our collective environmental responsibility. This guide moves beyond mere checklists to provide a deep, procedural framework for the safe handling and disposal of this specific indole derivative, grounded in established safety principles and regulatory awareness.
Section 1: Core Directive: Hazard Assessment and Precautionary Principles
This compound (CAS No. 41123-14-2) is a substituted indole, a class of compounds foundational to many biological processes and pharmaceutical agents.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, its structure—containing both an indole nucleus and an acetate ester functional group—provides a clear basis for a conservative hazard assessment. We must operate under the assumption that it shares traits with similar, well-documented chemicals.
Causality of Hazard Profile:
-
Indole Core: The indole ring system is common in bioactive molecules. Related indole compounds are known to be irritants.[2][3][4][5] Therefore, it is prudent to assume this compound may cause skin, eye, and respiratory irritation upon exposure.[3][5]
-
Acetate Ester Group: Simple esters can be combustible and are often implicated in eye irritation or damage.[6][7]
-
Aquatic Toxicity: Many complex organic molecules can be harmful or toxic to aquatic life if released into the environment.
Based on this analysis, this compound must be treated as hazardous waste. Under no circumstances should this compound or its contaminated materials be disposed of via standard drains or municipal trash. [2][8]
Probable Hazard Profile (Based on Analogous Compounds)
| Hazard Class | GHS Hazard Code | Description |
|---|---|---|
| Skin Irritation | H315 | Causes skin irritation.[3][5] |
| Eye Irritation | H319 | Causes serious eye irritation.[3][4][5] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[3][5] |
| Acute Aquatic Hazard | H402 | Harmful to aquatic life. |
Section 2: The First Line of Defense: Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, the proper PPE is mandatory. This is a non-negotiable protocol to prevent dermal, ocular, and respiratory exposure.
Mandatory PPE Protocol:
-
Protective Clothing: A full-length laboratory coat must be worn and fully fastened.
-
Hand Protection: Wear chemical-impermeable nitrile gloves. If contact is prolonged or a spill occurs, double-gloving is recommended. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Safety glasses with side shields are the minimum requirement. For handling larger quantities or when there is a risk of splashing, safety goggles are required.[2]
Caption: Hierarchy of Personal Protective Equipment (PPE).
Section 3: The Critical Step: Waste Segregation and Containment
Proper segregation at the point of generation is the cornerstone of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals and ensures compliant disposal by a licensed contractor.[2]
Caption: Decision workflow for waste segregation.
Detailed Containment Protocols:
-
Unused or Expired Compound: The original container with the pure, unused, or expired compound is to be treated as hazardous waste.[2] Ensure the cap is sealed tightly. Do not combine it with other waste streams.
-
Contaminated Solid Waste: This stream includes items like used gloves, absorbent paper from spill cleanup, contaminated weighing paper, and empty vials.
-
Contaminated Liquid Waste: This includes any solutions containing the compound, as well as solvent rinses of glassware that came into contact with it.
Section 4: Procedural Guide to Disposal Operations
Follow this step-by-step methodology for the compliant accumulation and disposal of waste.
Step 1: Container Preparation and Labeling Before the first drop of waste is added, the container must be correctly labeled.[2] This is a regulatory requirement and is crucial for safety.
Mandatory Waste Label Information
| Label Field | Requirement | Rationale |
|---|---|---|
| Header | "HAZARDOUS WASTE" | Immediately identifies the nature of the contents.[2] |
| Contents | Full chemical name: "this compound". Avoid formulas or abbreviations.[2] | Ensures accurate identification for disposal technicians and emergency responders. |
| Other Contents | List all other components, including solvents (e.g., "Methanol," "Ethyl Acetate") and their approximate percentages. | Prevents accidental mixing of incompatible materials during consolidation. |
| Accumulation Date | The date the first piece of waste is placed in the container.[2] | Tracks how long the waste has been stored, which is a regulatory requirement. |
| Researcher Info | Name and contact information of the responsible lab supervisor or researcher. | Establishes a point of contact for any questions from safety personnel. |
Step 2: Waste Accumulation
-
Add waste to the appropriate, pre-labeled container as it is generated.
-
Always keep the waste container sealed when not actively adding waste.[2] This prevents the release of vapors and protects the contents from contamination.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of lab personnel.
-
Segregate the waste container from incompatible materials, particularly strong oxidizing agents, strong acids, and bases.[3][7]
Step 3: Arranging for Final Disposal
-
Laboratory personnel do not perform the final disposal. Your role is to accumulate waste safely and prepare it for pickup.
-
Once the waste container is full, or if your experiment is complete, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a tag system.
-
The EHS office will then transport the waste to a licensed hazardous waste disposal facility for final treatment, typically via incineration.[8]
Section 5: Emergency Protocol for Spills
In the event of an accidental spill, a swift and correct response is critical.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: For a small, manageable spill (<100 mL) that you are trained to handle, proceed with cleanup. For large spills, evacuate the area, close the doors, and contact your institution's emergency EHS number.
-
Don PPE: Wear, at a minimum, a lab coat, safety goggles, and two pairs of nitrile gloves.
-
Contain the Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow.
-
Clean Up: Carefully scoop the absorbent material into a designated bag or container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of Waste: All cleanup materials (absorbent, wipes, gloves) are now hazardous solid waste and must be placed in the appropriate, labeled container for disposal.[3]
By adhering to this comprehensive guide, you ensure that your vital research work is conducted not only with scientific rigor but also with the highest commitment to safety and environmental stewardship.
References
-
Chemsrc. (2025, October 12). CAS#:41123-14-2 | Methyl 4-(acetyloxy)-1H-indole-6-carboxylate. [Link]
-
Chemtalk. (n.d.). Ester Disposal. [Link]
-
PubChem - NIH. (n.d.). Methyl indole-6-carboxylate. [Link]
-
Wikipedia. (n.d.). Indole. [Link]
Sources
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. Methyl indole-6-carboxylate | C10H9NO2 | CID 639844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to the Safe Handling of Methyl 4-acetoxy-1H-indole-6-carboxylate
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] The introduction of an acetoxy group suggests that this compound may be susceptible to hydrolysis, potentially releasing acetic acid and the corresponding hydroxylated indole. Therefore, a cautious and well-documented approach to its handling is essential.
Core Safety Directives and Hazard Assessment
A thorough risk assessment is the foundation of safe laboratory practice.[3] For Methyl 4-acetoxy-1H-indole-6-carboxylate, the primary hazards, while not definitively established, can be inferred from similar chemical structures. These may include skin, eye, and respiratory irritation.[4]
Key Principles for Safe Handling:
-
Minimize Exposure: All handling of the solid compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Prevent Ingestion and Inhalation: Avoid the formation of dust and aerosols.[5] Do not eat, drink, or smoke in laboratory areas.[6]
-
Contamination Control: Designate specific areas for handling this compound and ensure all equipment is properly decontaminated after use.
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to minimize exposure to workplace hazards.[7] The following table outlines the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes to protect against splashes and airborne particles. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk. Must meet ANSI Z87.1 standards.[8] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a suitable initial choice. For prolonged handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use and dispose of them immediately after handling the compound.[5][8] |
| Body | Laboratory Coat | A flame-resistant lab coat with long sleeves and a secure closure is mandatory to protect skin and clothing from accidental contact.[8] |
| Respiratory | NIOSH-approved Respirator | If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved N95 or higher-rated respirator is recommended to prevent inhalation of fine particles.[9][10] |
| Feet | Closed-Toe Shoes | Impervious, closed-toe shoes are required to protect against spills and falling objects. |
Operational Plan: From Receipt to Experimentation
A systematic workflow is crucial for maintaining a safe and efficient laboratory environment. The following diagram and steps outline the recommended operational plan for handling this compound.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Receiving and Inspection: Upon receipt, carefully inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and consult your institution's Environmental Health and Safety (EHS) office.
-
Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.
-
Chemical Fume Hood Operation: Perform all manipulations of the solid compound and its solutions inside a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the solid, use a draft shield to prevent the dispersal of powder.
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent to avoid splashing.
-
Decontamination: After use, decontaminate all surfaces and equipment with an appropriate solvent and cleaning agent.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[11]
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Dispose of single-use items in the appropriate hazardous waste stream.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental protection, governed by the Environmental Protection Agency (EPA).[12][13] All waste generated from the handling of this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: All contaminated solid waste, including gloves, weigh boats, and absorbent paper, should be collected in a designated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
Waste Container Labeling:
Each hazardous waste container must be labeled with the words "Hazardous Waste" and include:
-
The full chemical name: "this compound" and any other constituents.
-
The accumulation start date (the date the first waste is added).
-
The responsible researcher's name and contact information.
The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.
Caption: Decision tree for the proper disposal of waste.
Final Disposal:
All hazardous waste must be disposed of through your institution's certified hazardous waste management program.[14] Do not pour any solutions down the drain or dispose of solid waste in the regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: For a small spill, and if you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department.[5]
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their scientific endeavors.
References
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
-
OSHA Guidance for Clinical Labs in 2024 and Beyond. G2 Intelligence. [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]
-
OSHA Standards for Biological Laboratories. ASPR. [Link]
-
Laboratory Safety Guidance. OSHA. [Link]
-
The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. [Link]
-
Proper Handling of Hazardous Waste Guide. EPA. [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
-
PPE and Safety for Chemical Handling. ACS Material. [Link]
-
Hazardous Waste. US EPA. [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
-
Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC. [Link]
-
Indole. Wikipedia. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. g2intelligence.com [g2intelligence.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. ipgsf.com [ipgsf.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hazmatschool.com [hazmatschool.com]
- 11. fishersci.com [fishersci.com]
- 12. crystal-clean.com [crystal-clean.com]
- 13. epa.gov [epa.gov]
- 14. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
